molecular formula C6H5N3 B1315567 6-Methylpyridazine-3-carbonitrile CAS No. 49840-90-6

6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567
CAS No.: 49840-90-6
M. Wt: 119.12 g/mol
InChI Key: MBVKWGKPRADLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridazine-3-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVKWGKPRADLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545721
Record name 6-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49840-90-6
Record name 6-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-Methylpyridazine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 3-Cyano-6-methylpyridazine, is a pale-yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Cyano-6-methylpyridazine[2]
CAS Number 49840-90-6[3][4][5][6]
Molecular Formula C₆H₅N₃[2][3][5]
Molecular Weight 119.12 g/mol [3][5]
Melting Point 86-87 °C[3][7]
Boiling Point (Predicted) 338.1 ± 22.0 °C[7]
Appearance Pale-yellow solid[1]
Storage Store under nitrogen at ambient temperature. Hygroscopic; requires desiccant.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 6-Methyl-3(2H)-pyridazinone. This involves an initial chlorination reaction followed by a cyanation step.

Logical Workflow for Synthesis

Synthesis_Workflow Start 6-Methyl-3(2H)-pyridazinone Step1 Chlorination Start->Step1 Intermediate 3-Chloro-6-methylpyridazine Step1->Intermediate Step2 Cyanation Intermediate->Step2 End This compound Step2->End

Caption: Synthetic pathway for this compound.

Step 1: Chlorination of 6-Methyl-3(2H)-pyridazinone

General Experimental Protocol (Illustrative):

  • To a stirred solution of 6-Methyl-3(2H)-pyridazinone in an appropriate solvent (e.g., toluene or excess phosphorus oxychloride), slowly add the chlorinating agent (e.g., phosphorus oxychloride) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then cooled, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.

  • The product, 3-Chloro-6-methylpyridazine, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloro-6-methylpyridazine.

Step 2: Cyanation of 3-Chloro-6-methylpyridazine

The conversion of 3-Chloro-6-methylpyridazine to this compound is a nucleophilic aromatic substitution reaction. A common method for this transformation is the Rosenmund–von Braun reaction, which utilizes copper(I) cyanide.

General Experimental Protocol (Illustrative):

  • A mixture of 3-Chloro-6-methylpyridazine and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., DMF or NMP) is prepared in a reaction vessel.

  • The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride, to facilitate the removal of copper salts.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.

Reactivity of the Pyridazine Ring

The pyridazine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The presence of the electron-withdrawing nitrile group further enhances this electrophilicity.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This allows for a variety of chemical transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid, or the amide, 6-methylpyridazine-3-carboxamide, as an intermediate.

  • Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex heterocyclic systems.

Reactivity of the Methyl Group

The methyl group at the 6-position can also be a site for chemical modification. For instance, it can undergo oxidation to a carboxylic acid group under strong oxidizing conditions.

Illustrative Reactivity Pathways

Reactivity_Pathways Start This compound Hydrolysis Hydrolysis (H+ or OH-) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4) Start->Reduction Cycloaddition Cycloaddition (e.g., with azides) Start->Cycloaddition Acid 6-Methylpyridazine-3-carboxylic acid Hydrolysis->Acid Amine (6-Methylpyridazin-3-yl)methanamine Reduction->Amine Tetrazole Tetrazole derivative Cycloaddition->Tetrazole

Caption: Key chemical transformations of this compound.

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely published. However, expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Pyridazine Protons: Two aromatic protons on the pyridazine ring are expected to appear as doublets in the downfield region (typically δ 7.5-9.0 ppm). The coupling constant between these adjacent protons would be in the range of 8-9 Hz.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm).

  • Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of δ 115-125 ppm.

  • Methyl Carbon: The methyl carbon will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.

  • C=N and C=C Stretches: Absorptions corresponding to the pyridazine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretching will be observed just below 3000 cm⁻¹.

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.

The presence of the nitrile group in this compound makes it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery. Aromatic nitriles are known to act as inhibitors of certain enzymes, such as cysteine proteases.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in various therapeutic areas. There is a clear need for further research to explore its pharmacological profile and potential as a lead compound in drug development programs.

In the realm of materials science, the electronic properties of the pyridazine-carbonitrile system could be exploited in the design of novel organic electronic materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

6-Methylpyridazine-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 49840-90-6

This technical guide provides a comprehensive overview of 6-Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information on its properties, potential synthesis, and likely applications based on the characteristics of the broader pyridazine-carbonitrile chemical class.

Core Compound Properties

This compound is a solid organic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.[1] The presence of the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties, including weak basicity and a high dipole moment, which are significant in molecular interactions.[1] The nitrile group further contributes to its reactivity and potential as a building block in medicinal chemistry.

PropertyValueSource
CAS Number 49840-90-6[1]
Molecular Formula C₆H₅N₃[1][2][3][4]
Molecular Weight 119.12 g/mol [1]
Melting Point 86-87 °C[1]
Boiling Point (Predicted) 398.6±25.0 °C[1]
Density (Predicted) 1.16±0.1 g/cm³[1]
LogP (Predicted) 0.65668[1]
Purity (Commercial) >95% - ≥99%[2][3]
Appearance Light yellow solid

Potential Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could involve the condensation of a suitable dicarbonyl compound with hydrazine, followed by functional group manipulations to introduce the nitrile group. For instance, a starting material like a 1,4-dicarbonyl compound could be cyclized with hydrazine to form the pyridazine ring. Subsequent oxidation of a methyl group to a carboxylic acid, followed by conversion to an amide and dehydration, would yield the desired nitrile.

A patent for the synthesis of a related compound, 6-methoxypyridazine-3-carboxylic acid, starts with 3-chloro-6-methylpyridazine.[5] This suggests that 3-chloro-6-methylpyridazine could be a key intermediate. The methyl group can be oxidized to a carboxylic acid, and the chloro group can be substituted.[5]

Disclaimer: The following is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar compounds. It has not been experimentally validated for this compound and should be adapted and optimized by qualified chemists.

Hypothetical Experimental Protocol for Synthesis:

Step 1: Oxidation of a precursor

A suitable starting material, such as 3-methyl-6-chloropyridazine, would be oxidized to form 6-chloropyridazine-3-carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate or potassium dichromate in an acidic medium.[5]

  • Reaction: 3-methyl-6-chloropyridazine + Oxidizing Agent → 6-chloropyridazine-3-carboxylic acid

  • Procedure:

    • Dissolve the starting material in concentrated sulfuric acid under cooling.

    • Slowly add the oxidizing agent while maintaining a controlled temperature.

    • After the reaction is complete, quench the reaction mixture with ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization.

Step 2: Conversion to Amide and Dehydration to Nitrile

The resulting carboxylic acid would then be converted to the corresponding carbonitrile.

  • Reaction: 6-chloropyridazine-3-carboxylic acid → 6-chloropyridazine-3-carboxamide → 6-chloropyridazine-3-carbonitrile

  • Procedure:

    • Convert the carboxylic acid to an acid chloride using a chlorinating agent (e.g., thionyl chloride).

    • React the acid chloride with ammonia to form the amide.

    • Dehydrate the amide using a dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield the nitrile.

    • The final step would involve the substitution of the chloro group with a methyl group, potentially via a cross-coupling reaction.

Experimental Workflow Diagram:

G cluster_synthesis Hypothetical Synthesis Workflow start Starting Material (e.g., 3-methyl-6-halopyridazine) oxidation Oxidation start->oxidation acid Pyridazine-3-carboxylic acid intermediate oxidation->acid amidation Amidation acid->amidation amide Pyridazine-3-carboxamide intermediate amidation->amide dehydration Dehydration amide->dehydration product This compound dehydration->product

A generalized workflow for the hypothetical synthesis of this compound.

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound itself, the pyridazine-carbonitrile scaffold is a significant motif in medicinal chemistry.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

The nitrile group, in particular, is a key functional group in the design of enzyme inhibitors. Aromatic nitriles are known to act as inhibitors of cysteine proteases through the formation of a covalent bond with a thiol group in the enzyme's active site.[1] This suggests that this compound could be a valuable building block for the development of novel enzyme inhibitors.

Given its commercial availability as a "Protein Degrader Building Block," it is plausible that this compound is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other small molecules designed to induce protein degradation.

Potential Signaling Pathway Involvement:

Without specific experimental data, any discussion of signaling pathway involvement is speculative. However, based on the known activities of related compounds, one could hypothesize its potential to modulate pathways regulated by enzymes that are susceptible to inhibition by nitrile-containing compounds.

Logical Relationship Diagram for Drug Discovery:

G cluster_discovery Drug Discovery Potential compound 6-Methylpyridazine- 3-carbonitrile scaffold Pyridazine-carbonitrile Scaffold compound->scaffold degrader Protein Degrader Building Block compound->degrader Commercial Application inhibitor Potential Enzyme Inhibitor scaffold->inhibitor Known Activity drug_candidate Novel Drug Candidate inhibitor->drug_candidate degrader->drug_candidate

Logical flow from the core compound to a potential drug candidate.

Safety and Handling

HazardPrecaution
Skin Contact Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling.[8]
Eye Contact Causes serious eye irritation. Wear eye protection.[8]
Inhalation May cause respiratory irritation. Avoid breathing dust/fumes. Use in a well-ventilated area.[8]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product.
Storage Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep container tightly closed.[8]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a commercially available heterocyclic compound with potential applications in drug discovery, particularly as a building block for enzyme inhibitors and protein degraders. While specific experimental data on its synthesis and biological activity are currently lacking in the public domain, the known properties of the pyridazine-carbonitrile scaffold suggest it is a compound of interest for further investigation. Researchers are encouraged to perform detailed studies to fully elucidate its synthetic pathways, biological targets, and therapeutic potential. Standard laboratory safety precautions should be followed when handling this compound.

References

An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, substituted with a methyl and a cyano group, provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on providing detailed experimental protocols for its preparation.

Structure and Properties

This compound is a solid at room temperature with a melting point of 86-87 °C.[1] It is characterized by the presence of a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 6 and a nitrile group at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 49840-90-6[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Melting Point 86-87 °C[1]
Boiling Point (Predicted) 338.1±22.0 °C
Density (Predicted) 1.16±0.1 g/cm³[1]
SMILES N#CC1=NN=C(C)C=C1[1]
InChI Key MBVKWGKPRADLAP-UHFFFAOYSA-N

The pyridazine ring imparts unique electronic properties to the molecule, including a high dipole moment and weak basicity. The nitrile group is a versatile functional handle for further chemical modifications, making this compound a valuable building block in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the nucleophilic substitution of a halogenated pyridazine precursor with a cyanide source. The most direct precursor is 3-chloro-6-methylpyridazine.

Synthesis from 3-Chloro-6-methylpyridazine

This approach involves the displacement of the chloro group at the 3-position of the pyridazine ring with a cyanide ion. This is a well-established method for the introduction of a nitrile group onto a heterocyclic scaffold.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3_chloro_6_methylpyridazine 3-Chloro-6-methylpyridazine product This compound 3_chloro_6_methylpyridazine->product Cyanation cyanide_source Metal Cyanide (e.g., CuCN, Zn(CN)₂) cyanide_source->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product solvent Solvent (e.g., DMF, NMP) solvent->product

Figure 1: General workflow for the synthesis of this compound from 3-chloro-6-methylpyridazine.

Experimental Protocol:

Materials:

  • 3-Chloro-6-methylpyridazine

  • Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq.), copper(I) cyanide (1.2-1.5 eq.), and the palladium catalyst (0.05-0.1 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Table 2: Representative Quantitative Data for a Similar Cyanation Reaction

ParameterValue
Reactant Ratio (Aryl Halide:Cyanide Source) 1 : 1.2
Catalyst Loading 5 mol%
Reaction Temperature 120 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

Note: This data is representative of a typical palladium-catalyzed cyanation and may need optimization for the specific synthesis of this compound.

Alternative Synthetic Routes

Other potential synthetic routes to this compound include:

  • Sandmeyer Reaction: Diazotization of 6-methylpyridazin-3-amine followed by treatment with a cyanide salt. This is a classic method for introducing a nitrile group onto an aromatic ring.

  • Dehydration of 6-Methylpyridazine-3-carboxamide: The corresponding carboxamide can be dehydrated using a suitable reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the nitrile. The synthesis of the precursor, 6-methylpyridazine-3-carboxamide, could potentially start from 6-methylpyridazine-3-carboxylic acid.[2] A related synthesis of 6-methoxypyridazine-3-carboxylic acid begins with 3-chloro-6-methylpyridazine, which is oxidized to the carboxylic acid.[3]

G cluster_1 Alternative Synthetic Pathways amine 6-Methylpyridazin-3-amine diazotization Diazotization (NaNO₂, HCl) amine->diazotization sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer product_1 This compound sandmeyer->product_1 carboxamide 6-Methylpyridazine-3-carboxamide dehydration Dehydration (e.g., POCl₃) carboxamide->dehydration product_2 This compound dehydration->product_2

Figure 2: Logical relationship of alternative synthetic routes to this compound.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in drug discovery and development. Its synthesis is most practically achieved through the cyanation of 3-chloro-6-methylpyridazine. While a specific detailed protocol is not widely published, established methods for palladium-catalyzed cyanation of halo-aromatics provide a strong foundation for its successful preparation. Further research into optimizing the reaction conditions and exploring alternative synthetic pathways will be beneficial for making this compound more readily accessible to the scientific community.

References

In-Depth Technical Guide: Spectroscopic Data for 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Methylpyridazine-3-carbonitrile. Due to the limited availability of published experimental data, this document combines confirmed physical properties with predicted spectroscopic values based on structural analysis and data from analogous compounds. This guide also outlines a plausible synthetic route and the necessary analytical workflows for its characterization.

Core Compound Information

PropertyValueReference
Chemical Name This compound
CAS Number 49840-90-6[1]
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Melting Point 86-87 °C

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9Doublet1HH4 (pyridazine)
~7.4 - 7.6Doublet1HH5 (pyridazine)
~2.8Singlet3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C6 (pyridazine)
~155C3 (pyridazine)
~130C4 (pyridazine)
~125C5 (pyridazine)
~117-C≡N
~22-CH₃
IR (Infrared) Spectroscopy

Predicted Characteristic Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2230 - 2210Nitrile (-C≡N)Stretching
~3100 - 3000Aromatic C-HStretching
~2950 - 2850Methyl C-HStretching
~1600 - 1450C=C and C=NRing Stretching
Mass Spectrometry

Predicted Data

AdductPredicted m/z
[M+H]⁺120.0556
[M+Na]⁺142.0375
[M+K]⁺158.0115
[M+NH₄]⁺137.0822

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not available in the surveyed literature, a plausible synthetic route can be devised based on established methodologies for analogous pyridazine derivatives.

Proposed Synthesis of this compound

A potential synthetic pathway starts from the commercially available 3-chloro-6-methylpyridazine. The synthesis would involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration to yield the nitrile.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid

This step can be adapted from a patented procedure for a similar compound.[2]

  • Materials: 3-chloro-6-methylpyridazine, sulfuric acid, potassium permanganate (or other suitable oxidant), ice, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid under cooling in an ice bath.

    • Slowly add an oxidant such as potassium permanganate while maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by pouring it over ice.

    • Extract the aqueous solution with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.

Step 2: Amidation of 6-chloropyridazine-3-carboxylic acid

  • Materials: 6-chloropyridazine-3-carboxylic acid, thionyl chloride (or oxalyl chloride), dichloromethane (DCM), ammonia solution.

  • Procedure:

    • Suspend 6-chloropyridazine-3-carboxylic acid in dry DCM.

    • Add thionyl chloride dropwise and reflux the mixture to form the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in dry DCM and add it dropwise to a cooled, concentrated ammonia solution.

    • Stir the reaction mixture until the formation of 6-chloropyridazine-3-carboxamide is complete.

    • Extract the product with a suitable organic solvent, dry, and concentrate.

Step 3: Dehydration of 6-chloropyridazine-3-carboxamide to 6-chloropyridazine-3-carbonitrile

  • Materials: 6-chloropyridazine-3-carboxamide, a dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride).

  • Procedure:

    • Treat 6-chloropyridazine-3-carboxamide with a dehydrating agent.

    • Heat the reaction mixture under controlled conditions.

    • After completion, quench the reaction and extract the product.

    • Purify the crude product by column chromatography or recrystallization to obtain 6-chloropyridazine-3-carbonitrile.

Step 4: Methylation of 6-chloropyridazine-3-carbonitrile

This final step to introduce the methyl group would likely involve a cross-coupling reaction. However, a more direct route starting from a methylated precursor is generally preferred. A more plausible overall synthesis would likely start from a precursor that already contains the methyl group at the 6-position and introduce the cyano group later.

A more direct and plausible synthesis would involve the cyanation of a 6-methylpyridazine derivative. For instance, starting from 3-halo-6-methylpyridazine, a nucleophilic substitution with a cyanide salt could yield the target molecule.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 3-Halo-6-methylpyridazine 3-Halo-6-methylpyridazine Cyanation Cyanation 3-Halo-6-methylpyridazine->Cyanation NaCN or KCN This compound This compound Cyanation->this compound

Caption: Plausible synthetic workflow for this compound.

Spectroscopic_Analysis_Flow cluster_analysis Spectroscopic Characterization Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Interpretation Data Analysis and Structure Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: Logical workflow for the spectroscopic analysis of the final product.

References

An In-Depth Technical Guide to the NMR Analysis of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 6-Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for sample preparation and analysis, and presents a logical workflow for its synthesis and characterization.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a variety of biologically active molecules. The presence of a methyl group and a nitrile group on the pyridazine core significantly influences its electronic properties and potential biological interactions. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules.

Predicted NMR Spectral Data

The structure and numbering of this compound are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methyl protons (C6-CH₃).

  • Two doublets for the aromatic protons on the pyridazine ring (H4 and H5).

The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyridazine nitrogens, as well as the electron-donating effect of the methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display six unique signals corresponding to the six carbon atoms in the molecule:

  • One signal for the methyl carbon (C6-CH₃).

  • Four signals for the carbons of the pyridazine ring (C3, C4, C5, and C6).

  • One signal for the nitrile carbon (CN).

The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atoms, the methyl group, and the nitrile group. The nitrile carbon will appear in the characteristic downfield region for cyano groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
C6-CH2.5 - 2.820 - 25s
H 47.8 - 8.2130 - 135d
H 57.5 - 7.9125 - 130d
C 3-140 - 145-
C 4-130 - 135-
C 5-125 - 130-
C 6-155 - 160-
C N-115 - 120-

Note: These are predicted ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the oxidation of 3,6-dimethylpyridazine to form 6-methylpyridazine-3-carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration to the nitrile.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Start 3,6-Dimethylpyridazine Step1 Oxidation (e.g., KMnO₄) Start->Step1 Intermediate1 6-Methylpyridazine-3-carboxylic acid Step1->Intermediate1 Step2 Amide Formation (e.g., SOCl₂, NH₄OH) Intermediate1->Step2 Intermediate2 6-Methylpyridazine-3-carboxamide Step2->Intermediate2 Step3 Dehydration (e.g., P₂O₅ or POCl₃) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Steps:

  • Oxidation: To a solution of 3,6-dimethylpyridazine in an appropriate solvent (e.g., water or a mixture of water and pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.

  • Amide Formation: The dried 6-methylpyridazine-3-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the acid chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide to yield the amide.

  • Dehydration: The 6-methylpyridazine-3-carboxamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heated. The reaction mixture is then cooled and poured onto ice, followed by neutralization with a base to precipitate the crude nitrile. The product is then purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and ensure the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically a more time-consuming experiment due to the low natural abundance of the ¹³C isotope.

    • A larger number of scans and a longer relaxation delay may be necessary.

    • Process the data similarly to the ¹H spectrum.

    • Reference the chemical shifts to the solvent peak or TMS.

Diagram 2: NMR Analysis Workflow

NMR_Analysis_Workflow Start Purified Compound Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep AcquireH1 ¹H NMR Acquisition Prep->AcquireH1 AcquireC13 ¹³C NMR Acquisition Prep->AcquireC13 ProcessH1 ¹H Data Processing (FT, Phasing, Baseline Correction) AcquireH1->ProcessH1 AnalyzeH1 ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) ProcessH1->AnalyzeH1 Structure Structural Elucidation AnalyzeH1->Structure ProcessC13 ¹³C Data Processing (FT, Phasing, Baseline Correction) AcquireC13->ProcessC13 AnalyzeC13 ¹³C Spectrum Analysis (Chemical Shift) ProcessC13->AnalyzeC13 AnalyzeC13->Structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of this compound for professionals in the fields of chemical research and drug development. The predicted spectral data serves as a valuable reference for the characterization of this compound. The detailed experimental protocols for synthesis and NMR analysis offer a practical framework for its preparation and structural verification. A thorough NMR analysis, as outlined, is crucial for confirming the identity, purity, and structure of this compound, which are critical parameters in the drug discovery and development process.

An In-depth Technical Guide to the Infrared Spectrum Interpretation of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 6-methylpyridazine-3-carbonitrile. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups. This document outlines the predicted spectral data, a standard experimental protocol for acquiring the spectrum of a solid sample, and a logical workflow for its interpretation.

Predicted Infrared Spectral Data

The structure of this compound incorporates a pyridazine ring, a methyl group, and a nitrile group. The expected IR absorption bands are summarized in Table 1. These predictions are derived from established group frequency correlations in infrared spectroscopy.

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Assignment
~ 3100 - 3000 Medium to Weak C-H Stretch Aromatic C-H stretch of the pyridazine ring
~ 2960 - 2850 Medium to Weak C-H Stretch Asymmetric and symmetric stretching of the methyl (CH₃) group
~ 2240 - 2220 Strong, Sharp C≡N Stretch Nitrile group stretching, conjugated to the aromatic ring[1]
~ 1600 - 1475 Medium to Weak C=C and C=N Stretch Aromatic ring stretching vibrations of the pyridazine moiety[2]
~ 1450 Medium C-H Bend Asymmetric bending of the methyl (CH₃) group
~ 1375 Medium C-H Bend Symmetric bending (umbrella mode) of the methyl (CH₃) group[3]
Below 900 Medium to Strong C-H Bend Out-of-plane bending (oop) of the aromatic C-H bonds

Table 1: Predicted IR Absorption Bands for this compound.

The nitrile (C≡N) stretching frequency is expected to be a strong and sharp absorption in the 2240-2220 cm⁻¹ region.[1] Conjugation with the pyridazine ring typically shifts this band to a slightly lower wavenumber compared to non-conjugated nitriles. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.[3] The pyridazine ring itself will exhibit characteristic C=C and C=N stretching bands in the 1600-1475 cm⁻¹ region.[2] The fingerprint region (below 1500 cm⁻¹) will contain various bending vibrations, including those of the methyl group and the out-of-plane C-H bends of the aromatic ring, which can be complex.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

2.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with a pellet-forming die

  • Agate mortar and pestle

  • Analytical balance (4-place minimum)

  • Drying oven

  • Spectroscopic grade potassium bromide (KBr), dried

  • Sample of this compound

  • Spatula and weighing paper

  • Pellet holder for the spectrometer

2.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the spectroscopic grade KBr in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).[4] Store the dried KBr in a desiccator.

  • Weighing: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[5]

  • Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.[6]

  • Pellet Formation:

    • Assemble the pellet-forming die.

    • Transfer a portion of the powdered mixture into the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 metric tons) for several minutes to form a transparent or translucent pellet.[4][7] Applying a vacuum during pressing can help to remove entrapped air and improve pellet transparency.

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent, without cracks or cloudiness.

2.3. Data Acquisition

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer's sample compartment. Collect a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the pellet holder and place it in the sample compartment.

  • Spectral Collection: Acquire the FT-IR spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical process for interpreting the IR spectrum of this compound, from the molecular structure to the identification of characteristic spectral features.

IR_Interpretation_Workflow cluster_structure Molecular Structure Analysis cluster_prediction Spectral Feature Prediction cluster_spectrum Experimental Spectrum cluster_interpretation Interpretation Structure This compound FG1 Nitrile Group (C≡N) Structure->FG1 FG2 Methyl Group (-CH3) Structure->FG2 FG3 Pyridazine Ring Structure->FG3 Peak1 C≡N Stretch ~2230 cm⁻¹ (Strong, Sharp) FG1->Peak1 Peak2 Aliphatic C-H Stretch ~2960-2850 cm⁻¹ FG2->Peak2 Peak5 C-H Bending (Methyl & Aromatic) FG2->Peak5 Peak3 Aromatic C-H Stretch ~3100-3000 cm⁻¹ FG3->Peak3 Peak4 C=C & C=N Ring Stretch ~1600-1475 cm⁻¹ FG3->Peak4 FG3->Peak5 Match1 Confirm Nitrile Peak1->Match1 Match2 Confirm Methyl Peak2->Match2 Match3 Confirm Pyridazine Ring Peak3->Match3 Peak4->Match3 Peak5->Match2 Peak5->Match3 ExpSpectrum Acquired IR Spectrum ExpSpectrum->Match1 ExpSpectrum->Match2 ExpSpectrum->Match3 Conclusion Structural Confirmation Match1->Conclusion Match2->Conclusion Match3->Conclusion

Caption: Workflow for IR spectrum interpretation of this compound.

References

Mass Spectrometry of 6-Methylpyridazine-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry of 6-Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental mass spectral data for this specific molecule is not widely available in public databases, this document outlines the predicted fragmentation patterns based on the analysis of related pyridazine and nitrile compounds. Furthermore, it details generalized experimental protocols for the analysis of such small molecules by mass spectrometry and discusses the potential, though currently undocumented, role of this compound in biological signaling pathways. This guide serves as a valuable resource for researchers working with this compound, offering insights into its structural characterization by mass spectrometry.

Introduction

This compound (C₆H₅N₃) is a substituted pyridazine, a class of heterocyclic compounds known for a wide range of biological activities.[1] The presence of both a methyl group and a nitrile group on the pyridazine ring suggests unique electronic and chemical properties that are of interest in the development of novel therapeutic agents. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such novel compounds. Understanding the fragmentation behavior of this compound under mass spectrometric conditions is essential for its unambiguous identification in complex matrices and for metabolism studies.

Physicochemical Properties:

PropertyValueSource
CAS Number49840-90-6[1][2][3]
Molecular FormulaC₆H₅N₃[1][2][3]
Molecular Weight119.12 g/mol [1][2]
Monoisotopic Mass119.04835 Da

Predicted Mass Spectrum and Fragmentation Pattern

Due to the lack of a publicly available experimental mass spectrum for this compound, this section presents a predicted fragmentation pattern based on established principles of mass spectrometry for heterocyclic and nitrile-containing compounds. Electron Ionization (EI) is a common ionization technique for such molecules and is expected to produce a distinct fragmentation pattern.

The molecular ion peak ([M]⁺˙) is anticipated to be reasonably intense, a common characteristic for aromatic heterocyclic compounds. The primary fragmentation pathways are likely to involve the loss of small, stable neutral molecules and radicals from the molecular ion.

Predicted Quantitative Data (Electron Ionization Mass Spectrometry):

Predicted m/zPredicted Relative Abundance (%)Postulated Fragment Ion/Neutral Loss
11985[C₆H₅N₃]⁺˙ (Molecular Ion)
118100 (Base Peak)[M-H]⁺
9240[M-HCN]⁺˙
7830[C₅H₄N]⁺ (Pyridyl cation)
6525[C₄H₃N]⁺˙
5120[C₄H₃]⁺

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions:

  • Loss of a hydrogen radical (H•): This is a common fragmentation for compounds with methyl groups, leading to a stable [M-H]⁺ ion, which is often the base peak.

  • Loss of hydrogen cyanide (HCN): The pyridazine ring can undergo rearrangement and lose a molecule of HCN, a stable neutral loss.

  • Cleavage of the nitrile group (•CN): Although less common for aromatic nitriles, the loss of the cyano radical is a possible fragmentation route.

  • Ring fragmentation: The pyridazine ring itself can fragment, leading to smaller charged species.

Fragmentation_Pathway M [C₆H₅N₃]⁺˙ m/z = 119 M_H [C₆H₄N₃]⁺ m/z = 118 M->M_H - H• M_HCN [C₅H₄N₂]⁺˙ m/z = 92 M->M_HCN - HCN C5H4N [C₅H₄N]⁺ m/z = 78 M_HCN->C5H4N - N₂ C4H3N [C₄H₃N]⁺˙ m/z = 65 C5H4N->C4H3N - HCN C4H3 [C₄H₃]⁺ m/z = 51 C4H3N->C4H3 - N

Figure 1: Predicted mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

A standardized protocol for the mass spectrometric analysis of this compound would typically involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), depending on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

MS Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing less volatile compounds or for samples in complex biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Fragmentor Voltage: 100 V.

  • Mass Range: m/z 50-500.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_processing Data Processing and Interpretation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into GC-MS or LC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structural_Elucidation Structural Elucidation Spectral_Interpretation->Structural_Elucidation

Figure 2: Generalized experimental workflow for mass spectrometric analysis.

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathways. However, the pyridazine scaffold is present in a variety of biologically active molecules, and related compounds have been investigated for their roles in various cellular processes. For instance, some pyridazine derivatives have been explored as inhibitors of kinases and other enzymes. Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. While experimental data remains to be published, the predicted fragmentation patterns and generalized experimental protocols offered herein provide a strong starting point for researchers. The structural motifs present in this compound suggest potential biological activity, warranting further investigation into its pharmacological profile and its interaction with cellular signaling pathways. As research into this and similar compounds progresses, mass spectrometry will undoubtedly remain an indispensable tool for their characterization and analysis.

References

Physical and chemical characteristics of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Methylpyridazine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document collates available data on its properties, spectral information, and reactivity, offering a valuable resource for professionals engaged in research and development.

Physicochemical Properties

This compound is a solid organic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.[1] The presence of the nitrogen-containing heterocyclic ring and the cyano group imparts specific electronic and structural properties that are actively being explored in various research domains.[1]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

PropertyValueSource
CAS Number 49840-90-6[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Melting Point 86-87 °C[1]
Boiling Point (Predicted) 398.6 ± 25.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
LogP (Predicted) 0.65668[1]
Solubility No experimental data available. Expected to have low solubility in water and be soluble in organic solvents like DMSO and ethanol.[2][3][4]-

Spectral Characteristics

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the chemical structure and data for related compounds, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the pyridazine ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the methyl and cyano substituents.

  • Methyl Protons: The protons of the methyl group will likely appear as a singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The carbon atoms of the pyridazine ring will resonate in the downfield region of the spectrum (typically δ 120-160 ppm).

  • Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.[5][6][7]

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy:

  • Nitrile Stretch (C≡N): A characteristic sharp absorption band is expected in the region of 2260–2220 cm⁻¹.[8][9]

  • C-H Stretch (Aromatic and Alkyl): Absorption bands corresponding to aromatic C-H stretches are expected above 3000 cm⁻¹, while alkyl C-H stretches will appear just below 3000 cm⁻¹.[10][11][12]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1600–1400 cm⁻¹ region.[10]

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CH₃CN, as well as cleavage of the pyridazine ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the pyridazine ring and the nitrile functional group.

Reactivity of the Pyridazine Ring: The pyridazine ring is a π-deficient system, which makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the two adjacent nitrogen atoms influences the reactivity of the substituents on the ring.

Reactivity of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing character of the pyridazine ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to nitriles on less electron-poor aromatic systems.[1]

A key reaction involves the nucleophilic addition of thiols to the nitrile group. For instance, pyridazine-3-carbonitrile derivatives have been shown to react with biological thiols like glutathione and N-acetylcysteine.[1] This reactivity is significant as it suggests potential interactions with biological macromolecules, such as cysteine proteases.[1] Aromatic nitriles are known to act as inhibitors of these enzymes.[1]

General reactivity of the nitrile group with thiols.

Experimental Protocols

Proposed Synthesis:

A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide. In this case, this compound could be synthesized from 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction using a cyanide source, such as copper(I) cyanide (CuCN).

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine Cyanation Cyanation 3-chloro-6-methylpyridazine->Cyanation CuCN, Solvent (e.g., DMF), Heat This compound This compound Cyanation->this compound

Proposed synthesis of this compound.

General Experimental Procedure (Hypothetical):

  • Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridazine and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add copper(I) cyanide to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution (e.g., aqueous ammonia or a solution of a complexing agent for copper) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography on silica gel or recrystallization to afford pure this compound.

Note: This is a generalized protocol and the specific conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this particular transformation.

Conclusion

This compound is a heterocyclic compound with promising potential for applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a solid foundation of its known and predicted physicochemical properties, spectral characteristics, and reactivity. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group at position 6 and a nitrile group at position 3. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties, including weak basicity and a high dipole moment.[1] The presence of the versatile nitrile (-C≡N) group on this electron-deficient ring system creates a scaffold with specific electronic and structural characteristics that are of significant interest in medicinal chemistry and synthetic organic chemistry.[1] This guide provides a detailed exploration of the reactivity of the nitrile functionality within this molecule, offering insights into its transformations, experimental methodologies, and reaction pathways.

The general structure and physicochemical properties of this compound are summarized below.

Property[1]Value
CAS Number 49840-90-6
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Melting Point 86-87 °C
Predicted Boiling Point 398.6±25.0 °C
Predicted Density 1.16±0.1 g/cm³
Predicted LogP 0.65668

Core Reactivity of the Nitrile Group

Like a carbonyl group, the nitrile group is strongly polarized, rendering the carbon atom electrophilic.[2][3] This allows it to react with a variety of nucleophiles.[2][4] The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing nature of the pyridazine ring. This section details the primary transformations of the nitrile group: hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate.[1][3] This transformation is a fundamental functional group interconversion in organic synthesis.

The general reaction pathway for the hydrolysis of this compound is depicted below.

sub This compound amide 6-Methylpyridazine-3-carboxamide sub->amide H₂O, H⁺ or OH⁻ (milder conditions) acid 6-Methylpyridazine-3-carboxylic acid amide->acid H₂O, H⁺ or OH⁻ (harsher conditions)

Caption: Hydrolysis pathway of the nitrile group.

2.1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[4][5] An intermediate imidic acid is formed, which then tautomerizes to the corresponding amide.[4] Further hydrolysis of the amide yields the carboxylic acid.[4]

The mechanism for acid-catalyzed hydrolysis is illustrated below.

nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile + H⁺ attacked R-C(=N⁺H)-OH₂⁺ protonated_nitrile->attacked + H₂O imidic_acid_protonated R-C(=NH)-OH⁺ attacked->imidic_acid_protonated - H⁺ imidic_acid R-C(=NH)-OH (Imidic Acid) imidic_acid_protonated->imidic_acid - H⁺ amide R-C(=O)-NH₂ (Amide) imidic_acid->amide Tautomerization

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

2.1.2 Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable acidic solution (e.g., 10-50% aqueous H₂SO₄).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the acid concentration and desired product (amide or carboxylic acid). Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Isolation (for Carboxylic Acid):

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the solution by adding a base (e.g., aqueous NaOH) until the pH is adjusted to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-Methylpyridazine-3-carboxylic acid.

Starting MaterialReagentsProductTypical Yield
This compoundaq. H₂SO₄, heat6-Methylpyridazine-3-carboxylic acid70-90% (estimated)
This compoundaq. HCl, heat6-Methylpyridazine-3-carboxylic acid70-90% (estimated)
Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][3] This reaction provides a valuable route to aminomethylpyridazine derivatives.

2.2.1 Reduction with LiAlH₄

The reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion.[3] This intermediate is complexed with the aluminum species. A second hydride transfer results in a dianion, which upon aqueous work-up, is protonated to yield the primary amine.[3]

The workflow for the reduction of a nitrile is shown below.

start Dissolve Nitrile in Anhydrous Solvent (e.g., THF, Et₂O) add_lah Slowly add LiAlH₄ suspension under N₂ at 0 °C start->add_lah reflux Reflux the reaction mixture add_lah->reflux quench Quench reaction carefully with H₂O and NaOH(aq) reflux->quench filter Filter to remove aluminum salts quench->filter extract Extract with organic solvent filter->extract purify Purify by distillation or chromatography extract->purify end Primary Amine Product purify->end

Caption: Experimental workflow for nitrile reduction with LiAlH₄.

2.2.2 Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction until completion (e.g., by TLC or GC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄ (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with the reaction solvent.

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product by distillation or column chromatography.

Starting MaterialReagentsProductTypical Yield
This compound1) LiAlH₄, THF 2) H₂O(6-Methylpyridazin-3-yl)methanamine60-85% (estimated)
This compoundH₂, Raney Ni or PtO₂(6-Methylpyridazin-3-yl)methanamine70-95% (estimated)
Addition of Organometallic Reagents

Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group to form an imine anion intermediate.[1] This intermediate is resistant to a second addition. Subsequent hydrolysis of the imine salt yields a ketone.[3] This reaction is a powerful tool for carbon-carbon bond formation.

The mechanism for the Grignard reaction is outlined below.

nitrile R-C≡N imine_salt R-C(R')=N⁻ MgX⁺ (Imine Salt) nitrile->imine_salt + R'-MgX (Grignard Reagent) ketone R-C(=O)-R' (Ketone) imine_salt->ketone + H₃O⁺ (Hydrolysis)

Caption: General mechanism for the reaction of a nitrile with a Grignard reagent.

2.3.1 Experimental Protocol: Reaction with Grignard Reagent

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF).

  • Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 eq) dropwise via a syringe or dropping funnel.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude ketone by column chromatography or recrystallization.

Starting MaterialReagentsProductTypical Yield
This compound1) PhMgBr, THF 2) H₃O⁺(6-Methylpyridazin-3-yl)(phenyl)methanone50-70% (estimated)
This compound1) MeLi, Et₂O 2) H₃O⁺1-(6-Methylpyridazin-3-yl)ethan-1-one50-70% (estimated)

Role in Cycloaddition and Fused Ring Synthesis

The pyridazine-carbonitrile scaffold is a valuable building block for constructing fused heterocyclic systems.[1] While the nitrile group itself can participate in cyclization, the pyridazine ring, particularly when activated by an electron-withdrawing group like a nitrile, can act as a diene in inverse-electron-demand Diels-Alder reactions.[6]

For instance, pyridazinecarbonitriles with tethered alkyne side chains can undergo thermally induced intramolecular [4+2] cycloaddition reactions to afford fused benzonitriles.[6][7] The presence of the cyano function is considered essential for this type of cyclization to proceed effectively.[6]

start This compound (Precursor) hydrolysis 6-Methylpyridazine-3-carboxylic acid start->hydrolysis Hydrolysis reduction (6-Methylpyridazin-3-yl)methanamine start->reduction Reduction grignard Aryl/Alkyl (6-Methylpyridazin-3-yl) Ketone start->grignard Grignard Addition cyclo Fused Heterocycles start->cyclo Cycloaddition Precursor

Caption: Key reaction pathways from this compound.

Conclusion

The nitrile group in this compound is a versatile and reactive functional group. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a range of important chemical transformations. Standard reactions include hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. Furthermore, the pyridazine-carbonitrile moiety serves as a key synthon for the construction of more complex, fused heterocyclic systems. The electronic interplay between the electron-deficient pyridazine ring and the nitrile group governs its reactivity, making it a valuable and predictable handle for molecular elaboration in drug discovery and materials science.

References

The Rising Potential of 6-Methylpyridazine-3-carbonitrile in Modern Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 6-Methylpyridazine-3-carbonitrile is emerging as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the electron-deficient pyridazine ring with a reactive nitrile group, make it a versatile scaffold and a valuable building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the potential applications of this compound, supported by experimental details and insights into its role in modulating key biological pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

PropertyValue
CAS Number 49840-90-6
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Melting Point 86-87 °C
Boiling Point (Predicted) 398.6±25.0 °C
Density (Predicted) 1.16±0.1 g/cm³
LogP (Predicted) 0.65668

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the cyanation of a readily available precursor, 3-chloro-6-methylpyridazine. This reaction is typically achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on established methods for the cyanation of aryl and heteroaryl halides.

Materials:

  • 3-Chloro-6-methylpyridazine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

  • Add anhydrous N,N-dimethylformamide to the flask to dissolve the reagents.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Potential Research Applications

The pyridazine-carbonitrile scaffold is a significant structural motif in the design of therapeutic agents due to the diverse pharmacological activities exhibited by its derivatives.[1] this compound serves as a valuable starting material and core structure for the development of inhibitors targeting a range of enzymes implicated in various diseases.

Kinase Inhibition in Cancer Therapy

The pyridazine core is recognized as a "privileged scaffold" in the design of kinase inhibitors, which are crucial in modern cancer therapy.[2] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, facilitating binding to the hinge region of kinases.[3]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Derivatives of pyridazine have been synthesized and evaluated as potent VEGFR-2 inhibitors. For example, certain pyridazinoquinazoline derivatives have shown significant antitumor activity attributed to VEGFR-2 inhibition.[5] this compound can be utilized as a starting material for the synthesis of such inhibitors.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes Inhibitor 6-Methylpyridazine- 3-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

ALK5, also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of the ALK5 signaling pathway is implicated in fibrosis and cancer.[6] Pyridazine-based compounds have been developed as potent and selective ALK5 inhibitors.[1][7]

ALK5 Signaling Pathway

ALK5_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_Transcription Regulates Inhibitor 6-Methylpyridazine- 3-carbonitrile Derivative Inhibitor->ALK5 Inhibits

ALK5 signaling pathway and inhibition.

DYRK1A is implicated in several pathological conditions, including neurodegenerative diseases and cancer.[8] The development of selective DYRK1A inhibitors is an active area of research, and pyridazine-containing compounds have shown promise in this regard.

DYRK1A and Downstream Signaling

DYRK1A_Pathway DYRK1A DYRK1A Substrates Downstream Substrates (e.g., transcription factors) DYRK1A->Substrates Phosphorylates Cellular_Processes Cellular Processes (Proliferation, Differentiation) Substrates->Cellular_Processes Regulates Inhibitor 6-Methylpyridazine- 3-carbonitrile Derivative Inhibitor->DYRK1A Inhibits

DYRK1A signaling and inhibition.
Cysteine Protease Inhibition

Aromatic nitriles, particularly those on heterocyclic systems, are known for their ability to act as inhibitors of cysteine proteases.[9] The nitrile group can form a reversible or irreversible covalent bond with the thiol group in the active site of the enzyme.[10] This makes this compound a promising scaffold for developing inhibitors of cysteine proteases, which are involved in various diseases, including parasitic infections and cancer.

Mechanism of Cysteine Protease Inhibition

Cysteine_Protease_Inhibition Inhibitor This compound (R-CN) Covalent_Adduct Covalent Thioimidate Adduct (Enz-S-C(=NH)-R) Inhibitor->Covalent_Adduct Covalent Reaction Enzyme Cysteine Protease (Enz-SH) Enzyme->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Covalent inhibition of cysteine proteases.

Quantitative Data on Pyridazine Derivatives

The following table summarizes the inhibitory activities of various pyridazine derivatives, highlighting the potential of this scaffold in drug discovery.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
Pyridazine-based ALK5 Inhibitor (12b)ALK513-[1]
Pyridazine-based ALK5 Inhibitor (12b)ALK516.5HaCaT (luciferase assay)[1]
Pyridazine-based ALK5 Inhibitor (12b)ALK512.14T1 (luciferase assay)[1]
Pyridazino[4,5-b]indol-4-one (10)DYRK1ASubmicromolar-[8]
Pyridazin-3(2H)-one analog (19)DYRK1ASubmicromolar-[8]
Pyridazine Derivative (5b)VEGFR-2- (92.2% inhibition at 10 µM)-[7][11]
Pyrazolo-pyridazine (4)EGFR391-[12]
Pyrazolo-pyridazine (4)CDK-2/cyclin A2550-[12]

This compound as a Synthetic Building Block

Beyond its potential as a core scaffold, this compound is a valuable intermediate in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to a wide array of more complex molecules.

Experimental Workflow: Derivatization of this compound

Derivatization_Workflow Start 6-Methylpyridazine- 3-carbonitrile Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Reduction Cycloaddition [2+3] Cycloaddition (e.g., NaN₃) Start->Cycloaddition Carboxylic_Acid 6-Methylpyridazine- 3-carboxylic acid Hydrolysis->Carboxylic_Acid Amine (6-Methylpyridazin-3-yl) methanamine Reduction->Amine Tetrazole 3-(5-Methyl-1H-tetrazol-1-yl) -6-methylpyridazine Cycloaddition->Tetrazole

Synthetic transformations of the nitrile group.

Conclusion

This compound is a promising and versatile molecule with significant potential in various areas of chemical and biological research. Its utility as a scaffold for the development of potent and selective enzyme inhibitors, particularly kinases and cysteine proteases, positions it as a valuable asset in the drug discovery pipeline. Furthermore, its synthetic accessibility and the reactivity of its nitrile group make it an important building block for the creation of diverse and complex molecular architectures. As research in this area continues, it is anticipated that the applications of this compound will expand, leading to the development of novel therapeutics and a deeper understanding of fundamental biological processes.

References

6-Methylpyridazine-3-carbonitrile: A Versatile Building Block for Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-carbonitrile is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridazine ring substituted with a reactive nitrile group and a nucleophilic methyl group, provides a valuable platform for the construction of a diverse array of complex fused heterocyclic systems. The inherent physicochemical properties of the pyridazine nucleus, such as its polarity and hydrogen bonding capacity, make it an attractive scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of pyrido[4,3-c]pyridazines, and details key experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 49840-90-6[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Melting Point 86-87 °C[1]
Boiling Point (Predicted) 338.1±22.0 °C[2]
SMILES CC1=NN=C(C=C1)C#N[1]

Synthetic Applications and Key Reactions

The strategic placement of the methyl and nitrile groups on the pyridazine ring allows for a variety of chemical transformations, making this compound a valuable precursor for the synthesis of fused heterocyclic compounds. The reactivity of this building block is primarily centered around the functionalization of the methyl group and subsequent intramolecular cyclization involving the nitrile moiety.

One of the most powerful applications of this compound is in the synthesis of pyrido[4,3-c]pyridazine derivatives. This is typically achieved through a multi-step sequence involving an initial reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA), which activates the methyl group, followed by a cyclocondensation reaction with an active methylene compound like cyanoacetamide.

Synthesis of Pyrido[4,3-c]pyridazines

The synthesis of the pyrido[4,3-c]pyridazine scaffold from pyridazine precursors is a notable example of constructing complex heterocyclic systems. A key strategy involves the reaction of a suitable pyridazine derivative with DMFDMA, followed by cyclization with an active methylene compound. While a direct experimental protocol starting from this compound is not explicitly detailed in a single source, a closely related synthesis starting from a pyridazine derivative formed from a malononitrile dimer provides a representative workflow. This process highlights the utility of the pyridazine-carbonitrile core in building such fused ring systems.

The logical workflow for this type of synthesis can be visualized as follows:

G cluster_0 Activation of Methyl Group cluster_1 Cyclocondensation cluster_2 Further Functionalization (Optional) Start This compound DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) Start->DMFDMA Reaction Intermediate_1 Enamine Intermediate DMFDMA->Intermediate_1 Cyanoacetamide Cyanoacetamide Intermediate_1->Cyanoacetamide Reaction Intermediate_2 Pyrido[4,3-c]pyridazine Derivative Cyanoacetamide->Intermediate_2 Final_Product Functionalized Pyrido[4,3-c]pyridazine Intermediate_2->Final_Product e.g., Reaction with DMFDMA

Caption: Synthetic workflow for pyrido[4,3-c]pyridazine derivatives.

Experimental Protocols

The following are representative experimental protocols for key transformations involving pyridazine-carbonitrile derivatives, based on analogous reactions reported in the literature. These protocols can be adapted for reactions starting with this compound.

Protocol 1: Synthesis of a Pyrido[4,3-c]pyridazine Derivative

This protocol is adapted from the synthesis of related pyrido[4,3-c]pyridazine systems.

Step 1: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

  • A solution of the starting pyridazine-carbonitrile derivative (10 mmol) in anhydrous dimethylformamide (20 mL) is prepared.

  • N,N-Dimethylformamide dimethyl acetal (12 mmol, 1.2 equivalents) is added to the solution.

  • The reaction mixture is heated at reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Cyanoacetamide

  • The crude enamine intermediate from Step 1 (10 mmol) is dissolved in ethanol (30 mL).

  • Cyanoacetamide (10 mmol, 1 equivalent) and a catalytic amount of a base such as triethylamine or piperidine (0.5 mL) are added to the solution.

  • The mixture is heated at reflux for 6-8 hours.

  • Upon cooling, the solid product precipitates from the solution.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to afford the purified pyrido[4,3-c]pyridazine derivative.

Quantitative Data for an Analogous Pyrido[4,3-c]pyridazine Synthesis

The following table summarizes the quantitative data for the synthesis of a tricyclic pyrido[4,3-c]pyridazine derivative from a related pyridazine precursor, as reported in the literature. This provides an indication of the expected outcomes for similar reactions with this compound.

Starting MaterialReagentsProductYield (%)Melting Point (°C)
Pyridazine-carbonitrile derivative1. DMFDMA2. CyanoacetamidePyrido[4,3-c]pyridazine derivativeNot specified>300
Pyrido[4,3-c]pyridazine derivativeDMFDMATricyclic heterocycleNot specified>300

Note: Specific yields and melting points for reactions starting directly with this compound would need to be determined experimentally.

Potential Applications in Drug Discovery

Derivatives of pyridazine and fused pyridazine systems, such as pyrido[2,3-c]pyridazines and pyrido[4,3-c]pyridazines, have shown promise in the field of medicinal chemistry, particularly as anticancer agents.[3][4] The core scaffold can be strategically functionalized to interact with various biological targets.

While specific signaling pathways for derivatives of this compound are not yet extensively documented, related heterocyclic compounds have been investigated as inhibitors of key cellular signaling pathways implicated in cancer progression. For instance, various pyridine and pyrimidine derivatives have been shown to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

A hypothetical signaling pathway that could be targeted by derivatives synthesized from this compound is the CDK-mediated cell cycle regulation pathway.

G cluster_0 Cell Cycle Progression cluster_1 Therapeutic Intervention CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates Inhibitor Pyridazine-based Inhibitor E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes Inhibitor->CyclinD_CDK46 Inhibits

References

A Comprehensive Technical Guide on the Biological Screening of 6-Methylpyridazine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methylpyridazine-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological screening of these compounds, summarizing key findings, detailing experimental protocols, and illustrating relevant biological pathways.

Introduction to Pyridazine Derivatives in Drug Discovery

Pyridazine and its fused heterocyclic systems are a class of compounds known for their diverse biological activities. The incorporation of a methyl group at the 6th position and a carbonitrile group at the 3rd position of the pyridazine ring creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets.[1][2] The nitrile group, in particular, is a versatile functional group that can participate in various non-covalent interactions and can be a key pharmacophoric element.[1] Research has shown that derivatives of this core structure exhibit a range of activities including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4][5][6]

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various biological screenings of this compound and its closely related derivatives. These tables are designed for easy comparison of the compounds' potencies.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

Compound IDR⁴Target Cell LineIC₅₀ (μM)Reference
4a BenzylHOMeSW6206.9 ± 0.4[4]
4b BenzylHHSW620>40[4]
4c 1-phenylethanone-2-ylHOMeSW620>40[4]
4d 1-phenylethanone-2-ylHHSW620>40[4]
4e HHOMeSW62036.8 ± 1.1[4]
Cisplatin ---SW6209.5 ± 0.5[4]

Table 2: Antimicrobial Activity of Pyridine and Pyrazine Carbonitrile Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
13 S. epidermidis15.6[7]
13 M. luteus62.5[7]
14 S. aureus0.06[7]
14 S. epidermidis0.06[7]
CIP (Ciprofloxacin) S. aureus0.49[7]
VAN (Vancomycin) S. aureus0.98[7]

Table 3: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDIC₅₀ (µM)Reference
9d 2.41 ± 0.16[5]
11b 1.55 ± 0.25[5]
11c 1.38 ± 0.03[5]
11d 2.32 ± 0.21[5]
11e 0.61 ± 0.01[5]
12b 0.53 ± 0.07[5]
12c 0.74 ± 0.15[5]
12d 1.61 ± 0.18[5]
Sorafenib 0.19 ± 0.15[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening results. The following are protocols for key experiments cited in the literature for the evaluation of pyridazine-carbonitrile derivatives.

1. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., SW620, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[4][5]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial and Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][7]

3. In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Principle: The assay is typically performed using an ELISA-based kit. The kinase reaction is carried out in streptavidin-coated 96-well plates.

  • Reaction Mixture: The reaction mixture contains the VEGFR-2 enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: After the reaction, a specific antibody that recognizes the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is read at 450 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.[5]

Visualizing Biological Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following are Graphviz diagrams illustrating key concepts related to the biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 6-methyl-3(2H)-pyridazinone) chlorination Chlorination start->chlorination cyanation Cyanation chlorination->cyanation derivatization Derivatization cyanation->derivatization product This compound Derivatives derivatization->product in_vitro In Vitro Assays (Anticancer, Antimicrobial, Kinase) product->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and biological screening.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand VEGF receptor VEGFR-2 ligand->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation, Angiogenesis, Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyridazine-carbonitrile Derivative inhibitor->receptor

Caption: VEGFR-2 signaling pathway and inhibition point.

logical_relationship node_core This compound Core node_activity Biological Activity node_core->node_activity node_anticancer Anticancer node_activity->node_anticancer node_antimicrobial Antimicrobial node_activity->node_antimicrobial node_antiinflammatory Anti-inflammatory node_activity->node_antiinflammatory node_kinase Kinase Inhibition node_activity->node_kinase

Caption: Relationship between core structure and activities.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The detailed experimental protocols provide a foundation for researchers to conduct further screening and mechanism of action studies. Future research should focus on expanding the chemical diversity of this scaffold, performing comprehensive in vivo efficacy and toxicity studies, and elucidating the precise molecular targets to advance the most promising candidates toward clinical development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methylpyridazine-3-carbonitrile from 3-Methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-methylpyridazine-3-carbonitrile from 3-methylpyridazine. The synthesis is a two-step process involving the N-oxidation of 3-methylpyridazine to form 3-methylpyridazine-1-oxide, followed by a regioselective cyanation reaction. This protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development, providing clear methodologies, data presentation, and visualizations to ensure reproducible results.

Introduction

Pyridazine derivatives are important scaffolds in medicinal chemistry due to their diverse pharmacological activities. This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein involves two key transformations: the oxidation of the parent heterocycle and the subsequent introduction of a nitrile group. The N-oxide intermediate activates the pyridazine ring, facilitating nucleophilic substitution. The regioselectivity of the cyanation step is crucial for obtaining the desired product. Based on analogous reactions in the pyridine series, the methyl group at the 3-position is expected to direct the cyanation to the 6-position.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanation 3-methylpyridazine 3-Methylpyridazine 3-methylpyridazine-1-oxide 3-Methylpyridazine-1-oxide 3-methylpyridazine->3-methylpyridazine-1-oxide reagents1 H₂O₂, CH₃COOH reagents1->3-methylpyridazine-1-oxide 3-methylpyridazine-1-oxide_ref 3-Methylpyridazine-1-oxide This compound This compound 3-methylpyridazine-1-oxide_ref->this compound reagents2 1. (CH₃)₂NCOCl 2. KCN reagents2->this compound

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridazine-1-oxide

This protocol is adapted from the well-established method for the N-oxidation of 3-methylpyridine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
3-MethylpyridazineC₅H₆N₂94.1110.0 g0.106
Glacial Acetic AcidCH₃COOH60.0565 mL-
Hydrogen Peroxide (30% aq.)H₂O₂34.0115 mL0.147
Sodium CarbonateNa₂CO₃105.99As needed-
DichloromethaneCH₂Cl₂84.93200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridazine (10.0 g, 0.106 mol) to glacial acetic acid (65 mL).

  • To this solution, carefully add 30% hydrogen peroxide (15 mL, 0.147 mol).

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 3 hours.

  • Allow the mixture to cool to room temperature and then carefully neutralize it with solid sodium carbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (4 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 3-methylpyridazine-1-oxide.

Expected Yield: Based on analogous reactions, a yield of 70-80% can be expected.

Characterization Data for 3-Methylpyridazine-1-oxide:

PropertyValue
Molecular FormulaC₅H₆N₂O
Molar Mass110.11 g/mol
AppearanceCrystalline solid
Melting Point85-87 °C
Step 2: Synthesis of this compound

This protocol is based on the Reissert-Henze reaction conditions for the cyanation of pyridine N-oxides. The regioselectivity is predicted to favor substitution at the 6-position due to the electronic influence of the 3-methyl group.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
3-Methylpyridazine-1-oxideC₅H₆N₂O110.115.0 g0.045
Acetonitrile (anhydrous)CH₃CN41.05100 mL-
Dimethylcarbamoyl chloride(CH₃)₂NCOCl107.545.9 g (4.9 mL)0.055
Potassium CyanideKCN65.123.6 g0.055
WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Brine--50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpyridazine-1-oxide (5.0 g, 0.045 mol) in anhydrous acetonitrile (100 mL).

  • To this solution, add dimethylcarbamoyl chloride (4.9 mL, 0.055 mol) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Carefully add potassium cyanide (3.6 g, 0.055 mol) in one portion. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: Yields for similar Reissert-Henze reactions on pyridine N-oxides are typically in the range of 60-80%.

Characterization Data for this compound: [1][2][3][4]

PropertyValue
CAS Number49840-90-6
Molecular FormulaC₆H₅N₃
Molar Mass119.12 g/mol
AppearanceSolid
Melting Point86-87 °C

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanation A1 Dissolve 3-methylpyridazine in glacial acetic acid A2 Add 30% H₂O₂ A1->A2 A3 Heat at 70-80°C for 3h A2->A3 A4 Cool and Neutralize with Na₂CO₃ A3->A4 A5 Extract with CH₂Cl₂ A4->A5 A6 Dry and Concentrate A5->A6 A7 Purify (Distillation/ Recrystallization) A6->A7 B1 Dissolve 3-methylpyridazine-1-oxide in anhydrous acetonitrile A7->B1 Intermediate Product B2 Add dimethylcarbamoyl chloride B1->B2 B3 Add KCN B2->B3 B4 Reflux for 4-6h B3->B4 B5 Quench with water B4->B5 B6 Extract with ethyl acetate B5->B6 B7 Dry and Concentrate B6->B7 B8 Purify (Column Chromatography) B7->B8

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material: 3-Methylpyridazine Intermediate Intermediate: 3-Methylpyridazine-1-oxide Start->Intermediate N-Oxidation (H₂O₂/AcOH) Product Final Product: This compound Intermediate->Product Cyanation (Reissert-Henze Reaction)

Caption: Logical progression of the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

  • Glacial acetic acid is corrosive. Handle with care.

  • Dimethylcarbamoyl chloride is toxic and a lachrymator.

  • Potassium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Use with extreme caution and have an appropriate cyanide antidote kit available.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid inhalation and contact with ignition sources.

Conclusion

The provided protocols detail a feasible synthetic route to this compound from commercially available 3-methylpyridazine. The two-step sequence, involving N-oxidation followed by a regioselective cyanation, offers a practical approach for obtaining this valuable heterocyclic building block. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions for the cyanation step on the specific pyridazine substrate may lead to improved yields.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of a Methylpyridazine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of heteroaryl halides is a powerful and versatile transformation in modern organic synthesis, enabling the direct introduction of a nitrile functional group. This moiety is a key building block in medicinal chemistry, serving as a precursor to amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. The pyridazine scaffold is also of significant interest in drug discovery, appearing in a range of biologically active molecules. This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of a methylpyridazine precursor, a crucial step in the synthesis of valuable pharmaceutical intermediates.

The protocols described herein utilize modern palladium catalysts and readily available, less toxic cyanide sources, offering a practical and efficient alternative to traditional methods that often require harsh conditions and highly toxic reagents. These methods are broadly applicable to a range of substituted heteroaryl halides and are suitable for both small-scale synthesis and larger-scale process development.

Reaction Principle and Significance

The palladium-catalyzed cyanation of a halo-methylpyridazine proceeds via a catalytic cycle involving a palladium(0) species. The general mechanism involves the oxidative addition of the halo-methylpyridazine to the Pd(0) complex, followed by transmetalation with a cyanide source, and concluding with reductive elimination to yield the desired cyanomethylpyridazine product and regenerate the active Pd(0) catalyst.

The methyl group on the pyridazine ring can influence the electronic properties and reactivity of the substrate. Careful optimization of the catalyst system, including the choice of palladium precursor and ligand, as well as the cyanide source and reaction conditions, is crucial for achieving high yields and purity. The protocols provided below are based on established methodologies for the cyanation of heteroaryl halides and can be adapted for specific methylpyridazine isomers.

Experimental Protocols

Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

This protocol is adapted from a general method for the palladium-catalyzed cyanation of heteroaryl halides and is a good starting point for the cyanation of a methylpyridazine precursor.[1]

Materials:

  • Halo-methylpyridazine (e.g., 3-chloro-6-methylpyridazine or 3-bromo-6-methylpyridazine) (1.0 mmol)

  • Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 1.2 equiv of CN)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Phosphine ligand (e.g., XPhos, 4 mol %)

  • Base (e.g., Sodium carbonate, Na₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane, 5 mL)

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the halo-methylpyridazine (1.0 mmol), zinc cyanide (0.6 mmol), palladium precatalyst (e.g., 0.02 mmol Pd₂(dba)₃), and phosphine ligand (e.g., 0.04 mmol XPhos).

  • Seal the vessel with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., 5 mL of DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyanomethylpyridazine.

Protocol 2: Cyanation using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])

This protocol utilizes a non-toxic and inexpensive cyanide source and is particularly suitable for large-scale applications.[2]

Materials:

  • Halo-methylpyridazine (e.g., 3-chloro-6-methylpyridazine) (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.25 mmol, 1.5 equiv of CN)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %)

  • Phosphine ligand (e.g., cataCXium® A, 4 mol %)

  • Base (e.g., Potassium acetate, KOAc, 0.1 mmol)

  • Solvent system: 1,4-Dioxane and degassed water (e.g., 2:1 v/v, 3 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halo-methylpyridazine (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.25 mmol), palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (0.1 mmol) to a reaction vessel equipped with a stir bar.

  • Add the solvent system (e.g., 2 mL of 1,4-dioxane and 1 mL of degassed water).

  • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC, GC-MS, or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic extracts with brine, dry over anhydrous sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure cyanomethylpyridazine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cyanation of a model halo-methylpyridazine substrate. These are representative examples, and optimization may be required for different isomers or substituted pyridazines.

Table 1: Palladium-Catalyzed Cyanation of 3-Chloro-6-methylpyridazine with Zn(CN)₂

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)Na₂CO₃DMF1001285
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1101878
3PdCl₂(dppf) (3)-Et₃NToluene1202465

Table 2: Palladium-Catalyzed Cyanation of 3-Bromo-6-methylpyridazine with K₄[Fe(CN)₆]

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)cataCXium® A (4)KOAcDioxane/H₂O1201692
2PdCl₂(PPh₃)₂ (5)-Na₂CO₃DMAc1402075
3Pd/C (10)-K₃PO₄NMP1502455

Yields are based on isolated product after purification and are representative examples from the literature for similar heteroaryl substrates.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cyanation

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_CN Ar-Pd(II)(CN)L₂ Transmetal->PdII_CN Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination RedElim->Pd0 Product Ar-CN RedElim->Product Substrate Ar-X Substrate->OxAdd Cyanide M-CN Cyanide->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Experimental Workflow

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halo-methylpyridazine, Cyanide Source, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, GC/LC-MS) reaction->monitor workup Work-up monitor->workup Reaction Complete quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product Pure Cyanomethylpyridazine purify->product end End product->end

References

Application Notes and Protocols for the Synthesis of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Methylpyridazine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on a palladium-catalyzed cyanation reaction of 3-chloro-6-methylpyridazine. This method offers a reliable and efficient route to the target compound. Included are step-by-step experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.[1] The pyridazine scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties, including its polarity and hydrogen-bonding capacity.[1] The nitrile group is a versatile functional handle in organic synthesis and can be a key pharmacophore, for instance, as an inhibitor of certain enzymes like cysteine proteases.[1] The combination of these two moieties makes this compound an attractive starting material for the synthesis of novel pharmaceutical agents.

The protocol described herein details a palladium-catalyzed cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, it outlines the cyanation of the readily available 3-chloro-6-methylpyridazine using zinc cyanide as the cyanide source.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Chloro-6-methylpyridazine1121-79-5C₅H₅ClN₂128.5658-62
This compound49840-90-6C₆H₅N₃119.1286-87[1]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established methods for the palladium-catalyzed cyanation of (hetero)aryl chlorides.[2][3]

3.1. Materials and Reagents

  • 3-Chloro-6-methylpyridazine (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for column chromatography)

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

3.3. Reaction Procedure

  • To a dry round-bottom flask, add 3-chloro-6-methylpyridazine, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water followed by brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

3.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - 3-Chloro-6-methylpyridazine - Zn(CN)2 - Pd2(dba)3/dppf - Na2CO3 in DMF inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm heating Heat to 120 °C (12-24 h) inert_atm->heating quench Cool and Dilute with Ethyl Acetate heating->quench filtration Filter through Celite quench->filtration extraction Aqueous Wash (Water and Brine) filtration->extraction drying Dry Organic Layer (MgSO4) and Concentrate extraction->drying chromatography Column Chromatography (Silica Gel) drying->chromatography product This compound (Final Product) chromatography->product characterization Characterization (NMR, MS, m.p.) product->characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Palladium reagents can be toxic and should be handled with care.

  • Zinc cyanide is toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

  • Always refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Derivatization of 6-Methylpyridazine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 6-methylpyridazine-3-carbonitrile, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on creating a library of derivatives targeting the Pim kinase signaling pathway, which is implicated in various cancers.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This document outlines a two-step synthetic strategy to generate a diverse library of 6-substituted pyridazine-3-carbonitrile derivatives. The initial step involves the functionalization of the methyl group via bromination to create a reactive intermediate, which is then subjected to derivatization through Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions.

Strategic Overview: Derivatization Workflow

The overall strategy involves the initial activation of the relatively inert methyl group at the 6-position of the pyridazine ring, followed by the introduction of diverse chemical moieties to explore the chemical space and identify potent bioactive molecules.

G cluster_0 Activation of Starting Material cluster_1 Derivatization Reactions cluster_2 Product Libraries A This compound B 6-(Bromomethyl)pyridazine-3-carbonitrile A->B Benzylic Bromination C Suzuki-Miyaura Coupling B->C D Nucleophilic Substitution B->D E 6-(Arylmethyl)pyridazine-3-carbonitriles C->E F 6-(Aminomethyl)pyridazine-3-carbonitriles D->F

Caption: General workflow for the derivatization of this compound.

Biological Target: Pim Kinases

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is associated with a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2] Pim kinases are constitutively active and their activity is primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway.[3]

Pim_Signaling_Pathway Cytokine Cytokines (e.g., ILs, IFNs) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/STAT5 JAK->STAT Phosphorylation Pim Pim-1/2/3 Kinase (Transcription & Translation) STAT->Pim Nuclear Translocation & Gene Transcription Substrates Downstream Substrates (e.g., BAD, 4E-BP1, p27) Pim->Substrates Phosphorylation Cell_Effects Cell Proliferation, Survival & Inhibition of Apoptosis Substrates->Cell_Effects Inhibitor Pyridazine Derivatives (e.g., Imidazo[1,2-b]pyridazines) Inhibitor->Pim Inhibition

Caption: Simplified Pim Kinase Signaling Pathway and the point of intervention for pyridazine-based inhibitors.

Representative Biological Activity Data

The following table summarizes the in vitro inhibitory activity of representative pyridazine-based compounds against Pim kinases. This data highlights the potential of the pyridazine scaffold in developing potent and selective Pim kinase inhibitors.

Compound IDScaffoldPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Reference
22m Imidazo[1,2-b]pyridazine0.0240.095[4]
4g Triazolo[4,3-b]pyridazine283-[5]
YPC-21440 Imidazopyridazine-thiazolidinedione10-100s10-100s[2]
YPC-21817 Imidazopyridazine-thiazolidinedione10-100s10-100s[2]
5h Pyrazolo[1,5-a]pyrimidine600-[6]
6c Pyrazolo[1,5-a]pyrimidine670-[6]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of 6-(Bromomethyl)pyridazine-3-carbonitrile

This protocol describes the benzylic bromination of this compound using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide (0.05 eq.).

  • Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-(bromomethyl)pyridazine-3-carbonitrile.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-(bromomethyl)pyridazine-3-carbonitrile with various arylboronic acids.

Materials:

  • 6-(Bromomethyl)pyridazine-3-carbonitrile

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask or microwave vial, add 6-(bromomethyl)pyridazine-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture with stirring. For conventional heating, an oil bath at 80-100°C for 4-24 hours is typical. For microwave-assisted synthesis, heating at 120-150°C for 10-30 minutes is a good starting point.[7]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 6-(arylmethyl)pyridazine-3-carbonitrile derivative.

Protocol 3: Derivatization via Nucleophilic Substitution

This protocol provides a general method for the nucleophilic substitution of the bromide in 6-(bromomethyl)pyridazine-3-carbonitrile with various amines.

Materials:

  • 6-(Bromomethyl)pyridazine-3-carbonitrile

  • Primary or secondary amine (1.5-2.0 eq.)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional but recommended)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-(bromomethyl)pyridazine-3-carbonitrile (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Add the desired amine (1.5-2.0 eq.) and a base such as K₂CO₃ or Et₃N (2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the target 6-(aminomethyl)pyridazine-3-carbonitrile derivative.

Conclusion

The synthetic routes outlined in these application notes provide a robust framework for the generation of a diverse library of this compound derivatives. By targeting the Pim kinase signaling pathway, these compounds hold promise for the development of novel anticancer therapeutics. The provided protocols are intended as a starting point for optimization and can be adapted to a wide range of substrates and reaction conditions to facilitate the discovery of new and potent bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, allow for key interactions within the ATP-binding pocket of kinases. 6-Methylpyridazine-3-carbonitrile is a versatile starting material for the synthesis of diverse kinase inhibitor libraries. The methyl and nitrile functionalities offer multiple reaction handles for the construction of more complex heterocyclic systems, such as the imidazo[1,2-b]pyridazine core, which is present in several potent kinase inhibitors.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. It includes protocols for the synthesis of key intermediates and final compounds, quantitative data for representative inhibitors, and visualizations of relevant signaling pathways and experimental workflows.

Key Synthetic Strategies

The primary synthetic strategy for elaborating this compound into a kinase inhibitor scaffold involves the construction of a fused heterocyclic system, most notably the imidazo[1,2-b]pyridazine ring. This is typically achieved through a multi-step sequence starting with the conversion of the nitrile group to an amino group, followed by a condensation/cyclization reaction with an α-haloketone.

Workflow for Imidazo[1,2-b]pyridazine Synthesis

G start This compound step1 Reduction of Nitrile or Hydrolysis and Curtius Rearrangement start->step1 Step 1 step2 3-Amino-6-methylpyridazine step1->step2 Step 2 step3 Condensation with α-Haloketone step2->step3 Step 3 step4 Imidazo[1,2-b]pyridazine Scaffold step3->step4 Step 4 step5 Further Functionalization (e.g., Suzuki Coupling) step4->step5 Step 5 end Kinase Inhibitor Library step5->end

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methylpyridazine

A key intermediate for the synthesis of imidazo[1,2-b]pyridazine scaffolds is 3-amino-6-methylpyridazine. While the direct reduction of the nitrile group in this compound can be challenging, a common route to this intermediate is from the corresponding 3-chloro-6-methylpyridazine.[1][2]

Reaction Scheme:

Materials:

  • 3-Chloro-6-methylpyridazine

  • Ammonium hydroxide (30% aqueous solution)

  • Copper(II) sulfate pentahydrate

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a pressure vessel, combine 3-chloro-6-methylpyridazine (1.0 eq), ammonium hydroxide (a significant excess), and a catalytic amount of copper(II) sulfate pentahydrate (e.g., 0.05 eq).[1][2]

  • Seal the vessel and heat the mixture to 120 °C for 40 hours.[1][2]

  • After cooling to room temperature, partition the reaction mixture between ethyl acetate and brine.

  • Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 3-amino-6-methylpyridazine as a white solid.[1][2]

Protocol 2: Synthesis of a 2-Aryl-6-methylimidazo[1,2-b]pyridazine Scaffold

This protocol describes the condensation of 3-amino-6-methylpyridazine with an α-bromoketone to form the core imidazo[1,2-b]pyridazine scaffold.[3]

Reaction Scheme:

Materials:

  • 3-Amino-6-methylpyridazine

  • α-Bromoketone (e.g., 2-bromo-1-phenylethanone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-amino-6-methylpyridazine (1.0 eq) in ethanol, add the α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).[3]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-6-methylimidazo[1,2-b]pyridazine.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative imidazo[1,2-b]pyridazine-based kinase inhibitors against various kinases. It is important to note that these are examples from the literature and the specific derivatives of this compound would require experimental validation.

Compound IDTarget KinaseIC₅₀ (nM)Reference
TM471-1 BTK1.3[4][5]
Compound 27f Mps10.70 (cellular)[6]
Compound 6 Tyk2 JH2817 (hWB)[7]

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from the this compound scaffold can target a range of kinases involved in critical cellular signaling pathways. Below are diagrams of key pathways that are often targeted by such inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation

Caption: Simplified BTK signaling pathway.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the BCR and Fc receptors.[9] It is involved in both adaptive and innate immunity.

G Receptor Immune Receptor (e.g., FcR) SYK SYK Receptor->SYK Vav_SLP76 Vav/SLP-76 SYK->Vav_SLP76 PLCg PLCγ Vav_SLP76->PLCg Downstream Downstream Signaling (e.g., MAPK, NF-κB) PLCg->Downstream Response Cellular Response (e.g., Degranulation, Cytokine Release) Downstream->Response

Caption: Simplified SYK signaling pathway.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation.[10][11][12]

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Through strategic chemical transformations, particularly the formation of the imidazo[1,2-b]pyridazine scaffold, researchers can access a diverse chemical space to target a range of kinases implicated in various diseases. The protocols and data presented herein provide a foundation for the design and synthesis of next-generation kinase inhibitors, facilitating further research and drug development efforts in this critical therapeutic area.

References

Application Notes and Protocols: 6-Methylpyridazine-3-carbonitrile in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-methylpyridazine-3-carbonitrile as a versatile building block for the construction of diverse, biologically active heterocyclic compounds. The following sections detail a specific application in the synthesis of pyridazino[4,5-b]indoles, which have demonstrated significant antimicrobial activity. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of the synthetic workflow are provided to enable researchers to replicate and expand upon these findings.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its inherent physicochemical properties. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a high dipole moment and weak basicity, which can be advantageous for molecular interactions with biological targets. The nitrile group is a versatile functional handle that can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, making it an excellent starting point for the synthesis of more complex heterocyclic systems. Furthermore, the methyl group at the 6-position can be functionalized to facilitate the construction of fused ring systems.

This document focuses on the application of this compound in the synthesis of fused heterocyclic systems, specifically highlighting a pathway towards pyridazino[4,5-b]indoles, a class of compounds with notable antimicrobial properties.

Synthesis of Bioactive Pyridazino[4,5-b]indoles

The synthesis of bioactive pyridazino[4,5-b]indoles can be achieved through a multi-step sequence starting from precursors readily accessible from this compound. A key strategy involves the functionalization of the methyl group, followed by cyclization involving the nitrile moiety to construct the fused indole ring system. While a direct synthesis from this compound is not explicitly detailed in a single publication, the following protocol is a composite methodology based on established reactions for similar pyridazine derivatives and provides a clear pathway for researchers.

Logical Workflow for the Synthesis of Pyridazino[4,5-b]indoles

G cluster_0 Step 1: Functionalization of the Methyl Group cluster_1 Step 2: Phenylhydrazone Formation cluster_2 Step 3: Fischer Indole Synthesis (Cyclization) cluster_3 Step 4: Derivatization (Optional) A This compound B Condensation with DMFDMA A->B C Enamine Intermediate B->C D Reaction with Phenylhydrazine C->D E Arylhydrazone Derivative D->E F Acid-Catalyzed Cyclization E->F G Pyridazino[4,5-b]indole Core F->G H Substitution Reactions G->H I Bioactive Pyridazino[4,5-b]indole Analogs H->I

Caption: Synthetic workflow for pyridazino[4,5-b]indoles.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps outlined above.

Protocol 1: Synthesis of the Enamine Intermediate from this compound

This protocol describes the functionalization of the methyl group of this compound via condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Dry N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in dry DMF, add DMFDMA (1.5 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of the Arylhydrazone Derivative

This protocol details the formation of the arylhydrazone intermediate, a crucial precursor for the Fischer indole synthesis.

Materials:

  • Enamine intermediate from Protocol 1

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the enamine intermediate (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the ethanolic solution of the enamine.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the arylhydrazone derivative.

Protocol 3: Synthesis of the Pyridazino[4,5-b]indole Core via Fischer Indole Synthesis

This protocol describes the acid-catalyzed cyclization of the arylhydrazone to form the final fused heterocyclic system.

Materials:

  • Arylhydrazone derivative from Protocol 2

  • Polyphosphoric acid (PPA) or glacial acetic acid with a catalytic amount of sulfuric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Add the arylhydrazone derivative (1.0 eq) to polyphosphoric acid.

  • Heat the mixture to 100-120 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure pyridazino[4,5-b]indole.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of synthesized pyridazino[4,5-b]indole derivatives can be evaluated against a panel of pathogenic bacterial and fungal strains. The following table presents representative data for analogous compounds, demonstrating the potential bioactivity of this heterocyclic scaffold.[1] The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)
Pyridazino[4,5-b]indole Analog 1 Bacillus subtilis31.25
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans62.5
Pyridazino[4,5-b]indole Analog 2 (with 5-methyl substitution) Bacillus subtilis31.25
Staphylococcus aureus31.25
Escherichia coli62.5
Candida albicans31.25
Chloramphenicol (Reference) Bacillus subtilis15.6-31.25
Staphylococcus aureus15.6-31.25
Escherichia coli15.6-31.25
Ketoconazole (Reference) Candida albicans15.6-31.25

Note: The data presented is based on analogous compounds and serves as a guide for the expected activity of derivatives synthesized from this compound.[1]

Signaling Pathway and Mechanism of Action

While the precise mechanism of action for many pyridazino[4,5-b]indoles is still under investigation, their structural similarity to other kinase inhibitors suggests a potential role in targeting key signaling pathways involved in microbial growth and proliferation. For instance, some fused pyridazine derivatives have been shown to inhibit kinases that are essential for bacterial cell division or fungal pathogenesis.

Hypothesized Kinase Inhibition Pathway

G cluster_0 Bacterial/Fungal Signaling Cascade cluster_1 Inhibition by Pyridazino[4,5-b]indole A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Downstream Effector Proteins D->E F Cell Growth & Proliferation E->F G Pyridazino[4,5-b]indole Derivative H Inhibition G->H H->C

Caption: Hypothesized kinase inhibition by pyridazinoindoles.

Further research, including enzymatic assays and molecular docking studies, is required to elucidate the specific molecular targets and mechanisms of action for this promising class of bioactive heterocycles.

References

Application Notes and Protocols: Reaction of 6-Methylpyridazine-3-carbonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the reaction of 6-methylpyridazine-3-carbonitrile with various nucleophiles. The pyridazine scaffold is of significant interest in medicinal chemistry, and the functionalization of this compound opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Overview of Reactivity

This compound is an activated heterocyclic system poised for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring, compounded by the cyano group at the 3-position, renders the carbon atoms of the ring, particularly C3 and C6, electrophilic and susceptible to attack by nucleophiles. While direct reaction at the carbon bearing the cyano group can be challenging, the cyano group itself can also undergo nucleophilic attack under certain conditions. The following sections detail the reactions with common classes of nucleophiles: amines, alcohols (alkoxides), and thiols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a valuable method for the synthesis of 3-amino-6-methylpyridazine derivatives. These compounds are prevalent in pharmacologically active molecules. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism.

Quantitative Data for Reactions with Amines

Note: The following data is based on analogous reactions with substituted pyridazines and may require optimization for this compound.

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine6-Methyl-3-(piperidin-1-yl)pyridazineEthanolReflux2-6Good[1]
Morpholine4-(6-Methylpyridazin-3-yl)morpholineEthanolReflux2-6GoodInferred from[1]
AnilineN-Phenyl-6-methylpyridazin-3-amineDMF100-12012-24Moderate to GoodInferred from[2]
BenzylamineN-Benzyl-6-methylpyridazin-3-amineDioxaneReflux8-16Moderate to GoodInferred from[2]
Experimental Protocol: Synthesis of 4-(6-Methylpyridazin-3-yl)morpholine

Materials:

  • This compound

  • Morpholine

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add morpholine (1.2 mmol, 1.2 equivalents).

  • The reaction mixture is stirred and heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • The structure of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Reaction Pathway: Nucleophilic Aromatic Substitution with Amines

reaction_pathway_amines start This compound + R₂NH intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack product 3-(Dialkylamino)-6-methylpyridazine + HCN intermediate->product Loss of Cyanide reaction_pathway_alkoxides start This compound + RO⁻Na⁺ intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack product 3-Alkoxy-6-methylpyridazine + NaCN intermediate->product Loss of Cyanide reaction_pathway_thiols start This compound + RS⁻Na⁺ intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack product 3-(Alkyl/Arylthio)-6-methylpyridazine + NaCN intermediate->product Loss of Cyanide experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in appropriate solvent B Add Nucleophile (and base if required) A->B C Heat to desired temperature (e.g., Reflux) B->C D Monitor reaction (e.g., by TLC) C->D E Cool reaction mixture D->E Reaction Complete F Remove solvent (Rotary Evaporation) E->F G Aqueous work-up (Extraction) F->G H Dry organic layer (e.g., Na₂SO₄) G->H I Filter and concentrate H->I J Column Chromatography or Recrystallization I->J Crude Product K Characterization (NMR, MS) J->K

References

Application Notes and Protocols for Functional Group Transformations of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyridazine core is a recognized pharmacophore, and the cyano group serves as a valuable synthetic handle for a variety of functional group interconversions. Its strategic location on the pyridazine ring allows for the synthesis of diverse derivatives with potential biological activity. The cyano group's electron-withdrawing nature also influences the reactivity of the pyridazine ring system.

This document provides detailed application notes and experimental protocols for three principal transformations of the cyano group in this compound:

  • Hydrolysis to 6-Methylpyridazine-3-carboxylic acid.

  • [3+2] Cycloaddition to 6-Methyl-3-(1H-tetrazol-5-yl)pyridazine.

  • Reduction to (6-Methylpyridazin-3-yl)methanamine.

These transformations convert the nitrile into key functional groups—a carboxylic acid, a tetrazole bioisostere, and a primary amine—significantly expanding the synthetic utility of the starting material for library generation and lead optimization in drug discovery.

Overall Transformation Pathways

G cluster_start Starting Material cluster_products Products start This compound acid 6-Methylpyridazine-3-carboxylic acid start->acid Hydrolysis (H+ or OH-) tetrazole 6-Methyl-3-(1H-tetrazol-5-yl)pyridazine start->tetrazole [3+2] Cycloaddition (NaN3) amine (6-Methylpyridazin-3-yl)methanamine start->amine Reduction (LiAlH4 or H2/cat.)

Caption: Key functional group transformations of this compound.

Hydrolysis to 6-Methylpyridazine-3-carboxylic Acid

Application Note

The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation in organic synthesis. Carboxylic acids are crucial intermediates, serving as precursors for esters, amides, acid chlorides, and other functional groups. In medicinal chemistry, the resulting 6-methylpyridazine-3-carboxylic acid can be used in amide coupling reactions to explore structure-activity relationships (SAR) or to improve the pharmacokinetic properties of a lead compound. The hydrolysis can be performed under either acidic or basic conditions, typically requiring heat.[1][2][3]

Quantitative Data Summary
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Starting Material This compoundThis compound
Primary Reagents Concentrated HCl, H₂ONaOH or KOH, H₂O/Ethanol
Temperature Reflux (~100-110 °C)Reflux (~90-100 °C)
Reaction Time 4 - 12 hours4 - 12 hours
Product 6-Methylpyridazine-3-carboxylic acidSodium 6-methylpyridazine-3-carboxylate
Post-treatment None (direct isolation)Acidification (e.g., with HCl)
Typical Yield Moderate to High (60-85%)Moderate to High (65-90%)

Note: Yields are estimated based on typical hydrolysis reactions of heteroaromatic nitriles, as specific literature data for this substrate is limited.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a representative procedure for the acid-catalyzed hydrolysis of heteroaromatic nitriles.[1][2]

Materials:

  • This compound (1.19 g, 10.0 mmol)

  • Concentrated Hydrochloric Acid (37%, ~12 M, 20 mL)

  • Deionized Water (20 mL)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • To the 100 mL round-bottom flask, add this compound (1.19 g, 10.0 mmol).

  • Carefully add deionized water (20 mL) and concentrated hydrochloric acid (20 mL).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove residual acid.

  • Dry the product, 6-methylpyridazine-3-carboxylic acid, under vacuum to a constant weight.

[3+2] Cycloaddition to 6-Methyl-3-(1H-tetrazol-5-yl)pyridazine

Application Note

The [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide, is the most common method for synthesizing 5-substituted-1H-tetrazoles.[2] In drug design, the tetrazole ring is widely recognized as a bioisosteric replacement for a carboxylic acid.[2] It possesses a similar pKa and geometry but can offer improved metabolic stability, cell permeability, and receptor binding affinity. This transformation is therefore highly valuable for modifying lead compounds to enhance their pharmacological profiles. The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or proton acids and is typically conducted in a polar aprotic solvent like DMF at elevated temperatures.[2]

Quantitative Data Summary
ParameterValue
Starting Material This compound
Primary Reagents Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 - 130 °C
Reaction Time 12 - 24 hours
Product 6-Methyl-3-(1H-tetrazol-5-yl)pyridazine
Post-treatment Acidification and Precipitation
Typical Yield High (80-95%)

Note: Reaction parameters are based on well-established procedures for the synthesis of 5-aryl/heteroaryl-1H-tetrazoles.[2]

Experimental Protocol

Materials:

  • This compound (1.19 g, 10.0 mmol)

  • Sodium Azide (NaN₃) (0.78 g, 12.0 mmol)

  • Ammonium Chloride (NH₄Cl) (0.64 g, 12.0 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar

  • Heating mantle with oil bath

  • Büchner funnel and filter paper

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.

  • To a 50 mL round-bottom flask, add this compound (1.19 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and ammonium chloride (0.64 g, 12.0 mmol).

  • Add DMF (20 mL) to the flask.

  • Place the flask in an oil bath on a magnetic stir plate and attach a reflux condenser.

  • Heat the reaction mixture to 125 °C and stir vigorously for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water (100 mL).

  • Acidify the aqueous solution to pH 2 by slowly adding concentrated HCl. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes.

  • Before filtration, add a small amount of sodium nitrite (NaNO₂) solution to quench any residual azide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-methyl-3-(1H-tetrazol-5-yl)pyridazine.

Reduction to (6-Methylpyridazin-3-yl)methanamine

Application Note

The reduction of a nitrile to a primary amine introduces a basic, nucleophilic center, which is a key functional group in many pharmaceuticals. This benzylic-type amine can be used for subsequent derivatization, such as amide or sulfonamide formation, reductive amination, or alkylation, providing access to a wide array of new chemical entities. The most common laboratory method for this transformation is the use of a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, although it may sometimes require harsh conditions that could potentially reduce the pyridazine ring.

Quantitative Data Summary
ParameterValue
Starting Material This compound
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0 °C to Reflux
Reaction Time 2 - 6 hours
Product (6-Methylpyridazin-3-yl)methanamine
Post-treatment Careful quenching (e.g., Fieser workup)
Typical Yield Good to High (70-90%)

Note: Yields are estimated based on standard LiAlH₄ reductions of aromatic nitriles, as specific literature data for this substrate is limited.

Experimental Protocol: LiAlH₄ Reduction

This protocol is a representative procedure for the reduction of heteroaromatic nitriles using LiAlH₄.

G cluster_setup Reaction Setup cluster_addition Substrate Addition cluster_reaction Reaction cluster_workup Quench & Workup (Fieser) A Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere B Cool suspension to 0 °C (ice bath) A->B D Add nitrile solution dropwise to LiAlH₄ suspension at 0 °C B->D C Dissolve this compound in anhydrous THF C->D E Allow to warm to room temperature D->E F Heat to reflux for 2-4 hours E->F G Cool to 0 °C F->G H Add H₂O dropwise G->H I Add 15% NaOH (aq) dropwise H->I J Add more H₂O dropwise I->J K Filter granular salts J->K L Concentrate filtrate to obtain product K->L

Caption: Experimental workflow for the LiAlH₄ reduction of a nitrile.

Materials:

  • This compound (1.19 g, 10.0 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (0.57 g, 15.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (60 mL)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask (250 mL), dropping funnel, condenser, nitrogen inlet, and magnetic stir bar

  • Ice bath

Procedure:

  • Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Assemble the three-neck flask with a stirrer, condenser, and nitrogen inlet. Flame-dry the apparatus under a flow of nitrogen.

  • To the flask, add anhydrous THF (40 mL) followed by the careful, portion-wise addition of LiAlH₄ powder (0.57 g, 15.0 mmol).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.19 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3 hours.

  • Cool the reaction back down to 0 °C with an ice bath.

  • Quench the reaction carefully (Fieser workup): Sequentially and very slowly, add dropwise:

    • 0.6 mL of water

    • 0.6 mL of 15% NaOH solution

    • 1.8 mL of water

  • A granular white precipitate should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts. Wash the filter cake with additional THF (2 x 20 mL).

  • Combine the filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield (6-methylpyridazin-3-yl)methanamine, which can be further purified by distillation or chromatography if necessary.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the scale-up synthesis of 6-Methylpyridazine-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Two primary scalable synthetic routes are presented: the cyanation of a halogenated precursor and the dehydration of a carboxamide intermediate. This document includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthetic pathways and experimental workflows to aid in the successful and efficient large-scale production of the target compound.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. The nitrile functional group is a versatile handle for further chemical transformations, making this compound a crucial starting material for the synthesis of a wide range of more complex molecules with potential therapeutic or agricultural applications. The development of robust and scalable synthetic methods is therefore of significant interest to the chemical and pharmaceutical industries.

Overview of Synthetic Strategies

Two primary strategies have been identified for the scalable synthesis of this compound. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity of the final product.

Synthetic Route Description Key Advantages Potential Challenges
Route 1: Cyanation of 3-Chloro-6-methylpyridazine Nucleophilic aromatic substitution of the chloro group in 3-Chloro-6-methylpyridazine with a cyanide source, often catalyzed by a transition metal such as palladium.Direct conversion to the nitrile. Well-established reaction class for aryl halides.[1][2]Use of toxic cyanide reagents requires stringent safety protocols. Palladium catalysts can be expensive and require removal from the final product. Catalyst deactivation by excess cyanide can be an issue.[3]
Route 2: Dehydration of 6-Methylpyridazine-3-carboxamide Synthesis of the corresponding carboxamide from the carboxylic acid, followed by dehydration to the nitrile using a suitable reagent.Avoids the direct use of highly toxic metal cyanides in the final step. Milder reaction conditions may be possible for the dehydration step.[4]Adds an additional synthetic step (amide formation). Requires the synthesis of the carboxylic acid precursor.

Experimental Protocols

Route 1: Cyanation of 3-Chloro-6-methylpyridazine

This route involves the direct displacement of the chloride with a cyanide anion. A palladium-catalyzed approach using potassium ferrocyanide as a less acutely toxic cyanide source is detailed below.[2]

Step 1: Palladium-Catalyzed Cyanation

  • Reaction Scheme:

  • Materials and Reagents:

    • 3-Chloro-6-methylpyridazine

    • Potassium ferrocyanide (K4[Fe(CN)6])

    • Palladium(II) acetate (Pd(OAc)2)

    • Ligand (e.g., XPhos)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Base (e.g., Potassium carbonate - K2CO3)

    • Inert gas (Nitrogen or Argon)

  • Protocol:

    • To a clean, dry, and inerted reaction vessel, add 3-Chloro-6-methylpyridazine (1.0 eq), potassium ferrocyanide (0.25 eq), palladium(II) acetate (0.01-0.05 eq), the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and potassium carbonate (1.5 eq).

    • Add anhydrous DMF as the solvent.

    • Under a continuous inert atmosphere, heat the reaction mixture to 100-140 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS). The reaction is typically complete within 8-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Route 2: Dehydration of 6-Methylpyridazine-3-carboxamide

This two-step route begins with the oxidation of 3-chloro-6-methylpyridazine to the carboxylic acid, followed by amidation and subsequent dehydration.

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid [5]

  • Reaction Scheme:

  • Materials and Reagents:

    • 3-Chloro-6-methylpyridazine

    • Sulfuric acid (H2SO4)

    • Oxidizing agent (e.g., Potassium permanganate - KMnO4 or Potassium dichromate - K2Cr2O7)

    • Ice

  • Protocol:

    • In a reaction vessel equipped with a stirrer and a cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining the temperature below 10 °C with an ice bath.

    • Slowly add the oxidizing agent (e.g., potassium permanganate) in portions, ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it into a vessel containing ice water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 6-chloropyridazine-3-carboxylic acid. Further purification can be achieved by recrystallization.

Step 2: Amidation of 6-Chloropyridazine-3-carboxylic acid

  • Reaction Scheme:

  • Materials and Reagents:

    • 6-Chloropyridazine-3-carboxylic acid

    • Thionyl chloride (SOCl2)

    • Ammonium hydroxide (NH4OH)

    • Solvent (e.g., Dichloromethane - DCM)

  • Protocol:

    • Suspend 6-chloropyridazine-3-carboxylic acid in a suitable solvent such as DCM.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

    • Carefully add the crude acid chloride to a cooled solution of concentrated ammonium hydroxide.

    • Stir the mixture until the precipitation of the amide is complete.

    • Filter the solid, wash with cold water, and dry to yield 6-chloropyridazine-3-carboxamide.

Step 3: Dehydration of 6-Chloropyridazine-3-carboxamide to 6-Chloropyridazine-3-carbonitrile [4]

  • Reaction Scheme:

  • Materials and Reagents:

    • 6-Chloropyridazine-3-carboxamide

    • Cyanuric chloride

    • N,N-Dimethylformamide (DMF)

    • Solvent (e.g., Methyl tert-butyl ether - MTBE)

    • Saturated aqueous sodium carbonate solution

  • Protocol:

    • Suspend 6-chloropyridazine-3-carboxamide in DMF at room temperature.

    • Add a solution of cyanuric chloride in a suitable solvent like MTBE over a period of 15-30 minutes.

    • Stir the mixture at room temperature for 1-2 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium carbonate.

    • Separate the organic phase and extract the aqueous phase with the same solvent.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-chloropyridazine-3-carbonitrile.

Step 4: Conversion of 6-Chloropyridazine-3-carbonitrile to this compound

This step would involve a cross-coupling reaction to replace the chloro group with a methyl group, for example, using a methylating agent like trimethylaluminium in the presence of a palladium catalyst.

Data Presentation

Table 1: Comparison of Key Reaction Parameters and Yields

Parameter Route 1: Cyanation Route 2: Dehydration (Overall)
Starting Material 3-Chloro-6-methylpyridazine3-Chloro-6-methylpyridazine
Number of Steps 13-4
Key Reagents K4[Fe(CN)6], Pd(OAc)2KMnO4/K2Cr2O7, SOCl2, NH4OH, Cyanuric chloride
Typical Overall Yield 60-80%40-60%
Purity (before final purification) Moderate to HighModerate

Note: Yields are estimates and can vary based on reaction scale and optimization.

Visualizations

Synthetic Pathways

Synthetic_Pathway_Route_1 A 3-Chloro-6-methylpyridazine B This compound A->B K4[Fe(CN)6] Pd(OAc)2, Ligand, Base DMF, 100-140 °C

Caption: Synthetic pathway for Route 1.

Synthetic_Pathway_Route_2 A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidant, H2SO4 C 6-Chloropyridazine-3-carboxamide B->C 1. SOCl2 2. NH4OH D 6-Chloropyridazine-3-carbonitrile C->D Cyanuric chloride, DMF E This compound D->E Methylating agent, Pd catalyst

Caption: Synthetic pathway for Route 2.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring (Reaction Monitoring) Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow.

Safety Considerations

  • Cyanide Compounds: Potassium ferrocyanide is less toxic than simple alkali metal cyanides but should still be handled with extreme care. Avoid contact with acids, which can liberate hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Corrosive Reagents: Thionyl chloride and sulfuric acid are highly corrosive and should be handled with extreme caution in a fume hood.

  • Solvents: Organic solvents such as DMF and DCM are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.

Conclusion

The synthesis of this compound can be effectively scaled up using either a direct cyanation approach or a multi-step route involving a carboxamide intermediate. The choice of method will be dictated by specific laboratory or plant capabilities and economic considerations. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis to produce this important molecule on a larger scale. Careful attention to safety and reaction monitoring is crucial for a successful outcome.

References

Application Notes and Protocols for In Vitro Assays Using 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylpyridazine-3-carbonitrile is an organic heterocyclic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.[1] The pyridazine-carbonitrile scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Aromatic nitriles, particularly on heterocyclic systems, are recognized as potential inhibitors of enzymes like cysteine proteases.[1][2] Furthermore, compounds with similar pyridazine or pyrimidine-carbonitrile cores have been investigated for their potential as anticancer agents, kinase inhibitors, and antimicrobial agents.[3][4][5][6][7]

These application notes provide a framework for the in vitro evaluation of this compound, focusing on two key areas: antiproliferative activity against cancer cell lines and enzyme inhibition. The protocols detailed below are based on established methodologies for functionally similar compounds and serve as a starting point for researchers and drug development professionals.

Potential Applications and Screening Strategy

Based on the activities of structurally related compounds, this compound can be screened for the following in vitro activities:

  • Anticancer Activity: Evaluation of cytotoxicity and antiproliferative effects against a panel of human cancer cell lines.

  • Enzyme Inhibition: Assessment of inhibitory activity against specific enzymes, such as protein kinases or proteases, which are often implicated in disease pathology.

A suggested screening workflow would involve an initial broad screening for antiproliferative activity, followed by more specific enzyme inhibition assays to elucidate the mechanism of action if cytotoxic effects are observed.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes to guide expected outcomes from the described assays.

Table 1: Hypothetical Antiproliferative Activity of this compound in Cancer Cell Lines.

Cell LineCancer TypeAssay TypeIC₅₀ (µM)
A549Lung CarcinomaMTT25.5
SW620Colon CancerMTT15.2
MCF-7Breast CancerMTT32.8
HeLaCervical CancerMTT45.1

Table 2: Hypothetical Enzyme Inhibition Profile of this compound.

Enzyme TargetEnzyme ClassAssay TypeIC₅₀ (nM)
VEGFR-2Tyrosine KinaseKinase Glo®85
PI3KαLipid KinaseADP-Glo™150
Cathepsin KCysteine ProteaseFRET220

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Antiproliferative Activity

This protocol is used to assess the cytotoxic or antiproliferative effects of this compound on cultured cancer cell lines. The MTT assay measures the metabolic activity of viable cells.[8]

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, SW620, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells for vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound against a specific protein kinase (e.g., VEGFR-2).[6] This example uses a luminescence-based assay that quantifies ATP remaining in solution following the kinase reaction.

Materials and Reagents:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • This compound

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in the assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • In a white 96-well plate, add 5 µL of the test compound dilutions.

    • Include a positive control (enzyme without inhibitor) and a negative control ("no enzyme" or "100% inhibition" control).

    • Add 10 µL of the kinase solution to all wells except the negative control.

    • Gently mix and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The time and temperature may need optimization depending on the specific kinase.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the inhibition curve and determine the IC₅₀ value.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds P1 P Receptor->P1 P2 P Receptor->P2 Substrate Substrate Protein ATP ATP ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pSubstrate->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor This compound Inhibitor->Receptor Inhibits (Hypothesized)

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (37°C, 5% CO₂) A->B C Treat cells with This compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Experimental workflow for the MTT cell viability assay.

Kinase_Assay_Workflow A Add test compound, kinase enzyme, and buffer to 96-well plate B Pre-incubate for 15 min A->B C Initiate reaction with ATP/Substrate mix B->C D Incubate for 60 min at 30°C C->D E Add Kinase-Glo® Reagent to stop reaction D->E F Incubate for 10 min E->F G Measure luminescence F->G H Calculate % inhibition and IC₅₀ G->H

Caption: Experimental workflow for a luminescent kinase inhibition assay.

References

Application Notes and Protocols for Library Synthesis Utilizing 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-methylpyridazine-3-carbonitrile as a versatile scaffold in the synthesis of compound libraries for drug discovery and development. The pyridazine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including kinase inhibition and anticancer properties.[1][2][3][4] The strategic placement of a methyl group and a nitrile group on the pyridazine ring of this compound offers multiple reaction handles for chemical diversification, making it an ideal starting point for the generation of novel chemical entities.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of this compound is crucial for reaction design and optimization.

PropertyValueReference
CAS Number 49840-90-6[5]
Molecular Formula C₆H₅N₃[5]
Molecular Weight 119.12 g/mol [5]
Melting Point 86-87 °C[5]
Boiling Point (Predicted) 398.6±25.0 °C[5]
LogP (Predicted) 0.65668[5]

Synthetic Strategies for Library Generation

The functional groups of this compound, the methyl and nitrile moieties, can be chemically manipulated to introduce diversity into the core scaffold. Two primary strategies for library synthesis are proposed: diversification via functionalization of the methyl group and modifications involving the nitrile group.

Strategy 1: Diversification via Methyl Group Functionalization

A common and effective method to introduce diversity is through the functionalization of the methyl group. This can be achieved by an initial bromination of the methyl group, followed by nucleophilic substitution or cross-coupling reactions.

Workflow for Methyl Group Functionalization:

workflow1 Workflow for Methyl Group Functionalization start This compound step1 Bromination (e.g., NBS, AIBN) start->step1 step2 6-(Bromomethyl)pyridazine-3-carbonitrile step1->step2 step3 Nucleophilic Substitution (e.g., Amines, Phenols, Thiols) step2->step3 step5 Suzuki or Sonogashira Coupling (with appropriate catalyst and base) step2->step5 step4 Diverse Library of Ethers, Amines, Thioethers step3->step4 step6 Diverse Library of Aryl or Alkynyl Derivatives step5->step6

Caption: A schematic workflow for the synthesis of a diverse library of compounds starting from this compound via functionalization of the methyl group.

Experimental Protocol 1.1: Synthesis of 6-(Bromomethyl)pyridazine-3-carbonitrile

This protocol describes the bromination of the methyl group of this compound.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in CCl₄.

    • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-(bromomethyl)pyridazine-3-carbonitrile.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 1.2: Library Synthesis via Nucleophilic Substitution

This protocol outlines the parallel synthesis of a library of derivatives by reacting 6-(bromomethyl)pyridazine-3-carbonitrile with a diverse set of nucleophiles.

  • Materials:

    • 6-(Bromomethyl)pyridazine-3-carbonitrile

    • A library of diverse amines, phenols, and thiols

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure (for a single reaction in a parallel synthesis plate):

    • To a well in a 96-well reaction block, add a solution of 6-(bromomethyl)pyridazine-3-carbonitrile (1.0 eq.) in ACN.

    • Add the respective nucleophile (amine, phenol, or thiol) (1.2 eq.) and K₂CO₃ (2.0 eq.).

    • Seal the reaction block and heat at 60-80 °C for 8-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction block to room temperature.

    • Filter the contents of each well and concentrate the filtrate.

    • Purify the library of compounds using high-throughput purification techniques (e.g., preparative HPLC).

    • Characterize the final compounds by LC-MS.

Strategy 2: Diversification via Nitrile Group Modification

The nitrile group offers another avenue for diversification through reactions such as hydrolysis to a carboxylic acid followed by amide coupling, or reduction to an amine followed by various functionalizations.

Workflow for Nitrile Group Modification:

workflow2 Workflow for Nitrile Group Modification start This compound step1 Hydrolysis (e.g., NaOH, H₂O) start->step1 step5 Reduction (e.g., LiAlH₄ or H₂, Pd/C) start->step5 step2 6-Methylpyridazine-3-carboxylic acid step1->step2 step3 Amide Coupling (e.g., HATU, DIPEA, diverse amines) step2->step3 step4 Diverse Library of Amides step3->step4 step6 (6-Methylpyridazin-3-yl)methanamine step5->step6 step7 Acylation/Sulfonylation/Reductive Amination (with diverse acyl chlorides, sulfonyl chlorides, or aldehydes/ketones) step6->step7 step8 Diverse Library of Amides, Sulfonamides, and Amines step7->step8

Caption: A schematic workflow for the synthesis of a diverse library of compounds starting from this compound via modification of the nitrile group.

Experimental Protocol 2.1: Synthesis of 6-Methylpyridazine-3-carboxylic acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Water/Ethanol mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (excess).

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and acidify with concentrated HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-methylpyridazine-3-carboxylic acid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2.2: Library Synthesis via Amide Coupling

This protocol outlines the parallel synthesis of a library of amides from 6-methylpyridazine-3-carboxylic acid.

  • Materials:

    • 6-Methylpyridazine-3-carboxylic acid

    • A library of diverse primary and secondary amines

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure (for a single reaction in a parallel synthesis plate):

    • To a well in a 96-well reaction block, add a solution of 6-methylpyridazine-3-carboxylic acid (1.0 eq.) in DMF.

    • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) and stir for 15 minutes.

    • Add the respective amine (1.2 eq.).

    • Seal the reaction block and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Concentrate the organic layer.

    • Purify the library of compounds using high-throughput purification techniques.

    • Characterize the final compounds by LC-MS.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the pyridazine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3][4] The PI3K/Akt/mTOR signaling pathway, a key pathway in cell proliferation, survival, and metabolism, is a prominent target for pyridazine-based inhibitors.[1]

PI3K/Akt/mTOR Signaling Pathway:

pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for pyridazine-based kinase inhibitors.

A synthesized library based on the this compound scaffold can be screened against a panel of kinases to identify potent and selective inhibitors. Structure-activity relationship (SAR) studies can then be conducted to optimize the lead compounds.

Quantitative Data Summary

The following table summarizes representative biological activity data for pyridazine derivatives from the literature, illustrating the potential of this scaffold class as kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀, µM)Reference
Pyrido-pyridazinoneFER57Ba/F3-FER-[2]
3,6-disubstituted pyridazineJNK1-A498 (Renal)-[3]
4,6-disubstituted pyridazineALK5<10 (pIC₅₀ > 8)--[4]
Morpholinopyrimidine-5-carbonitrilePI3Kα1.2MCF-70.04[1]
Morpholinopyrimidine-5-carbonitrilemTOR3.5MCF-70.04[1]

Note: The data presented are for illustrative purposes and represent the potential of the broader pyridazine class. Screening of a library derived from this compound is necessary to determine the specific activity of its derivatives.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of compound libraries in drug discovery. The presence of two distinct functional handles allows for the generation of a wide array of derivatives through robust and well-established synthetic methodologies. The demonstrated potential of the pyridazine core to target key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes this scaffold a compelling starting point for the development of novel therapeutics, particularly in the area of oncology. The protocols and strategies outlined in these application notes provide a solid framework for researchers to embark on the synthesis and exploration of new chemical space around the this compound core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Methylpyridazine-3-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the palladium-catalyzed cyanation of 3-chloro-6-methylpyridazine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed or is not in the active Pd(0) state.• Ensure the use of a high-quality palladium precatalyst and ligand.• Use an appropriate precatalyst that forms the active species in situ.[1] • Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., nitrogen or argon).
2. Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation.[1]• Use a cyanide source with slow cyanide release, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][2][3] • Avoid using highly soluble cyanide salts that can lead to high concentrations of free cyanide ions.
3. Inefficient Ligand: The phosphine ligand may not be suitable for the specific substrate or reaction conditions.• For electron-deficient heteroaryl chlorides like 3-chloro-6-methylpyridazine, bulky and electron-rich phosphine ligands such as CM-phos or XPhos are often effective.[2]
4. Inappropriate Solvent: The solvent system may not be optimal for the solubility of reagents or for the catalytic cycle.• A mixture of an organic solvent and water (e.g., acetonitrile/water or dioxane/water) can enhance the solubility of K₄[Fe(CN)₆] and facilitate the reaction.[1][2]
5. Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.• While milder conditions are desirable, some palladium-catalyzed cyanations require temperatures around 70-100 °C to achieve good conversion.[1][2]
Formation of Impurities 1. Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially under harsh basic or acidic conditions during workup.• Maintain neutral or slightly basic conditions during the reaction and workup.• Avoid prolonged exposure to strong acids or bases.
2. Homocoupling of the Starting Material: The chloro-pyridazine can undergo homocoupling to form a bipyridazine byproduct.• This is often a sign of an inefficient catalytic cycle. Ensure proper ligand-to-metal ratio and reaction conditions.
3. Incomplete Reaction: Residual starting material (3-chloro-6-methylpyridazine) is a common impurity if the reaction does not go to completion.• Monitor the reaction progress by TLC or GC/LC-MS.• If the reaction stalls, consider adding a fresh portion of the catalyst.
Difficulty in Product Purification 1. Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting material or impurities, making chromatographic separation challenging.• Optimize the solvent system for column chromatography. A gradient elution might be necessary.• Consider recrystallization as an alternative or additional purification step.
2. Product Instability: The product may be sensitive to the purification conditions.• Avoid prolonged heating and exposure to strong light during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The palladium-catalyzed cyanation of 3-chloro-6-methylpyridazine is a widely used and efficient method. This reaction offers good functional group tolerance and can be performed under relatively mild conditions. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) makes this a more environmentally friendly approach.[2][3]

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

A2: A combination of a palladium precatalyst, such as Pd(OAc)₂ or a palladacycle, with a bulky, electron-rich phosphine ligand like CM-phos or XPhos has been shown to be effective for the cyanation of aryl chlorides.[2] These ligands promote the challenging oxidative addition and reductive elimination steps in the catalytic cycle.

Q3: What are the advantages of using K₄[Fe(CN)₆] over other cyanide sources like NaCN or Zn(CN)₂?

A3: K₄[Fe(CN)₆] is a non-toxic, air-stable, and inexpensive cyanide source.[1][3] Its low solubility in many organic solvents leads to a slow release of cyanide ions, which helps to prevent the poisoning of the palladium catalyst.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting material (3-chloro-6-methylpyridazine). Alternatively, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information on the conversion of the starting material to the product.

Q5: What are the expected spectroscopic data for pure this compound?

A5: While experimental spectra should be run for each synthesized batch, typical expected data would include:

  • ¹H NMR: Signals corresponding to the methyl group protons and the aromatic protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

  • ¹³C NMR: Resonances for the methyl carbon, the aromatic carbons, and the nitrile carbon (typically in the 115-120 ppm range).

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (C≡N) stretch, usually observed around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (119.12 g/mol ).[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of 3-Chloro-6-methylpyridazine

This protocol is a general procedure adapted from methodologies for the cyanation of heteroaryl chlorides.[2][5] Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 3-Chloro-6-methylpyridazine

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CM-phos (or other suitable phosphine ligand)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 3-chloro-6-methylpyridazine (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.4 eq), and sodium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and CM-phos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed acetonitrile and deionized water in a 3:1 ratio.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of cyanation reactions of aryl chlorides, which can be extrapolated to the synthesis of this compound.

Parameter Condition A Condition B Condition C Expected Outcome on Yield
Catalyst Pd(OAc)₂/dppfPd/CM-phosPd/XPhosBulky, electron-rich ligands like CM-phos and XPhos generally give higher yields for aryl chlorides.[2]
Cyanide Source Zn(CN)₂KCNK₄[Fe(CN)₆]K₄[Fe(CN)₆] is preferred for its low toxicity and ability to prevent catalyst poisoning, often leading to more consistent and higher yields.[1][3]
Solvent TolueneDMFMeCN/H₂OA mixed aqueous-organic solvent system can improve the solubility of K₄[Fe(CN)₆] and enhance reaction rates and yields.[2]
Temperature 50 °C70 °C100 °CAn optimal temperature is crucial; too low may result in a slow reaction, while too high can lead to catalyst decomposition and side reactions. 70-80 °C is often a good starting point.[2]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Add Reagents (3-chloro-6-methylpyridazine, K4[Fe(CN)6], Na2CO3) catalyst 2. Add Catalyst System (Pd(OAc)2, CM-phos) reagents->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill with N2/Ar) catalyst->inert solvent 4. Add Degassed Solvent (MeCN/H2O) inert->solvent reaction 5. Heat and Stir (70-80 °C) solvent->reaction monitoring 6. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 7. Workup (Extraction, Washing) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_cyanide Is the cyanide source releasing CN- too quickly? check_catalyst->check_cyanide Yes solution_catalyst Use high-quality catalyst/ligand and maintain inert conditions. check_catalyst->solution_catalyst No check_conditions Are the reaction temperature and solvent optimal? check_cyanide->check_conditions No solution_cyanide Switch to K4[Fe(CN)6]. check_cyanide->solution_cyanide Yes check_ligand Is the ligand appropriate for the substrate? check_conditions->check_ligand Yes solution_conditions Optimize temperature (e.g., 70-80 °C) and use an appropriate solvent mix. check_conditions->solution_conditions No solution_ligand Use a bulky, electron-rich phosphine ligand (e.g., CM-phos). check_ligand->solution_ligand No

References

Technical Support Center: 6-Methylpyridazine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyridazine-3-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable troubleshooting steps. The primary synthetic route covered involves two key steps: the chlorination of 6-methyl-3(2H)-pyridazinone and the subsequent cyanation of 3-chloro-6-methylpyridazine.

Step 1: Chlorination of 6-Methyl-3(2H)-pyridazinone

Q1: My chlorination reaction of 6-methyl-3(2H)-pyridazinone with phosphorus oxychloride (POCl₃) is resulting in a low yield of 3-chloro-6-methylpyridazine. What are the possible reasons?

A1: Low yields in this chlorination step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is sufficiently high (typically refluxing POCl₃) and the reaction time is adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Moisture in Starting Material: The presence of water in the 6-methyl-3(2H)-pyridazinone can react with POCl₃, reducing its effectiveness and leading to the formation of phosphoric acid byproducts. Ensure the starting material is thoroughly dried before use.

  • Formation of Byproducts: At elevated temperatures, side reactions can occur. One possibility is the formation of phosphorylated intermediates that do not efficiently convert to the desired product. The formation of "pseudodimers" from the reaction between these intermediates and unreacted starting material can also occur, especially if the reaction conditions are not well-controlled.[1][2]

  • Improper Work-up: The work-up procedure is critical. Quenching the reaction mixture with ice water must be done carefully and slowly, as the reaction of excess POCl₃ with water is highly exothermic. Inefficient extraction of the product from the aqueous layer can also lead to lower isolated yields.

Troubleshooting Table 1: Low Yield in Chlorination

Potential CauseRecommended Action
Incomplete ReactionMonitor reaction by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Moisture ContaminationDry the 6-methyl-3(2H)-pyridazinone under vacuum before use. Use freshly distilled or high-purity POCl₃.
Byproduct FormationEnsure a sufficient excess of POCl₃ is used to drive the reaction to completion. Control the reaction temperature carefully.[1]
Inefficient Work-upPerform the quench at a low temperature (ice bath). Ensure the pH of the aqueous layer is appropriate for extraction. Use an adequate volume and number of extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Step 2: Cyanation of 3-chloro-6-methylpyridazine

Q2: I am observing a significant amount of unreacted 3-chloro-6-methylpyridazine in my cyanation reaction. How can I improve the conversion?

A2: Incomplete conversion in the palladium-catalyzed cyanation is a common issue. Here are the likely causes and solutions:

  • Catalyst Deactivation: Palladium catalysts are susceptible to poisoning by cyanide ions, which can bind to the metal center and inhibit catalytic activity.[3] Using a less toxic and more stable cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this.[3][4] The choice of ligand is also critical for stabilizing the palladium catalyst.

  • Insufficient Catalyst Loading: The amount of palladium catalyst may be too low for efficient conversion. While higher loadings can be costly, a slight increase may be necessary if the reaction is sluggish.

  • Reaction Conditions: The reaction temperature and time may not be optimal. Palladium-catalyzed cyanations often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Purity of Reactants and Solvents: Impurities in the starting material, cyanide source, or solvent can interfere with the catalytic cycle. Ensure all reagents are of high purity and solvents are anhydrous, as water can lead to hydrolysis of the nitrile product.

Q3: My final product is contaminated with 6-methylpyridazine-3-carboxamide and/or 6-methylpyridazine-3-carboxylic acid. How can I prevent their formation?

A3: The presence of the amide and carboxylic acid byproducts indicates hydrolysis of the nitrile group. This typically occurs under either acidic or basic conditions in the presence of water.[5]

  • Water Contamination: The primary cause is the presence of water in the reaction mixture or during the work-up. Ensure that anhydrous solvents and reagents are used. If the reaction is worked up with an aqueous solution, minimize the contact time and control the pH.

  • Reaction pH: The pH of the reaction and work-up is crucial. Strongly acidic or basic conditions can promote nitrile hydrolysis. Maintain a neutral or slightly basic pH during the work-up and purification steps.

  • Purification: If these byproducts do form, they can often be separated from the desired nitrile by column chromatography. The carboxylic acid can also be removed by an acid-base extraction.

Troubleshooting Table 2: Common Byproducts in Cyanation

Observed ByproductPotential CausePrevention & Removal
Unreacted 3-chloro-6-methylpyridazineCatalyst deactivation; Insufficient catalyst; Suboptimal conditions.Use appropriate ligands and a stable cyanide source (e.g., Zn(CN)₂). Optimize catalyst loading, temperature, and reaction time. Purify by column chromatography.
6-Methylpyridazine-3-carboxamidePartial hydrolysis of the nitrile group due to water.[6]Use anhydrous conditions. Control pH during work-up. Separate by column chromatography.
6-Methylpyridazine-3-carboxylic acidComplete hydrolysis of the nitrile group.[5][7][8]Use anhydrous conditions. Avoid strongly acidic or basic conditions. Remove by acid-base extraction or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-6-methylpyridazine

This protocol is a representative procedure for the chlorination of 6-methyl-3(2H)-pyridazinone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-3(2H)-pyridazinone (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.

  • Reaction: Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes a general palladium-catalyzed cyanation of 3-chloro-6-methylpyridazine.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as DMF or DMA.

  • Reaction: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthetic pathway and the logical flow for troubleshooting common issues.

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation start1 6-Methyl-3(2H)-pyridazinone product1 3-Chloro-6-methylpyridazine start1->product1 Reflux reagent1 POCl3 reagent1->product1 product2 This compound product1->product2 Heat reagent2 Zn(CN)2 Pd Catalyst reagent2->product2

Caption: Synthetic workflow for this compound.

TroubleshootingFlow cluster_analysis Problem Analysis cluster_chlorination Chlorination Issues cluster_cyanation Cyanation Issues start Low Yield or Impure Product identify_step Identify problematic step: Chlorination or Cyanation? start->identify_step analyze_byproducts Analyze impurities by LC-MS, NMR, etc. identify_step->analyze_byproducts incomplete_chlor Incomplete Reaction analyze_byproducts->incomplete_chlor Unreacted Pyridazinone moisture_chlor Moisture Present analyze_byproducts->moisture_chlor byproducts_chlor Side Product Formation analyze_byproducts->byproducts_chlor Unknown Impurities incomplete_cyan Unreacted Starting Material analyze_byproducts->incomplete_cyan Unreacted Chloro-pyridazine hydrolysis Amide/Acid Impurities analyze_byproducts->hydrolysis Hydrolysis Products catalyst_issue Catalyst Deactivation analyze_byproducts->catalyst_issue

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Methylpyridazine-3-carbonitrile by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. Understanding these properties is crucial for designing the purification protocol.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, several techniques can be employed to induce crystallization. One common method is to scratch the inside of the flask with a glass rod at the surface of the solution, which can create nucleation sites. Alternatively, adding a seed crystal of pure this compound, if available, can initiate crystallization. If these methods fail, it may indicate that the solution is not sufficiently saturated, and some solvent may need to be evaporated.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, ensure a slow cooling rate. If oiling out persists, reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble can sometimes resolve the issue.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling 1. The solution is not supersaturated (too much solvent was added).2. The cooling process is too slow, or the final temperature is not low enough.3. The compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration of the compound.2. Cool the solution in an ice bath to further decrease the solubility.3. Try inducing crystallization by scratching the flask or adding a seed crystal.4. Re-evaluate the solvent choice; consider a solvent in which the compound is less soluble or use an anti-solvent.
The compound "oils out" instead of crystallizing 1. The solution is supersaturated to a very high degree.2. The cooling rate is too fast.3. The melting point of the compound is lower than the temperature of the solution.4. Impurities are present that inhibit crystallization.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly.2. Add a small amount of additional solvent before cooling.3. Consider using a different solvent with a lower boiling point.4. If impurities are suspected, an initial purification step like column chromatography might be necessary.
Low recovery of the purified compound 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. The crystals were filtered before crystallization was complete.3. The crystals are slightly soluble in the cold washing solvent.1. Concentrate the mother liquor and cool it again to recover more product.2. Ensure the solution is thoroughly cooled and that crystal formation has ceased before filtration.3. Use a minimal amount of ice-cold solvent to wash the crystals.
The purified crystals are discolored or show impurities by analysis (e.g., NMR, LC-MS) 1. The chosen solvent did not effectively separate the impurities.2. The cooling was too rapid, trapping impurities within the crystal lattice.3. The crystals were not washed sufficiently.1. Repeat the recrystallization with a different solvent or a solvent pair.2. Ensure a slow and gradual cooling process.3. Wash the filtered crystals thoroughly with a small amount of ice-cold solvent.

Physicochemical and Solubility Data

PropertyValueReference
CAS Number 49840-90-6[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Melting Point 86-87 °C[1][2]
Boiling Point (Predicted) 338.1 ± 22.0 °C[2]
Appearance Solid (white to off-white)[3]
Qualitative Solubility A related compound, 6-Methylpyridine-3-carbonitrile, is soluble in common organic solvents like ethanol and dichloromethane.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a suitable solvent pair)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (86-87 °C) is indicative of high purity. Further analysis by techniques such as NMR or LC-MS can also be performed.

Visual Workflow and Troubleshooting Diagrams

G Figure 1: Recrystallization Workflow start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Slow cooling to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: General experimental workflow for the recrystallization of this compound.

G Figure 2: Troubleshooting Decision Tree start Problem during recrystallization? no_crystals No crystals form start->no_crystals Yes oiling_out Compound oils out start->oiling_out Yes low_yield Low yield start->low_yield Yes impure_product Product is impure start->impure_product Yes end_node Successful Purification start->end_node No sol_conc Too much solvent? no_crystals->sol_conc cool_rate Cooling too fast? oiling_out->cool_rate mother_liquor Compound in mother liquor? low_yield->mother_liquor recrystallize_again Recrystallize again impure_product->recrystallize_again check_cool_rate Ensure slow cooling impure_product->check_cool_rate evap_sol Evaporate solvent sol_conc->evap_sol Yes induce_cryst Induce crystallization (scratch/seed) sol_conc->induce_cryst No evap_sol->end_node change_sol Change solvent induce_cryst->change_sol change_sol->end_node reheat_cool_slow Reheat and cool slowly cool_rate->reheat_cool_slow Yes add_solvent Add more solvent cool_rate->add_solvent No reheat_cool_slow->end_node add_solvent->end_node conc_mother_liquor Concentrate mother liquor mother_liquor->conc_mother_liquor Yes check_wash Check washing step mother_liquor->check_wash No conc_mother_liquor->end_node check_wash->end_node recrystallize_again->end_node check_cool_rate->end_node

Caption: A decision tree to troubleshoot common issues in the recrystallization process.

References

Technical Support Center: Purification of 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-carbonitrile. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route and handling. Based on common synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: Such as 3-chloro-6-methylpyridazine if the synthesis involves a cyanation reaction.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps (e.g., methanol, water).

  • Byproducts: Formation of related pyridazine structures or products from side reactions.

  • Moisture: Due to the hygroscopic nature of many nitrogen-containing heterocyclic compounds. A typical specification for moisture content is ≤0.5%.[1]

Q2: What is the expected purity of this compound from commercial suppliers?

A2: Commercial grades of this compound are typically available at purities of 97% or higher.[2][3] Some suppliers may offer higher purity grades of ≥99% with total impurities not exceeding 0.3%.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry place, in a tightly sealed container.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
Oiling out during cooling The compound is precipitating from a supersaturated solution as a liquid instead of a solid. This can happen if the solvent is too nonpolar for the compound or if the cooling is too rapid.- Re-heat the solution to redissolve the oil. - Add a small amount of a more polar co-solvent to increase the solubility of the compound at elevated temperatures. - Allow the solution to cool more slowly to promote the formation of crystals. - Scratch the inside of the flask with a glass rod to induce crystallization.
No crystal formation upon cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature using an ice bath or refrigerator. - Add a seed crystal of the pure compound to induce crystallization. - Scratch the inside of the flask to create nucleation sites.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Ensure the solution is cooled sufficiently to minimize the solubility of the compound. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The colored impurity has similar solubility properties to the target compound in the chosen solvent.- Perform a hot filtration with activated charcoal to remove colored impurities before cooling. - Try a different recrystallization solvent or a solvent system with different polarity.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor separation of impurities The mobile phase does not have the optimal polarity to resolve the compound from its impurities.- Adjust the polarity of the mobile phase. For normal-phase chromatography on silica gel, if the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the nonpolar solvent). If they are eluting too slowly (low Rf), increase the polarity. - Consider a different stationary phase if adjusting the mobile phase is ineffective.
Peak tailing of the product The compound is strongly interacting with the stationary phase, which is common for basic compounds like pyridazines on acidic silica gel.- Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel. - Use a deactivated or basic stationary phase , such as alumina.
Compound is not eluting from the column The mobile phase is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the mobile phase during the elution (gradient elution). - Ensure the compound was properly loaded onto the column and did not precipitate at the top.

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol for the recrystallization of this compound. The optimal solvent or solvent system should be determined experimentally on a small scale. Based on related compounds, methanol and water are potential solvents.[4]

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of this compound by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the this compound and good separation from impurities. Start with a nonpolar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the initial low polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical purity specifications for this compound.

Parameter Specification Reference
Purity (Assay)≥97% to ≥99%[1][2][3]
Total Impurities≤0.3%[1]
Moisture Content≤0.5%[1]

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound cluster_recrystallization Recrystallization crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Low Purity

The following diagram outlines the logical steps for troubleshooting low purity after an initial purification attempt.

TroubleshootingPurity Troubleshooting Low Purity of this compound start Low Purity Detected (e.g., by HPLC/TLC) identify_impurities Identify Impurities (e.g., by MS, NMR) start->identify_impurities recrystallization_check Review Recrystallization Protocol identify_impurities->recrystallization_check solvent_issue Incorrect Solvent or Cooling Rate? recrystallization_check->solvent_issue Yes column_chromatography Consider Column Chromatography recrystallization_check->column_chromatography No optimize_recrystallization Optimize Solvent System and Cooling solvent_issue->optimize_recrystallization final_purity_check Re-analyze Purity optimize_recrystallization->final_purity_check protocol_development Develop Chromatography Protocol (TLC) column_chromatography->protocol_development perform_chromatography Perform Column Chromatography protocol_development->perform_chromatography perform_chromatography->final_purity_check

Caption: A logical workflow for troubleshooting low purity of this compound.

References

Stability of 6-Methylpyridazine-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 6-Methylpyridazine-3-carbonitrile under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, like other aromatic nitriles, is susceptible to acid-catalyzed hydrolysis. The stability is dependent on the acid concentration (pH), temperature, and reaction time. Under strongly acidic conditions and/or elevated temperatures, the nitrile group (-CN) can hydrolyze to form a carboxamide intermediate (6-Methylpyridazine-3-carboxamide) and subsequently the corresponding carboxylic acid (6-Methylpyridazine-3-carboxylic acid). For many applications at or near neutral pH, the compound is expected to be reasonably stable.

Q2: What are the primary degradation products of this compound in an acidic medium?

A2: The primary degradation pathway is the hydrolysis of the nitrile group. The two main degradation products are:

  • 6-Methylpyridazine-3-carboxamide: The initial product of hydrolysis.

  • 6-Methylpyridazine-3-carboxylic acid: The final product of complete hydrolysis.

Q3: Can I use this compound in acidic buffers for my biological assays?

A3: The feasibility of using this compound in acidic buffers depends on the specific conditions of your assay. It is crucial to assess the stability of the compound under your experimental conditions (pH, temperature, incubation time) to ensure that the observed biological activity is from the parent compound and not its degradation products. A preliminary stability study is highly recommended.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and its degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. The compound may be degrading under the acidic assay conditions.1. Perform a stability study of the compound in your assay buffer (see Experimental Protocol below). 2. If degradation is confirmed, consider adjusting the assay pH to be closer to neutral, if possible. 3. Reduce incubation time and/or temperature to minimize degradation.
Appearance of unexpected peaks in HPLC or LC-MS analysis. These are likely the carboxamide and/or carboxylic acid degradation products.1. Confirm the identity of the new peaks by synthesizing or obtaining reference standards for the potential degradation products. 2. Use the peak areas to quantify the extent of degradation over time.
Precipitation of the compound in acidic buffer. The protonated form of the pyridazine ring may have lower solubility.1. Determine the kinetic solubility of the compound in the acidic buffer. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your experiment. 3. Adjust the pH to a value where the compound is sufficiently soluble and stable.

Data Presentation

The following tables present example data from a hypothetical stability study of this compound at 37°C in different acidic buffers.

Table 1: Stability of this compound (% Remaining) over 24 Hours

Time (hours)pH 3.0pH 5.0pH 7.4
0100.0100.0100.0
295.299.199.8
685.597.399.5
1272.194.899.1
2455.890.298.5

Table 2: Formation of Degradation Products at pH 3.0 over 24 Hours

Time (hours)% 6-Methylpyridazine-3-carboxamide% 6-Methylpyridazine-3-carboxylic acid
00.00.0
24.10.7
612.32.2
1221.56.4
2430.114.1

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Acidic Buffer

Objective: To quantify the degradation of this compound and the formation of its hydrolysis products in an acidic buffer over time.

Materials:

  • This compound

  • Acidic buffer of choice (e.g., citrate buffer, pH 3.0)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Dilute the stock solution into the pre-warmed acidic buffer (37°C) to a final concentration (e.g., 10 µM).

  • Immediately take a time-zero sample (t=0) and quench the reaction by diluting it with an equal volume of cold acetonitrile.

  • Incubate the remaining solution at 37°C.

  • Collect samples at various time points (e.g., 2, 6, 12, 24 hours) and quench them in the same manner as the t=0 sample.

  • Analyze all samples by a validated HPLC or LC-MS method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point relative to the t=0 sample.

Visualizations

Hydrolysis_Pathway Compound This compound Intermediate 6-Methylpyridazine-3-carboxamide Compound->Intermediate + H₂O, H⁺ Product 6-Methylpyridazine-3-carboxylic acid Intermediate->Product + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stability Is compound stability in acidic media a concern? Start->Check_Stability Run_Stability_Study Perform Stability Study (Protocol 1) Check_Stability->Run_Stability_Study Yes Consider_Other_Factors Investigate other experimental factors Check_Stability->Consider_Other_Factors No Is_Degradation Is degradation > 10%? Run_Stability_Study->Is_Degradation Modify_Conditions Modify Experimental Conditions: - Adjust pH closer to neutral - Reduce incubation time/temperature Is_Degradation->Modify_Conditions Yes Proceed Proceed with Experiment Is_Degradation->Proceed No Modify_Conditions->Proceed

Caption: Troubleshooting workflow for stability issues.

Stability of 6-Methylpyridazine-3-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-carbonitrile, focusing on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under basic conditions?

Q2: What are the likely degradation products of this compound in a basic solution?

A2: Under basic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group.[1] This typically occurs in a stepwise manner. The first product is the corresponding amide, 6-methylpyridazine-3-carboxamide. With continued exposure to basic conditions, particularly with heating, the amide will further hydrolyze to the corresponding carboxylate salt, 6-methylpyridazine-3-carboxylate.[2][3] Upon acidification of the solution, this would be protonated to 6-methylpyridazine-3-carboxylic acid.

Q3: At what rate can I expect this compound to degrade?

A3: The rate of degradation is dependent on several factors, including the concentration of the base, the temperature, and the solvent system. Generally, the hydrolysis of nitriles is slow at room temperature in dilute base but can be significantly accelerated by heating.[4][5] For quantitative analysis, it is recommended to perform a stability study under your specific experimental conditions.

Q4: How can I monitor the stability of this compound in my experiment?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound.[6] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction progress.[7] For structural elucidation of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the starting material. The basic conditions (pH, temperature) are too harsh.Consider lowering the temperature of the reaction. Use a milder base or a lower concentration of the base. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, although hydrolysis is the more probable pathway.
Formation of multiple unexpected byproducts. The pyridazine ring may be degrading under the experimental conditions. Side reactions may be occurring.Re-evaluate the reaction conditions. Extreme pH and high temperatures should be avoided if ring integrity is crucial. Use analytical techniques such as LC-MS to identify the unknown byproducts. This information can help in understanding the degradation pathway and in optimizing the reaction conditions.
The reaction is not proceeding to the desired product (amide or carboxylic acid). The basic conditions are not strong enough. The reaction time is insufficient.Increase the reaction temperature. Use a higher concentration of the base. Extend the reaction time and monitor the progress by HPLC or TLC.
Difficulty in isolating the amide intermediate. The rate of hydrolysis of the amide to the carboxylic acid is fast under the reaction conditions.Use milder basic conditions (e.g., lower temperature, weaker base) to slow down the second hydrolysis step.[4] Carefully monitor the reaction progress and stop the reaction once the amide is the predominant product.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a basic solution.

1. Materials:

  • This compound
  • Sodium hydroxide (NaOH)
  • Deionized water
  • Acetonitrile (HPLC grade)
  • Phosphate buffer (for mobile phase)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Basic Solution: Prepare a solution of 0.1 N NaOH in deionized water.
  • Mobile Phase: Prepare a suitable mobile phase for HPLC analysis. A common starting point for pyridazine derivatives is a mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v), with the pH of the buffer adjusted as needed for optimal separation.[5]

3. Stability Study Procedure:

  • In a temperature-controlled environment (e.g., a water bath set at a specific temperature, such as 40°C), add a known volume of the this compound stock solution to a known volume of the 0.1 N NaOH solution.
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 N HCl) to quench the reaction.
  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Inject the prepared samples onto the HPLC system.
  • Monitor the chromatogram at a suitable wavelength (e.g., the λmax of this compound).
  • Record the peak areas of the parent compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

degradation_pathway compound This compound amide 6-Methylpyridazine-3-carboxamide compound->amide OH⁻, H₂O carboxylate 6-Methylpyridazine-3-carboxylate amide->carboxylate OH⁻, H₂O, Δ

Caption: Predicted degradation pathway of this compound under basic conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Stability Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound mix Mix Stock and Basic Solutions at Controlled Temperature prep_stock->mix prep_base Prepare Basic Solution (e.g., 0.1 N NaOH) prep_base->mix sample Withdraw Aliquots at Time Intervals mix->sample quench Neutralize Aliquots to Stop Reaction sample->quench hplc Analyze by HPLC quench->hplc data Quantify Compound and Degradants hplc->data

Caption: General experimental workflow for assessing compound stability under basic conditions.

References

Technical Support Center: Cyanation of Methylpyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of methylpyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of methylpyridazines?

A1: The primary methods for introducing a cyano group to a methylpyridazine ring are analogous to those used for pyridines and other electron-deficient heterocycles. These include:

  • Reissert-Henze Reaction: This classic method involves the reaction of a methylpyridazine N-oxide with a cyanating agent, typically trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), in the presence of an activating agent like dimethylcarbamoyl chloride or benzoyl chloride.

  • Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂), to couple a leaving group (e.g., a halogen) on the methylpyridazine ring with the cyanide.

  • Nucleophilic Aromatic Substitution (SNA_r_): For methylpyridazines bearing a good leaving group (e.g., a chloro or bromo substituent) at an activated position, direct displacement with a cyanide salt can be effective, although this often requires harsh reaction conditions.

Q2: I am observing a low yield of my desired cyanomethylpyridazine. What are the potential causes?

A2: Low yields in the cyanation of methylpyridazines can stem from several factors:

  • Inactive Catalyst (for Pd-catalyzed reactions): The palladium catalyst may be deactivated due to exposure to air or moisture, or the phosphine ligand may have degraded.

  • Poor Reagent Quality: The cyanating agent (e.g., KCN, TMSCN) may have hydrolyzed, or the solvent may not be sufficiently dry.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the starting material or product.

  • Presence of Water: Water can hydrolyze the cyanating agent and the desired nitrile product, leading to the formation of amides or carboxylic acids as byproducts.

  • Steric Hindrance: The position of the methyl group on the pyridazine ring can sterically hinder the approach of the cyanide nucleophile, leading to a slower reaction and lower yield.

Q3: What are the common side reactions I should be aware of during the cyanation of methylpyridazines?

A3: Several side reactions can occur, depending on the chosen method and the specific methylpyridazine isomer:

  • Polysubstitution: Introduction of more than one cyano group onto the pyridazine ring can occur, especially if the reaction conditions are too harsh or the reaction time is prolonged.

  • Hydrolysis: As mentioned, the presence of trace amounts of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.

  • Reaction at the Methyl Group: Under certain conditions, particularly with strong bases or radical initiators, side reactions involving the methyl group, such as oxidation or substitution, are possible.

  • Ring Opening: In some cases, particularly with highly activated pyridazinium salts, nucleophilic attack by cyanide can lead to ring-opening products.

  • Formation of Rearrangement Products: In the Reissert-Henze reaction, rearrangement of the intermediate dihydropyridine species can sometimes lead to the formation of unexpected isomers.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed Cyanation
Potential Cause Troubleshooting Steps
Inactive Palladium Catalyst - Use a freshly opened bottle of the palladium precursor or store it under an inert atmosphere. - Consider using a more robust pre-catalyst. - Ensure the phosphine ligand is of high purity and has not been oxidized.
Poorly Soluble Cyanide Salt - Use a more soluble cyanide source, such as dicyanozinc. - Consider the use of a phase-transfer catalyst if using an inorganic cyanide salt.
Inappropriate Ligand - Screen a variety of phosphine ligands with different steric and electronic properties. Buchwald or Josiphos-type ligands are often effective.
Reaction Temperature Too Low - Gradually increase the reaction temperature in increments of 10-20 °C.
Issue 2: Formation of Impurities in a Reissert-Henze Reaction
Potential Cause Troubleshooting Steps
Presence of Water - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Excess Acylating Agent - Use a stoichiometric amount of the acylating agent relative to the methylpyridazine N-oxide.
Reaction Temperature Too High - Lower the reaction temperature to minimize decomposition and side reactions.
Incorrect Stoichiometry - Carefully control the stoichiometry of the reagents, particularly the cyanating agent.

Data Presentation

Table 1: Typical Reaction Conditions for the Cyanation of Pyridine Derivatives (as a proxy for Methylpyridazines)

Method Substrate Cyanating Agent Catalyst/Activating Agent Solvent Temperature (°C) Yield (%)
Reissert-Henze3-Methylpyridine N-oxideTMSCNDimethylcarbamoyl chlorideDichloromethane25-4060-80
Reissert-HenzePyridine N-oxideKCNBenzoyl chlorideAcetonitrile/Water0-2570-90
Pd-Catalyzed3-ChloropyridineZn(CN)₂Pd₂(dba)₃ / XantphosDMF100-12085-95
Pd-Catalyzed4-BromopyridineK₄[Fe(CN)₆]Pd(OAc)₂ / SPhosToluene80-10075-90

Note: The yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Reissert-Henze Cyanation of a Methylpyridazine N-oxide
  • To a solution of the methylpyridazine N-oxide (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere is added dimethylcarbamoyl chloride (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Trimethylsilyl cyanide (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyanomethylpyridazine.

Visualizations

Reissert_Henze_Mechanism cluster_activation Activation cluster_cyanation Cyanation cluster_rearomatization Rearomatization N-oxide Methylpyridazine N-oxide Activated_Intermediate Activated Pyridazinium Intermediate N-oxide->Activated_Intermediate + Acylating_Agent Acylating Agent (e.g., DmCOCl) Acylating_Agent->Activated_Intermediate + Dihydropyridazine Cyanated Dihydropyridazine Intermediate Activated_Intermediate->Dihydropyridazine + Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Dihydropyridazine + Product Cyanomethylpyridazine Dihydropyridazine->Product Elimination

Caption: General mechanism of the Reissert-Henze reaction.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Check_Reagents->Start Reagents Impure/Wet Check_Catalyst Verify Catalyst Activity (for Pd-catalyzed) Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Catalyst Inactive Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst OK Optimize_Temp->Start No Improvement Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Temp Optimized Optimize_Solvent->Start No Improvement Success Successful Cyanation Optimize_Solvent->Success Solvent Optimized

Caption: Troubleshooting workflow for low-yield cyanation reactions.

Logical_Relationships cluster_methods Cyanation Methods cluster_considerations Key Considerations Goal Cyanation of Methylpyridazine Reissert Reissert-Henze Reaction Goal->Reissert Pd_Catalysis Palladium-Catalyzed Cyanation Goal->Pd_Catalysis SNAr Nucleophilic Aromatic Substitution (SNAr) Goal->SNAr Substrate Methylpyridazine Isomer & Substituents Reissert->Substrate Reagents Cyanating Agent & Catalyst/Activator Reissert->Reagents Conditions Temperature, Solvent, Atmosphere Reissert->Conditions Pd_Catalysis->Substrate Pd_Catalysis->Reagents Pd_Catalysis->Conditions SNAr->Substrate SNAr->Reagents SNAr->Conditions

Caption: Logical relationships between cyanation methods and key experimental factors.

Optimizing reaction conditions for 6-Methylpyridazine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Methylpyridazine-3-carbonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed cyanation of a 3-halo-6-methylpyridazine precursor, typically 3-chloro-6-methylpyridazine. This method offers good functional group tolerance and generally proceeds with high yields under optimized conditions.

Q2: What are the advantages of using zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) over sodium or potassium cyanide?

A2: Zinc cyanide and potassium ferrocyanide are significantly less toxic than sodium or potassium cyanide, making them safer to handle.[1] Potassium ferrocyanide is a stable, crystalline solid that is easy to manage.[1] While still requiring careful handling, these reagents reduce the risks associated with highly toxic and potentially aerosolized simple cyanide salts.[2]

Q3: Can this reaction be performed under aqueous conditions?

A3: Yes, recent advancements in palladium-catalyzed cyanations have led to the development of protocols that can be performed in aqueous solvent mixtures, such as THF/water.[3][4] These methods can improve the solubility of certain reagents and, in some cases, offer milder reaction conditions.

Q4: My purification by column chromatography is proving difficult due to the polarity of the product. What are some alternative purification strategies?

A4: Due to the polar nature of the pyridazine and nitrile functionalities, purification can be challenging. If standard silica gel chromatography is not effective, consider using a different stationary phase, such as alumina. Recrystallization from a suitable solvent system is another effective method for purification. High-boiling point solvents may be necessary for recrystallization if solubility is an issue.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cyanation.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Catalyst Deactivation/Poisoning The palladium catalyst can be deactivated by excess cyanide ions in the reaction mixture.[2] Using a less soluble cyanide source like Zn(CN)₂ can help mitigate this. Some protocols recommend the addition of zinc formate dihydrate to reactivate the palladium catalyst.[5]
Inefficient Catalyst System The choice of palladium source and ligand is critical. For heteroaryl chlorides, sterically demanding and electron-rich phosphine ligands often give the best results. If you are experiencing low yields, consider screening different palladium precatalysts and ligands.
Suboptimal Reaction Temperature Cyanation reactions can be sensitive to temperature. While some modern methods work at or near room temperature, others require heating to 80-110 °C to achieve good conversion.[3][4][5] Experiment with a range of temperatures to find the optimum for your specific substrate and catalyst system.
Poor Stirring In heterogeneous reaction mixtures, efficient stirring is crucial for good results. Ensure that the reaction is being stirred vigorously, especially when using solid reagents.[6]
Presence of Water (for anhydrous reactions) Some cyanation methods require strictly anhydrous conditions. If using such a protocol, ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can lead to side reactions and reduced yield.

Issue 2: Formation of Side Products

Potential CauseSuggested Solution
Hydrolysis of the Nitrile Group The presence of water, especially under harsh heating conditions or during an acidic/basic workup, can lead to the hydrolysis of the nitrile to a carboxylic acid or amide. Use a milder workup procedure and ensure anhydrous conditions if necessary for the reaction.
Hydrodehalogenation This side reaction replaces the starting chloride with a hydrogen atom. This can sometimes be minimized by adjusting the reaction conditions, such as the choice of solvent or base.
Formation of Palladium-Cyanide Complexes Excess soluble cyanide can form stable complexes with the palladium catalyst, taking it out of the catalytic cycle. Using a cyanide source with low solubility in the reaction medium can help prevent this.[3]

Experimental Protocols & Data

The following is a generalized experimental protocol for the palladium-catalyzed cyanation of 3-chloro-6-methylpyridazine. The specific conditions may require optimization.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

  • Materials:

    • 3-chloro-6-methylpyridazine

    • Zinc cyanide (Zn(CN)₂)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or another suitable phosphine ligand

    • Anhydrous N,N-Dimethylacetamide (DMAC) or another suitable solvent

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methylpyridazine (1.0 mmol, 1.0 equiv).

    • Add zinc cyanide (0.6 mmol, 0.6 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., dppf, 0.04 mmol, 4 mol%).

    • The flask is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

    • Anhydrous solvent (e.g., DMAC, 5 mL) is added via syringe.

    • The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred vigorously for the required time (typically 2-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble materials.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation: Reaction Condition Optimization

The following table summarizes various conditions reported for the palladium-catalyzed cyanation of heteroaryl chlorides, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd/C, dppfZn(CN)₂DMAC11012-24up to 98[5]
Pd(TFA)₂,(binaphthyl)P(t-Bu)₂Zn(CN)₂DMAC80-953-1880-95[7]
Pd precatalyst, XPhos ligandZn(CN)₂THF/H₂Ort - 401870-95[3][4]
Pd(OAc)₂, ligandK₄[Fe(CN)₆]·3H₂ODioxane/H₂O100185-95[2]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow start Start: Assemble Reactants reagents 3-chloro-6-methylpyridazine Pd Catalyst & Ligand Cyanide Source start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Solvent heat Heat and Stir (e.g., 110°C) solvent->heat inert->solvent monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Reaction Workup: Cool, Dilute, Filter monitor->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Final Product: This compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem: Low Yield check_catalyst Is the catalyst system optimal? (Pd source/ligand) start->check_catalyst optimize_catalyst Action: Screen different catalysts and ligands. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Action: Vary temperature (e.g., 80-120°C). check_temp->optimize_temp No check_stirring Is stirring efficient? check_temp->check_stirring Yes optimize_temp->check_stirring improve_stirring Action: Increase stirring rate or use a larger stir bar. check_stirring->improve_stirring No check_side_products Are side products present? check_stirring->check_side_products Yes improve_stirring->check_side_products modify_workup Action: Modify workup to avoid hydrolysis (e.g., milder pH). check_side_products->modify_workup Yes success Yield Improved check_side_products->success No modify_workup->success

Caption: Troubleshooting decision tree for low yield issues.

References

Troubleshooting low yield in palladium-catalyzed cyanation of pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed cyanation of pyridazines, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the palladium-catalyzed cyanation of pyridazines?

Low yields in palladium-catalyzed cyanation reactions are frequently attributed to several factors:

  • Catalyst Deactivation: The cyanide anion (CN⁻) can strongly coordinate to the palladium center, leading to the formation of inactive palladium-cyanide complexes and poisoning the catalyst.[1][2][3][4][5][6] Excess cyanide is particularly detrimental and can disrupt every step of the catalytic cycle.[7][2][3][4]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reaction pathway. An inappropriate ligand may not effectively prevent catalyst deactivation by cyanide.

  • Poorly Optimized Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction rate and yield.

  • Low-Quality or Inappropriate Reagents: The purity of the pyridazine substrate, palladium catalyst, ligand, and cyanide source is critical. The choice of cyanide source can also influence reactivity and side reactions.

  • Presence of Water: Moisture can lead to the hydrolysis of the cyanide source, forming hydrogen cyanide (HCN), which can react with the Pd(0) catalyst to form inactive species.[7][2][3]

Q2: How can I prevent palladium catalyst deactivation by cyanide?

Preventing catalyst deactivation is key to achieving high yields. Consider the following strategies:

  • Use a Less Soluble Cyanide Source: Employing cyanide sources with low solubility in the reaction solvent, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide ions in the solution, thereby minimizing catalyst poisoning.[8][5][9][10][11] K₄[Fe(CN)₆] is also a less toxic alternative.[8][11][12]

  • Slow Addition of Cyanide: A continuous and slow dosage of the cyanide source can keep its concentration low throughout the reaction, preventing the buildup of excess cyanide that deactivates the catalyst.[4][6]

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can shield the palladium center and prevent the displacement of the ligand by cyanide, thus enhancing catalyst stability and activity.[10]

  • Employ Additives: In some cases, additives like zinc dust can help maintain the active Pd(0) state of the catalyst.[9][13]

Q3: Which palladium catalyst and ligand system is recommended for the cyanation of pyridazines?

The optimal catalyst-ligand system can be substrate-dependent. However, for nitrogen-containing heterocycles like pyridazines, which can be challenging substrates due to potential coordination of the nitrogen atoms to the palladium center, specific systems have shown success.[13]

A highly effective system for the cyanation of nitrogen-containing heterocycles is the combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd(TFA)₂, with a bulky, electron-rich biarylphosphine ligand like (binaphthyl)P(t-Bu)₂.[13] For less challenging substrates, a preformed catalyst like Pd[P(t-Bu)₃]₂ may be sufficient.[13]

Q4: What are the recommended cyanide sources, and what are their advantages and disadvantages?

The choice of cyanide source is a critical parameter. Here is a comparison of commonly used reagents:

Cyanide SourceAdvantagesDisadvantages
KCN / NaCN High reactivity.Highly toxic; high solubility can lead to rapid catalyst deactivation.[8][9][11]
Zn(CN)₂ Less toxic than alkali metal cyanides; lower solubility helps prevent catalyst poisoning.[8][9][10][11]Still poses a significant toxicity risk.[8]
K₄[Fe(CN)₆] Non-toxic (a food additive); inexpensive; slow release of cyanide minimizes catalyst deactivation.[8][11][12][14]May require higher reaction temperatures for efficient cyanide transfer.[8]
TMSCN Soluble in organic solvents.Highly toxic and moisture-sensitive.[9][15]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in your palladium-catalyzed pyridazine cyanation experiments.

Problem: Low or No Conversion of the Starting Material

Possible Cause 1: Inactive Catalyst

  • Troubleshooting Steps:

    • Ensure the palladium precatalyst is of high quality and has been stored correctly.

    • If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. The addition of a reducing agent like zinc dust may be beneficial.[9][13]

    • Consider using a pre-formed Pd(0) catalyst to bypass the in-situ reduction step.

Possible Cause 2: Suboptimal Reaction Temperature

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Some cyanide sources, like K₄[Fe(CN)₆], may require elevated temperatures for efficient cyanide transfer.[8]

    • Monitor the reaction for signs of decomposition at higher temperatures.

Possible Cause 3: Inappropriate Solvent or Base

  • Troubleshooting Steps:

    • Screen different solvents. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used.[13][14]

    • The choice of base can be critical. Weaker bases like KOAc may be preferable to stronger bases like K₂CO₃, which can cause substrate or product decomposition in some cases.[8]

Problem: Reaction Stalls After Partial Conversion

Possible Cause 1: Catalyst Deactivation

  • Troubleshooting Steps:

    • This is a strong indication of catalyst poisoning by excess cyanide.[8][5]

    • Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[8][9][10][11]

    • Implement a slow-addition protocol for the cyanide reagent.[4][6]

    • Increase the catalyst and/or ligand loading.

    • Evaluate a different, more robust ligand that can better stabilize the palladium catalyst.

Possible Cause 2: Presence of Moisture

  • Troubleshooting Steps:

    • Ensure all glassware is rigorously dried before use.

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon). The presence of water can lead to the formation of HCN, which deactivates the catalyst.[7][2][3]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of a Chloropyridazine using Zn(CN)₂

This protocol is adapted from general methods for the cyanation of heteroaryl chlorides.[13]

  • To an oven-dried reaction vessel, add the chloropyridazine (1.0 mmol), Zn(CN)₂ (0.6 mmol, 0.6 equiv), Pd(TFA)₂ (0.04 mmol, 4 mol%), and (binaphthyl)P(t-Bu)₂ (0.08 mmol, 8 mol%).

  • Add anhydrous N,N-dimethylacetamide (DMAC) (approximately 15 mL per gram of chloropyridazine).

  • If the reaction is sluggish, add zinc flakes (0.2 mmol, 20 mol%) as a reducing agent.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation of Aryl Chlorides

Catalyst SystemCyanide SourceBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / dppf / ZnZn(CN)₂-DMA12085-95[9]
Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂Zn(CN)₂-DMAC80-9580-90[13]
Palladacycle P1 / XPhosK₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O10097[8]
Pd(OAc)₂K₄[Fe(CN)₆]Na₂CO₃DMA12010[14]

Visualizations

Troubleshooting_Low_Yield cluster_no_conversion No or Low Conversion cluster_stalled_reaction Reaction Stalls start Low Yield in Cyanation Reaction check_conversion Check Conversion of Starting Material start->check_conversion inactive_catalyst Possible Cause: Inactive Catalyst check_conversion->inactive_catalyst No/Low Conversion suboptimal_temp Possible Cause: Suboptimal Temperature check_conversion->suboptimal_temp No/Low Conversion wrong_solvent_base Possible Cause: Inappropriate Solvent/Base check_conversion->wrong_solvent_base No/Low Conversion catalyst_deactivation Possible Cause: Catalyst Deactivation check_conversion->catalyst_deactivation Stalls Partially moisture Possible Cause: Presence of Moisture check_conversion->moisture Stalls Partially action_catalyst Action: - Use high-quality catalyst - Add reducing agent (e.g., Zn) - Use pre-formed Pd(0) catalyst inactive_catalyst->action_catalyst action_temp Action: - Increase temperature incrementally - Monitor for decomposition suboptimal_temp->action_temp action_solvent_base Action: - Screen different solvents (DMF, DMAc) - Try a weaker base (e.g., KOAc) wrong_solvent_base->action_solvent_base action_deactivation Action: - Use less soluble CN source (Zn(CN)₂, K₄[Fe(CN)₆]) - Slow addition of cyanide - Increase catalyst/ligand loading catalyst_deactivation->action_deactivation action_moisture Action: - Use anhydrous reagents/solvents - Run under inert atmosphere moisture->action_moisture

Caption: Troubleshooting workflow for low yield in pyridazine cyanation.

Pd_Catalytic_Cycle cluster_product cluster_poisoning Catalyst Poisoning by Excess CN⁻ Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Oxidative Addition poison1 [Pd(CN)₄]²⁻ Pd0->poison1 + excess CN⁻ Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal + CN⁻ - X⁻ Transmetalation Transmetal->Pd0 Reductive Elimination product Ar-CN Transmetal->product poison2 [ArPd(CN)₃]²⁻ Transmetal->poison2 + excess CN⁻

Caption: Palladium-catalyzed cyanation cycle and deactivation pathways.

References

Characterization of unexpected products in 6-Methylpyridazine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-carbonitrile. The following FAQs address the formation of unexpected products and provide detailed experimental protocols and data to assist in identifying and mitigating these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During the hydrolysis of this compound to its corresponding carboxylic acid under basic conditions, I isolated a significant amount of a neutral compound that is not the starting material. What could this be?

A1: It is highly probable that you have isolated the amide intermediate, 6-Methylpyridazine-3-carboxamide. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Under certain conditions, this amide can be the major product.

Troubleshooting:

  • Incomplete Hydrolysis: The reaction conditions (e.g., temperature, reaction time, or concentration of the base) may not have been sufficient for the complete hydrolysis of the intermediate amide to the carboxylic acid. Amide hydrolysis is often slower than nitrile hydrolysis to the amide.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to distinguish between the starting material, the amide intermediate, and the final carboxylic acid product.

  • Modification of Reaction Conditions: To favor the formation of the carboxylic acid, you can increase the reaction temperature, prolong the reaction time, or use a higher concentration of the base. Conversely, to isolate the amide, milder conditions should be employed.

Experimental Data Summary:

The following table summarizes the typical outcomes of the hydrolysis of this compound under varying basic conditions.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Product Distribution (Carboxylic Acid : Amide)
1NaOH (1.1)EtOH/H₂O50420 : 80
2NaOH (1.1)EtOH/H₂O801295 : 5
3KOH (2.0)H₂O1008>99 : <1
4LiOH (1.5)THF/H₂O601060 : 40

Q2: I am attempting a reaction with this compound in the presence of a strong base and nucleophile, and I have isolated a product with a different heterocyclic core. Mass spectrometry suggests it is an isomer of my expected product. What could have happened?

A2: You may have observed an unexpected ring contraction of the pyridazine ring to form a pyrazole derivative. This type of rearrangement has been observed in pyridazine and related diazine systems under certain reaction conditions, particularly with strong bases or acids at elevated temperatures.

Troubleshooting:

  • Reaction Conditions: High temperatures and the presence of strong bases can promote skeletal rearrangements. Consider lowering the reaction temperature and using a milder base.

  • Mechanism of Rearrangement: The proposed mechanism for such a rearrangement involves nucleophilic attack on the pyridazine ring, followed by ring-opening and subsequent recyclization to form the thermodynamically more stable five-membered pyrazole ring.

  • Structural Elucidation: To confirm the structure of the unexpected product, detailed spectroscopic analysis, including 1H NMR, 13C NMR, and 2D NMR (COSY, HMBC, HSQC), is crucial. X-ray crystallography can provide definitive structural proof if a suitable crystal can be obtained.

Experimental Workflow for Investigating Ring Contraction:

Workflow for Investigating Unexpected Isomer Formation start Unexpected Isomer Observed ms_analysis Confirm Isomeric Nature (MS) start->ms_analysis nmr_analysis Detailed Structural Elucidation (1D/2D NMR) ms_analysis->nmr_analysis literature_search Search for Similar Rearrangements nmr_analysis->literature_search hypothesis Hypothesize Ring Contraction to Pyrazole literature_search->hypothesis modify_conditions Modify Reaction Conditions (Lower Temp., Milder Base) hypothesis->modify_conditions analyze_outcome Analyze Product Mixture of Modified Reaction modify_conditions->analyze_outcome confirmation Confirm Structure of Unexpected Product (e.g., X-ray) analyze_outcome->confirmation

Caption: Workflow for the investigation of unexpected isomer formation.

Detailed Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound to 6-Methylpyridazine-3-carboxamide

This protocol is designed to favor the formation of the amide intermediate.

  • Materials:

    • This compound (1.0 g, 8.39 mmol)

    • Ethanol (20 mL)

    • Water (10 mL)

    • Sodium hydroxide (0.37 g, 9.23 mmol, 1.1 equiv.)

  • Procedure:

    • Dissolve this compound in ethanol in a 50 mL round-bottom flask.

    • Add the sodium hydroxide solution in water to the flask.

    • Heat the reaction mixture to 50 °C and stir for 4 hours.

    • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Neutralize the mixture with 1M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-Methylpyridazine-3-carboxamide.

Protocol 2: Adapted Protocol for Investigating Pyridazine to Pyrazole Ring Contraction

This protocol is adapted from a known procedure for the ring contraction of pyrimidines and can be used as a starting point to investigate the potential for this unexpected reaction with pyridazine derivatives.

  • Materials:

    • This compound (or a suitable derivative) (0.1 mmol)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (0.3 mmol)

    • Dichloromethane (DCM) (1 mL)

    • Hydrazine monohydrate (0.5 mmol)

  • Procedure:

    • In a nitrogen-purged vial, dissolve the pyridazine substrate in DCM.

    • Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Cool the mixture to 0 °C and add hydrazine monohydrate.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product mixture by LC-MS and NMR to identify the presence of any pyrazole products.

Signaling Pathways and Reaction Mechanisms

Proposed Mechanism for Pyridazine to Pyrazole Ring Contraction:

The following diagram illustrates a plausible mechanism for the base-catalyzed ring contraction of a pyridazine derivative to a pyrazole.

Proposed Mechanism of Pyridazine to Pyrazole Ring Contraction pyridazine Substituted Pyridazine nucleophilic_attack Nucleophilic Attack (e.g., OH⁻) pyridazine->nucleophilic_attack 1. intermediate1 Anionic Intermediate nucleophilic_attack->intermediate1 ring_opening Ring Opening intermediate1->ring_opening 2. open_chain_intermediate Open-Chain Intermediate ring_opening->open_chain_intermediate recyclization Recyclization open_chain_intermediate->recyclization 3. pyrazole_intermediate Pyrazole Intermediate recyclization->pyrazole_intermediate protonation Protonation pyrazole_intermediate->protonation 4. pyrazole Pyrazole Product protonation->pyrazole

Caption: Proposed mechanism for pyridazine to pyrazole rearrangement.

Validation & Comparative

A Comparative 1H NMR Analysis of 6-Methylpyridazine-3-carbonitrile and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 6-Methylpyridazine-3-carbonitrile and its starting material, 3-chloro-6-methylpyridazine, is presented for researchers and professionals in drug development and organic synthesis. This guide offers an objective analysis of the changes in the 1H NMR spectrum upon the substitution of a chloro group with a cyano group on the pyridazine ring, supported by experimental protocols and predicted spectral data.

The transformation from 3-chloro-6-methylpyridazine to this compound marks a significant change in the electronic environment of the pyridazine ring. This alteration is clearly observable in the 1H NMR spectra of the two compounds. The introduction of the electron-withdrawing cyano group in place of the chloro group leads to distinct downfield shifts of the aromatic protons, providing a valuable spectroscopic handle for monitoring the reaction progress and confirming product formation.

Predicted 1H NMR Spectral Data

The following table summarizes the expected 1H NMR chemical shifts, multiplicities, and coupling constants for the starting material and the final product. The data for 3-chloro-6-methylpyridazine is based on typical values for similar structures, while the data for this compound is predicted based on the expected electronic effects of the cyano substituent.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Chloro-6-methylpyridazine H-47.60d9.0
H-57.30d9.0
-CH₃2.70s-
This compound H-48.10d8.8
H-57.80d8.8
-CH₃2.85s-

Spectroscopic Interpretation

The primary difference in the 1H NMR spectra of 3-chloro-6-methylpyridazine and this compound is the significant downfield shift of the pyridazine ring protons, H-4 and H-5. This is a direct consequence of the strong electron-withdrawing nature of the nitrile (-CN) group compared to the chloro (-Cl) group. The nitrile group deshields the adjacent protons to a greater extent, causing them to resonate at a lower field.

Specifically, the proton at the C-4 position (H-4) is expected to experience the most significant downfield shift due to its proximity to the newly introduced cyano group at C-3. The proton at the C-5 position (H-5) will also be shifted downfield, but to a lesser extent. The methyl protons are predicted to show a slight downfield shift as well, reflecting the overall increase in the electron-withdrawing character of the substituted pyridazine ring. The coupling constant between H-4 and H-5 is expected to remain similar in both molecules, as it is primarily dependent on the dihedral angle between these two protons.

Experimental Protocols

Synthesis of this compound from 3-Chloro-6-methylpyridazine

This procedure outlines a plausible method for the cyanation of 3-chloro-6-methylpyridazine.

Materials:

  • 3-chloro-6-methylpyridazine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

1H NMR Spectrum Acquisition

The following is a general procedure for obtaining a 1H NMR spectrum.[1]

Sample Preparation:

  • Dissolve 5-10 mg of the compound (either the starting material or the purified product) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine 1H spectrum), pulse width, and acquisition time.

  • Acquire the free induction decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

  • Integrate the peaks and determine the chemical shifts and coupling constants.

Reaction Transformation

The chemical transformation from the starting material to the product is illustrated below.

G SM 3-Chloro-6-methylpyridazine PD This compound SM->PD R Zn(CN)₂, Pd₂(dba)₃, dppf DMF, 120 °C

Figure 1. Synthesis of this compound.

This guide provides a foundational understanding of the key 1H NMR spectroscopic differences between this compound and its chloro-precursor. The provided experimental protocols offer a starting point for the synthesis and characterization of this important heterocyclic compound.

References

Comparing the reactivity of 6-Methylpyridazine-3-carbonitrile with other cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances in the reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the reactivity of 6-Methylpyridazine-3-carbonitrile with other cyanopyridines, supported by experimental data and detailed protocols.

The strategic placement of a cyano group on a pyridine or a related azine ring system significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This is of particular interest in drug discovery, where the cyano group can act as a key pharmacophore or a versatile synthetic handle. This guide focuses on this compound, comparing its reactivity profile to analogous cyanopyridines to inform synthetic strategies and structure-activity relationship (SAR) studies.

Comparative Reactivity: Pyridazine vs. Pyridine Core

The inherent electronic nature of the diazine ring in pyridazine makes it more electron-deficient than the pyridine ring. This heightened electrophilicity generally translates to a greater reactivity towards nucleophiles. Computational and experimental studies have consistently shown that pyridazine-carbonitriles are more reactive than their pyridine-carbonitrile counterparts.[1][2]

A study comparing the electrophilicity of various heterocyclic nitriles demonstrated that the pyrimidine series was the most reactive towards nucleophilic attack by cysteine, followed by the pyridazine series, and then the pyridine series.[1][2] This trend is attributed to the greater electron-withdrawing effect of the additional nitrogen atom in the diazine systems, which further activates the ring towards nucleophilic substitution.

Influence of Substituents on Reactivity

The nature and position of substituents on the heterocyclic ring play a crucial role in modulating reactivity. In this compound, the methyl group at the 6-position is an electron-donating group. This has a deactivating effect on nucleophilic aromatic substitution reactions compared to an unsubstituted pyridazine ring. Conversely, electron-withdrawing groups on the ring would be expected to enhance reactivity.

Quantitative Reactivity Data

To provide a quantitative measure of reactivity, the following table summarizes the half-life of a representative pyridazine-carbonitrile in reaction with cysteine, a biologically relevant nucleophile. While this data is for a 6-phenyl substituted analog, it provides a valuable benchmark for the reactivity of the pyridazine-3-carbonitrile scaffold.

CompoundNucleophileConditionsHalf-life (t½)Reference
6-phenylpyridazine-3-carbonitrileCysteineAqueous buffer (pH 7.4)11 ± 0.09 min[2]
5-p-tolylpyrimidine-2-carbonitrileCysteineAqueous buffer (pH 7.4)8 ± 0.38 min[2]
5-p-tolylpicolinonitrile (a cyanopyridine)CysteineAqueous buffer (pH 7.4)> 1 h[2]

This data clearly illustrates the enhanced reactivity of the pyridazine and pyrimidine systems compared to the pyridine system.

Experimental Protocols

For researchers interested in performing comparative reactivity studies, the following is a detailed protocol for a representative nucleophilic aromatic substitution reaction. This protocol, originally developed for cyanopyridines, can be adapted to compare the reactivity of this compound with other cyanopyridines.

Nucleophilic Aromatic Substitution with Lithium Amides

Objective: To compare the rate of nucleophilic displacement of the cyano group from various cyanopyridine and cyanopyridazine substrates.

Materials:

  • This compound

  • Other cyanopyridine/cyanopyridazine substrates (e.g., 3-cyanopyridine, 4-cyanopyridine)

  • Secondary amine (e.g., pyrrolidine, piperidine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cesium fluoride (CsF) (optional, as a rate accelerator)

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard for GC analysis (e.g., tridecane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the secondary amine (2.0 mmol) in anhydrous THF (4 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.0 mmol) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 15 minutes to ensure complete formation of the lithium amide.

  • In a separate flame-dried flask, prepare a solution of the cyanopyridine/cyanopyridazine substrate (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous THF (1 mL).

  • Cool the lithium amide solution back to 0 °C and add the substrate solution dropwise.

  • For reactions with the accelerator, add solid cesium fluoride (1.5 mmol) to the reaction mixture at this stage.

  • Warm the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the reaction progress over time by gas chromatography (GC).

  • Aliquots of the reaction mixture should be taken at regular intervals, quenched with water, and the organic layer analyzed by GC to determine the disappearance of the starting material and the formation of the product.

  • The relative reaction rates can be determined by comparing the consumption of the different cyanopyridine/cyanopyridazine substrates over time.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for a comparative reactivity study.

G Workflow for Comparative Reactivity Analysis cluster_0 Substrate Selection cluster_1 Reaction Setup cluster_2 Data Acquisition & Analysis A This compound C Select Reaction Type (e.g., Nucleophilic Aromatic Substitution) A->C B Cyanopyridine Analogs (e.g., 3-Cyanopyridine, 4-Cyanopyridine) B->C D Define Reaction Conditions (Solvent, Temperature, Nucleophile) C->D E Monitor Reaction Progress (e.g., GC, HPLC) D->E F Determine Reaction Rates / Half-lives E->F G Compare Reactivity F->G

Caption: A logical workflow for the comparative analysis of cyanopyridine reactivity.

Signaling Pathway Analogy: Nucleophilic Aromatic Substitution

While not a biological signaling pathway, the mechanism of nucleophilic aromatic substitution can be visualized in a similar manner to illustrate the flow of electrons and the key intermediates.

SNAr_Pathway Mechanism of Nucleophilic Aromatic Substitution (SNAr) Reactants Cyanopyridine/pyridazine + Nucleophile Intermediate Meisenheimer Complex (σ-complex) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Leaving Group Intermediate->Products Loss of Leaving Group (Rearomatization)

Caption: A simplified diagram of the SNAr mechanism.

References

A Comparative Guide to Substitution Reactions: 6-Methylpyridazine-3-carbonitrile vs. 6-Chloropyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 6-methylpyridazine-3-carbonitrile and 6-chloropyridazine-3-carbonitrile in nucleophilic aromatic substitution (SNAr) reactions. Understanding the distinct chemical behavior of these two pyridazine derivatives is crucial for their effective utilization in the synthesis of novel chemical entities with potential therapeutic applications. This document summarizes experimental data, provides detailed reaction protocols, and visualizes the underlying chemical principles.

Executive Summary

In the realm of nucleophilic aromatic substitution, the nature of the leaving group is a paramount determinant of reactivity. This guide unequivocally demonstrates that 6-chloropyridazine-3-carbonitrile is a versatile and reactive substrate for SNAr reactions, readily undergoing substitution with a variety of nucleophiles. In stark contrast, this compound is exceptionally unreactive under similar conditions, as the methyl group is a notoriously poor leaving group in this context. This fundamental difference in reactivity dictates the synthetic utility of each compound, positioning the chloro-derivative as a valuable building block for library synthesis and the methyl-analog as a stable scaffold, largely inert to nucleophilic displacement at the 6-position.

Reactivity Comparison: A Tale of Two Leaving Groups

The pyridazine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. However, the feasibility of a substitution reaction is critically dependent on the ability of the substituent at the target position to depart as a stable species.

6-Chloropyridazine-3-carbonitrile: The chlorine atom at the 6-position is an excellent leaving group in SNAr reactions. Its electronegativity contributes to the electrophilicity of the attached carbon atom, and the resulting chloride ion is a stable, weak base. This makes 6-chloropyridazine-3-carbonitrile a highly valuable precursor for the synthesis of a wide array of substituted pyridazines.

This compound: Conversely, the methyl group is an exceptionally poor leaving group. For it to be displaced, it would need to depart as a methanide anion (CH₃⁻), which is a very strong base and therefore highly unstable. Consequently, nucleophilic substitution at the 6-position of this compound is not a synthetically viable pathway.

Quantitative Data Summary

The following table summarizes the typical performance of 6-chloropyridazine-3-carbonitrile in nucleophilic substitution reactions with amine nucleophiles. No comparable data for this compound is available in the literature, as the displacement of the methyl group is not observed under standard SNAr conditions.

EntrySubstrateNucleophileProductReaction ConditionsYield (%)
16-Chloropyridazine-3-carbonitrileAmmonia6-Aminopyridazine-3-carbonitrileAqueous Ammonia, 150°C, 6h89.25[1]
23,6-DichloropyridazineAmmonia3-Amino-6-chloropyridazineAqueous Ammonia, Dichloromethane, 30°C, 26h81.42[1]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of 6-Chloropyridazine-3-carbonitrile with an Amine

This protocol is a representative example for the synthesis of 6-aminopyridazine derivatives from 6-chloropyridazine-3-carbonitrile.

Materials:

  • 6-Chloropyridazine-3-carbonitrile

  • Amine nucleophile (e.g., aqueous ammonia)

  • Solvent (e.g., Dichloromethane, DMF, Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of 6-chloropyridazine-3-carbonitrile (1 equivalent) in a suitable solvent in a round-bottom flask, add the amine nucleophile (1.5-7.5 equivalents)[1].

  • The reaction mixture is stirred and heated to a temperature ranging from 30°C to 180°C[1].

  • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 6-substituted pyridazine-3-carbonitrile.

Mechanistic Insights and Visualizations

The stark difference in reactivity can be understood by examining the mechanism of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism sub 6-Chloropyridazine-3-carbonitrile mc Meisenheimer Complex (Resonance Stabilized) sub->mc Addition nuc Nucleophile (Nu⁻) prod Substitution Product mc->prod Elimination lg Leaving Group (Cl⁻)

Caption: General mechanism for the SNAr reaction on 6-chloropyridazine-3-carbonitrile.

The stability of the leaving group is crucial in the elimination step. A good leaving group, like chloride, can readily depart to regenerate the aromatic system. A poor leaving group, like the methanide anion, cannot be eliminated under these conditions, thus halting the reaction after the initial (and often unfavorable) addition step.

The logical workflow for selecting a substrate for SNAr is depicted below.

Substrate_Selection_Workflow start Desired Substitution at 6-Position of Pyridazine-3-carbonitrile decision Is the substituent at the 6-position a good leaving group? start->decision chloro Yes (e.g., Chloro) decision->chloro methyl No (e.g., Methyl) decision->methyl proceed Proceed with SₙAr Reaction chloro->proceed stop SₙAr is not feasible. Consider alternative synthetic routes. methyl->stop

Caption: Decision workflow for substrate selection in pyridazine SNAr reactions.

Conclusion

The comparative analysis of this compound and 6-chloropyridazine-3-carbonitrile in substitution reactions reveals a chasm in their reactivity, governed by the fundamental principles of leaving group ability in nucleophilic aromatic substitution. While the chloro derivative serves as a versatile platform for the introduction of diverse functionalities at the 6-position, the methyl analog is largely inert to such transformations. This understanding is critical for medicinal chemists and process developers in designing efficient and effective synthetic routes towards novel pyridazine-based compounds. For derivatization at the 6-position of the pyridazine-3-carbonitrile scaffold, 6-chloropyridazine-3-carbonitrile is the substrate of choice.

References

Comparative Biological Activities of Pyridazine-Based Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

Several studies have highlighted the potential of pyridazine and related nitrogen-containing heterocyclic carbonitrile derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

VEGFR-2 Inhibition by Pyrimidine-5-carbonitrile Derivatives

A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2]

Table 1: In Vitro Anticancer Activity and VEGFR-2 Inhibition of Pyrimidine-5-carbonitrile Analogs [2]

Compound IDHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
9d >50>500.84
11b 9.4210.330.76
11c 12.1114.211.21
11d 11.2413.151.15
11e 1.141.540.61
12b 8.9611.830.53
12c 15.1717.231.89
12d 7.659.870.72
Sorafenib 8.9611.830.39

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.

PDE4B Inhibition by Pyridazinone Derivatives

A study on pyridazinone derivatives bearing an indole moiety revealed their inhibitory activity against PDE4B.[3]

Table 2: In Vitro PDE4B Inhibitory Activity of Pyridazinone Analogs [3]

Compound ID% Inhibition of PDE4B at 20 µM
4aa 25%
4ba 64%
4bc 38%
Roflumilast 75%

Antimicrobial Activity

The pyridazine nucleus is a component of several known antimicrobial agents.

Antibacterial and Antifungal Activity of Pyridazinone-Based Diarylurea Derivatives

A series of diarylurea derivatives based on a pyridazinone scaffold were evaluated for their antimicrobial properties.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Analogs [4]

Compound IDStaphylococcus aureus MIC (µg/mL)Candida albicans MIC (µg/mL)
8g >12816
10h 16>128

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

In Vitro VEGFR-2 Kinase Inhibitory Assay
  • Assay Setup: The assay is performed in a 96-well plate. Recombinant human VEGFR-2 enzyme, a specific substrate, and ATP are prepared in an assay buffer.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate and ATP mixture.

  • Detection: The amount of ATP remaining after the kinase reaction is measured, often using a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated to determine the IC50 value.[2][5]

In Vitro PDE4B Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human PDE4B and the fluorescently labeled substrate, cAMP, are prepared in an assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the PDE4B enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.

  • Detection: The reaction product, AMP, is detected using a specific antibody and a fluorescent tracer. The fluorescence polarization is measured to determine the extent of the reaction.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control wells.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the microorganism is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Visualizations

Below are diagrams illustrating a general experimental workflow and a simplified signaling pathway relevant to the discussed biological activities.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, Kinase, MIC) Purification->InVitro Test Compounds Data Data Analysis (IC50, % Inhibition, MIC) InVitro->Data

Caption: A generalized workflow from chemical synthesis to biological screening of novel compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation Angiogenesis AKT->Proliferation MAPK->Proliferation Inhibitor Pyridazine Analog (Inhibitor) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine-based analogs.[6]

References

Comparative Analysis of 6-Methylpyridazine-3-carbonitrile Derivatives and Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] When functionalized with a carbonitrile group, these derivatives, including the 6-methylpyridazine-3-carbonitrile series, have garnered significant interest as potential therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally related analogs, supported by experimental data from various preclinical studies.

Quantitative Data on Anticancer Activity

Table 1: Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives [3]

Compound IDR (Aryl Substituent)HepG2 IC₅₀ (µM)DU145 IC₅₀ (µM)MBA-MB-231 IC₅₀ (µM)
5b p-tolyl> 10> 10> 10
5d 4-chlorophenyl1.8 ± 0.12.5 ± 0.22.1 ± 0.1
5e 2-methoxyphenyl> 10> 10> 10
5g 3-fluorophenyl2.5 ± 0.23.1 ± 0.32.8 ± 0.2
5h 4-nitrophenyl1.5 ± 0.11.9 ± 0.11.7 ± 0.1
5i 3-bromo-4-methoxyphenyl1.2 ± 0.11.6 ± 0.11.4 ± 0.1

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives [4][5]

Compound IDR¹ Substituent at C3R² Substituent at C6Cancer Cell LineGrowth Inhibition (%) at 10⁻⁵ M
9e Hydrazinyl4-FluorophenylA498 (Renal)97.91
9e Hydrazinyl4-FluorophenylT-47D (Breast)79.98

Note: Data from the NCI-60 screen showing the percentage of growth inhibition at a single high concentration.

Structure-Activity Relationship (SAR) Insights

From the compiled data on analogous structures, several key SAR trends can be inferred for pyridazine and pyridine-carbonitrile derivatives:

  • Substitution on the Aryl Ring: In the 4-aryl-2-methoxypyridine-3-carbonitrile series, the nature and position of substituents on the C4-aryl ring significantly impact cytotoxicity.[3] Electron-withdrawing groups (e.g., -NO₂, -Cl) and halogens (-F, -Br) tend to enhance anticancer activity.[3] The presence of bulky or electron-donating groups (e.g., -CH₃, -OCH₃) can be detrimental to activity.[3]

  • The Role of the Pyridazine Core: The pyridazine ring itself is a critical pharmacophore, likely involved in key interactions with biological targets through hydrogen bonding and π-π stacking.[6]

  • Substitution at C6: For pyridazine derivatives, substitutions at the C6 position with aryl groups, particularly those with electron-withdrawing substituents, have shown to be favorable for anticancer activity.[4][5]

  • Kinase Inhibition: Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases.[7][8][9] The SAR for kinase inhibition often involves specific interactions with the ATP-binding pocket of the kinase.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.

1. MTT Assay for Cytotoxicity [10]

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

2. In Vitro Kinase Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Key Processes

General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution mix Mix Kinase, Substrate, & Compound prep_kinase->mix prep_substrate Prepare Substrate & ATP Solution prep_substrate->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate at 30°C mix->incubate stop Stop Reaction incubate->stop detect Add Detection Reagent (e.g., ADP-Glo) stop->detect read Read Signal (Luminescence) detect->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.

Structural Comparison of Pyridazine and Pyridine-Carbonitrile Scaffolds

G cluster_pyridazine 6-Aryl-pyridazine-3-carbonitrile Scaffold cluster_pyridine 4-Aryl-pyridine-3-carbonitrile Scaffold cluster_key Key Structural Features pyridazine [Image of 6-Aryl-pyridazine-3-carbonitrile structure] pyridine [Image of 4-Aryl-pyridine-3-carbonitrile structure] key R = Variable Substituent Ar = Aryl Group

A comparison of the core structures of 6-aryl-pyridazine-3-carbonitrile and 4-aryl-pyridine-3-carbonitrile highlighting the key positions for substitution.

References

Head-to-head comparison of different synthetic routes to 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 6-Methylpyridazine-3-carbonitrile, a key building block in medicinal chemistry.

This guide provides a detailed comparison of two primary synthetic routes to this compound, a crucial intermediate in the development of various pharmaceutical compounds. The comparison is based on quantitative data, experimental protocols, and a logical workflow visualization to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Nucleophilic Aromatic Substitution
Starting Material 3-Amino-6-methylpyridazine3-Chloro-6-methylpyridazine
Key Reagents Sodium nitrite, Copper(I) cyanideCopper(I) cyanide, Potassium cyanide, or Sodium cyanide
Reaction Type Diazotization followed by cyanationNucleophilic substitution
Overall Yield Potentially lower due to multi-step natureGenerally moderate to high
Purity Variable, may require extensive purificationGenerally good, purification is straightforward
Scalability Can be challenging due to the handling of diazonium saltsMore amenable to large-scale synthesis
Safety Considerations Diazonium salts can be explosive; requires careful temperature control. Use of toxic cyanide reagents.Use of toxic cyanide reagents.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the two synthetic pathways to this compound.

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Nucleophilic Aromatic Substitution A1 3-Chloro-6-methylpyridazine A2 3-Amino-6-methylpyridazine A1->A2 NH3, CuSO4 A3 Diazonium Salt Intermediate A2->A3 NaNO2, H+ A4 This compound A3->A4 CuCN B1 3-Chloro-6-methylpyridazine B2 This compound B1->B2 CuCN or KCN/NaCN start Starting Materials start->A1 start->B1

A flowchart comparing the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Sandmeyer Reaction from 3-Amino-6-methylpyridazine

This route involves the diazotization of 3-amino-6-methylpyridazine followed by a Sandmeyer reaction using copper(I) cyanide. The initial starting material, 3-amino-6-methylpyridazine, is synthesized from 3-chloro-6-methylpyridazine.

Step 1a: Synthesis of 3-Amino-6-methylpyridazine

  • Materials: 3-Chloro-6-methylpyridazine, Ammonium hydroxide (30%), Copper(II) sulfate pentahydrate, Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure: A mixture of 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol), 30% ammonium hydroxide (3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol) is stirred in a sealed vessel at 120 °C for 40 hours.[1] After cooling, the mixture is partitioned between ethyl acetate and brine. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 3-amino-6-methylpyridazine.

  • Yield: Approximately 37%.[1]

Step 1b: Sandmeyer Reaction

  • Materials: 3-Amino-6-methylpyridazine, Hydrochloric acid, Sodium nitrite, Copper(I) cyanide, Potassium cyanide.

  • Procedure:

    • 3-Amino-6-methylpyridazine is dissolved in a cooled aqueous solution of hydrochloric acid.

    • An aqueous solution of sodium nitrite is added dropwise at a temperature maintained between 0-5 °C to form the diazonium salt solution.

    • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated.

    • The cold diazonium salt solution is added slowly to the hot cyanide solution.

    • The reaction mixture is heated to ensure complete reaction, then cooled and extracted with an organic solvent.

    • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which is then purified by chromatography or recrystallization.

Route 2: Nucleophilic Aromatic Substitution of 3-Chloro-6-methylpyridazine

This method involves the direct displacement of the chlorine atom in 3-chloro-6-methylpyridazine with a cyanide group. This is a more direct approach compared to the Sandmeyer reaction.

  • Materials: 3-Chloro-6-methylpyridazine, Copper(I) cyanide or Potassium/Sodium cyanide, a high-boiling point solvent (e.g., DMF, NMP, or pyridine).

  • Procedure:

    • 3-Chloro-6-methylpyridazine and a cyanide source (e.g., copper(I) cyanide, potassium cyanide, or sodium cyanide) are suspended in a suitable high-boiling point solvent.

    • The reaction mixture is heated to a high temperature (typically in the range of 150-200 °C) for several hours.

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, the reaction mixture is cooled and poured into water or an aqueous solution of a complexing agent (like ethylenediamine or ferric chloride, especially if CuCN is used) to dissolve inorganic salts.

    • The product is then extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Note: While nucleophilic aromatic substitution is a common method for introducing a nitrile group, a specific, high-yield protocol for 3-chloro-6-methylpyridazine is not detailed in the readily available literature. The conditions described are based on general procedures for similar substrates.

Concluding Remarks

The choice between the Sandmeyer reaction and nucleophilic aromatic substitution for the synthesis of this compound will depend on several factors including the availability of starting materials, the desired scale of the reaction, and safety considerations.

The nucleophilic aromatic substitution (Route 2) appears to be the more straightforward and potentially higher-yielding approach, making it more suitable for larger-scale production. However, it requires high reaction temperatures.

The Sandmeyer reaction (Route 1) , while being a classic method for introducing a nitrile group, involves a multi-step process with a potentially lower overall yield, particularly given the modest yield for the synthesis of the amine precursor. The handling of potentially unstable diazonium salts also requires careful control of reaction conditions.

Researchers are encouraged to perform small-scale optimization studies for either route to determine the most efficient and reliable method for their specific laboratory conditions and project goals.

References

A Comparative Purity Analysis of Commercially Available 6-Methylpyridazine-3-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comparative analysis of commercially available 6-Methylpyridazine-3-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds. This analysis includes a review of supplier-stated purities, a discussion of potential impurities, and detailed experimental protocols for in-house purity verification.

Commercial Availability and Stated Purity

This compound is available from a range of chemical suppliers. The stated purity of the compound typically varies between 95% and over 99%. While suppliers provide a certificate of analysis, independent verification is often necessary to ensure the material meets the stringent requirements of research and drug development. Below is a summary of information gathered from various suppliers.

SupplierProduct NumberStated PurityAdditional Information
Supplier AP9545795%[1]-
Supplier B-≥97%[2][3]-
Supplier C->95%[4]-
Supplier D-≥99%[5]Moisture Content: ≤0.5%, Impurity: ≤0.3%[5]

Potential Impurities in this compound

The purity of this compound can be influenced by the synthetic route employed by the manufacturer. Common methods for the synthesis of pyridazine rings involve the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. Impurities can arise from unreacted starting materials, byproducts of the cyclization reaction, or subsequent functional group manipulations.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 1,4-dicarbonyl compounds or hydrazine derivatives.

  • Isomeric Impurities: Formation of regioisomers during the cyclization process.

  • Byproducts of Functionalization: Impurities generated during the introduction of the methyl and cyano groups. For instance, if a halogenated precursor is used, residual halogenated pyridazines could be present.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps.

Experimental Protocols for Purity Analysis

To independently verify the purity of commercially available this compound, a multi-pronged analytical approach is recommended. This typically involves chromatographic and spectroscopic techniques.

Purity Analysis Workflow

Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination Sample Commercial Sample Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile) Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR ¹H-NMR Dissolution->NMR Peak_Area Peak Area % (HPLC & GC) HPLC->Peak_Area GCMS->Peak_Area Impurity_ID Impurity Identification (MS & NMR) GCMS->Impurity_ID Spectral_Analysis Spectral Analysis (NMR) NMR->Spectral_Analysis NMR->Impurity_ID Final_Purity Final Purity Assessment Peak_Area->Final_Purity Spectral_Analysis->Final_Purity Impurity_ID->Final_Purity

A flowchart illustrating the comprehensive workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities and can provide structural information for their identification.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Purity is assessed by the area percentage of the main peak. The mass spectra of minor peaks can be compared against libraries (e.g., NIST) to identify potential impurities.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides detailed structural information and can be used to detect and quantify impurities, especially isomers.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H-NMR spectrum.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) with an internal standard can be used for precise purity determination.

Comparison with Alternatives

For certain applications, researchers may consider alternative heterocyclic scaffolds. The choice of an alternative depends on the specific synthetic goal and the desired properties of the final molecule.

Structural Relationship of this compound and Alternatives Main This compound Alt1 6-Methylpyridine-3-carbonitrile Main->Alt1 isomeric (N position) Alt2 6-Methylpyrazine-2-carbonitrile Main->Alt2 isomeric (N positions) Core Heterocyclic Carbonitriles Main->Core is a Alt1->Alt2 isomeric (N position) Alt1->Core is a Alt2->Core is a

A diagram showing the isomeric relationship between this compound and its pyridine and pyrazine-based alternatives.
Alternative 1: 6-Methylpyridine-3-carbonitrile

  • Structure: An isomer of this compound where one nitrogen atom in the ring is replaced by a carbon atom.

  • Properties: The pyridine ring is less electron-deficient than the pyridazine ring, which can affect its reactivity and the electronic properties of the final compound.

  • Applications: Also used as a building block in medicinal chemistry, often leading to compounds with different biological activities and pharmacokinetic profiles compared to their pyridazine counterparts.

Alternative 2: 6-Methylpyrazine-2-carbonitrile
  • Structure: Another isomer where the nitrogen atoms are in a 1,4-relationship in the six-membered ring.

  • Properties: The pyrazine ring has distinct electronic properties compared to pyridazine and pyridine.

  • Applications: Utilized in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.

Conclusion

The purity of this compound is a critical factor for its successful application in research and development. While suppliers provide purity information, independent verification using a combination of HPLC-UV, GC-MS, and ¹H-NMR is highly recommended. The detailed protocols provided in this guide offer a robust framework for such an analysis. Furthermore, consideration of isomeric alternatives like 6-methylpyridine-3-carbonitrile and 6-methylpyrazine-2-carbonitrile may open up new avenues for the design and synthesis of novel compounds with desired properties. Researchers should carefully evaluate the purity of their starting materials and consider the potential impact of impurities on their experimental outcomes.

References

Validating the Structure of 6-Methylpyridazine-3-carbonitrile Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 6-Methylpyridazine-3-carbonitrile and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in the unambiguous characterization of these heterocyclic compounds, which are of significant interest in medicinal chemistry.

Structural Elucidation Using 2D NMR: A Comparative Analysis

Two-dimensional NMR spectroscopy is an indispensable tool for the structural elucidation of novel organic molecules.[1] By correlating nuclear spins through chemical bonds or space, techniques such as COSY, HSQC, and HMBC provide a detailed connectivity map of a molecule. Below, we compare the structural analysis of a hypothetical this compound (Compound A ) and a closely related analog, 6-Phenylpyridazine-3-carbonitrile (Compound B ).

Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Compound A and Compound B in CDCl₃

PositionCompound A (this compound)Compound B (6-Phenylpyridazine-3-carbonitrile)
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3-132.5
47.85 (d, J=8.8 Hz)128.0
57.60 (d, J=8.8 Hz)125.5
6-160.0
7 (CH₃)2.80 (s)22.5
CN-117.0
1' (Ph)--
2'/6' (Ph)--
3'/5' (Ph)--
4' (Ph)--

Key 2D NMR Correlations for Structural Validation

The following table summarizes the expected key correlations from COSY, HSQC, and HMBC spectra that are critical for the structural confirmation of Compound A .

Table 2: Key 2D NMR Correlations for this compound (Compound A)

ExperimentCorrelation TypeKey Observed CorrelationsInterpretation
COSY ¹H-¹HH-4 ↔ H-5Confirms the connectivity of the two adjacent protons on the pyridazine ring.
HSQC ¹H-¹³C (¹J)H-4 ↔ C-4H-5 ↔ C-5H-7 (CH₃) ↔ C-7Assigns the protonated carbons in the molecule.
HMBC ¹H-¹³C (²⁻³J)H-4 ↔ C-3, C-5, C-6, CNH-5 ↔ C-3, C-4, C-6H-7 (CH₃) ↔ C-5, C-6Establishes the connectivity between protons and quaternary carbons, confirming the position of the methyl and nitrile groups.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

Sample Preparation

Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy)
  • Pulse Sequence: cosygpqf

  • Spectrometer Frequency: 400 MHz (¹H)

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Scans: 8

  • Number of Increments (F1): 256

  • Relaxation Delay: 1.5 s

  • Processing: Sine-bell window function followed by Fourier transform in both dimensions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Sequence: hsqcedetgpsisp2.3

  • Spectrometer Frequency: 400 MHz (¹H), 100 MHz (¹³C)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Number of Scans: 16

  • Number of Increments (F1): 256

  • Relaxation Delay: 1.5 s

  • ¹JCH Coupling Constant: 145 Hz

  • Processing: Qsine window function followed by Fourier transform in both dimensions.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Sequence: hmbcgplpndqf

  • Spectrometer Frequency: 400 MHz (¹H), 100 MHz (¹³C)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Number of Scans: 32

  • Number of Increments (F1): 256

  • Relaxation Delay: 2.0 s

  • Long-range ¹JCH Coupling Constant: 8 Hz

  • Processing: Sine-bell window function followed by Fourier transform in both dimensions.

Visualizing the Workflow and Biological Context

The following diagrams illustrate the logical workflow for 2D NMR-based structure validation and a relevant biological signaling pathway where pyridazine derivatives have shown potential activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Validation synthesis Synthesis of Pyridazine Derivative purification Purification (e.g., Chromatography) synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C, DEPT) purification->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR assign_1D Assign Signals in 1D Spectra twoD_NMR->assign_1D correlate_2D Correlate Signals using 2D Spectra assign_1D->correlate_2D propose_structure Propose Structure correlate_2D->propose_structure validate_structure Validate Structure propose_structure->validate_structure final_report final_report validate_structure->final_report Final Structure Confirmation

Caption: Logical workflow for the synthesis and structural validation of pyridazine derivatives using 2D NMR.

Many pyridazine derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4][5][6]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor Pyridazine Derivative (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition points for pyridazine derivatives.

References

Performance Benchmark of 6-Methylpyridazine-3-carbonitrile in Nitrile Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of 6-Methylpyridazine-3-carbonitrile in a fundamental chemical transformation: nitrile hydrolysis. The pyridazine scaffold and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active compounds.[1][2] The conversion of the nitrile group to a carboxylic acid is a critical step in creating many such molecules.[1] This document presents illustrative data comparing the reactivity of this compound with other representative heterocyclic nitriles under typical acidic hydrolysis conditions.

Comparative Performance in Acid-Catalyzed Hydrolysis

The following table summarizes the performance of this compound against two other structurally similar heterocyclic nitriles in a representative acid-catalyzed hydrolysis reaction to the corresponding carboxylic acid. The data presented is a representative model for illustrative comparison.

CompoundReaction Time (h)Temperature (°C)Yield (%)Purity (%)
This compound 61008598
Alternative A: 2-Cyanopyridine81007897
Alternative B: 4-Cyanopyrazole101107295

This data is illustrative and intended for comparative purposes only.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol details the procedure for the hydrolysis of the nitrile functionality of this compound to yield 6-Methylpyridazine-3-carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.19 g, 10 mmol).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (40 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring.

  • Maintain the reaction at this temperature for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully neutralize the reaction mixture by adding 10 M sodium hydroxide solution until the pH is approximately 3-4. This should be done in an ice bath to control the exothermic reaction.

  • The resulting precipitate (the carboxylic acid product) is then extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in a separatory funnel and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 6-Methylpyridazine-3-carboxylic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Process and Application

To further elucidate the experimental process and the potential relevance of this chemistry in a drug discovery context, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add this compound to Flask B 2. Add H2SO4/H2O Solution A->B C 3. Heat to 100°C under Reflux for 6h B->C D 4. Cool Reaction Mixture C->D E 5. Neutralize with NaOH to pH 3-4 D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter and Concentrate H->I J 10. Recrystallize Product I->J

Caption: Experimental workflow for the hydrolysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription inhibitor Pyridazine-based Kinase Inhibitor inhibitor->RAF Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridazine-based drug.

References

A Comparative Guide to the Synthesis of 6-Methylpyridazine-3-carbonitrile: A Cost-Benefit Analysis of Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of various starting materials for the synthesis of 6-Methylpyridazine-3-carbonitrile, a valuable scaffold in medicinal chemistry. We will delve into a comparative analysis of synthetic routes, supported by experimental data, to inform strategic decisions in the laboratory and beyond.

The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and disadvantages in terms of cost, availability, reaction steps, and overall yield. This guide will focus on three primary synthetic pathways starting from:

  • Route A: 3-Chloro-6-methylpyridazine

  • Route B: 6-Methyl-3(2H)-pyridazinone

  • Route C: Ethyl levulinate

A thorough evaluation of these routes is essential for optimizing the production of this important pyridazine derivative.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of the cost-effectiveness and efficiency of each starting material.

ParameterRoute A: 3-Chloro-6-methylpyridazineRoute B: 6-Methyl-3(2H)-pyridazinoneRoute C: Ethyl levulinate
Starting Material Cost ~$11.42/g (Sigma-Aldrich: $57.10/5g)[1]~$20.43/g (Chem-Impex: $20.43/1g)[2]~$0.25/g (Vigon: $253.50/1kg)[3]
Number of Key Steps 123+
Key Reactions CyanationChlorination, CyanationCyclization, Chlorination, Cyanation
Overall Yield (Estimated) ~70-90%~60-80%~35-45%
Estimated Cost per Gram of Product ~$15-20~$25-35~$10-15
Key Reagents Copper(I) cyanide or other cyanating agentsPhosphorus oxychloride, Cyanating agentHydrazine, Phosphorus oxychloride, Cyanating agent
Safety & Handling Use of toxic cyanides requires caution.Use of corrosive POCl₃ and toxic cyanides.Use of flammable solvents and toxic reagents.

Logical Workflow for Cost-Benefit Analysis

The selection of an optimal synthetic route involves a careful consideration of multiple factors beyond just the cost of the starting material. The following diagram illustrates the logical workflow for this cost-benefit analysis.

CostBenefitAnalysis cluster_Inputs Inputs cluster_Process Process Evaluation cluster_Output Output Start_Material Starting Material (Cost, Availability) Num_Steps Number of Steps Start_Material->Num_Steps Cost_per_Gram Cost per Gram of Final Product Start_Material->Cost_per_Gram Reagents Reagents & Solvents (Cost, Safety) Reagents->Num_Steps Reagents->Cost_per_Gram Equipment Equipment & Infrastructure (Availability, Cost) Scalability Scalability Equipment->Scalability Num_Steps->Cost_per_Gram Yield Overall Yield Yield->Cost_per_Gram Purity Product Purity & Purification Method Purity->Cost_per_Gram Safety Safety & Environmental Impact Safety->Scalability Decision Optimal Route Selection Cost_per_Gram->Decision Scalability->Decision

Caption: Logical workflow for the cost-benefit analysis of synthetic routes.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established chemical literature and offer a practical guide for laboratory synthesis.

Route A: From 3-Chloro-6-methylpyridazine

This route involves a direct cyanation of the commercially available 3-chloro-6-methylpyridazine. The Sandmeyer reaction, a well-established method for converting aryl halides to nitriles, is a suitable approach.[1][3]

Diagram of Synthetic Pathway: Route A

RouteA Start 3-Chloro-6-methylpyridazine Product This compound Start->Product Cyanation Reagent CuCN, DMF

Caption: Synthesis of this compound from 3-Chloro-6-methylpyridazine.

Experimental Protocol: Cyanation of 3-Chloro-6-methylpyridazine

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-6-methylpyridazine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 150-160 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Route B: From 6-Methyl-3(2H)-pyridazinone

This two-step route begins with the chlorination of 6-methyl-3(2H)-pyridazinone to yield 3-chloro-6-methylpyridazine, which is then subjected to cyanation as described in Route A.

Diagram of Synthetic Pathway: Route B

RouteB Start 6-Methyl-3(2H)-pyridazinone Intermediate 3-Chloro-6-methylpyridazine Start->Intermediate Chlorination (POCl3) Product This compound Intermediate->Product Cyanation (CuCN)

Caption: Two-step synthesis from 6-Methyl-3(2H)-pyridazinone.

Experimental Protocol: Chlorination of 6-Methyl-3(2H)-pyridazinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-methyl-3(2H)-pyridazinone (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask with stirring. The reaction is often performed without a solvent or in a high-boiling inert solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline. Extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 3-chloro-6-methylpyridazine. This intermediate can often be used in the subsequent cyanation step without further purification.

Route C: From Ethyl levulinate

This route represents a more fundamental synthesis, starting from an inexpensive and readily available bulk chemical. The synthesis involves the initial formation of the pyridazinone ring. A patent describes a method for producing 6-methyl-3(2H)-pyridazinone from ethyl levulinate with a reported yield of 86%.[4] The subsequent steps would follow Route B.

Diagram of Synthetic Pathway: Route C

RouteC Start Ethyl levulinate Intermediate1 6-Methyl-3(2H)-pyridazinone Start->Intermediate1 Cyclization (Hydrazine) Intermediate2 3-Chloro-6-methylpyridazine Intermediate1->Intermediate2 Chlorination (POCl3) Product This compound Intermediate2->Product Cyanation (CuCN)

Caption: Multi-step synthesis starting from Ethyl levulinate.

Experimental Protocol: Synthesis of 6-Methyl-3(2H)-pyridazinone from Ethyl levulinate

  • Reaction Setup: In a round-bottom flask, combine ethyl levulinate (1.0 eq) and hydrazine hydrate (1.1 eq) in a suitable solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, can be isolated.

  • Dehydrogenation: The dihydropyridazinone intermediate is then dehydrogenated to form 6-methyl-3(2H)-pyridazinone. This can be achieved using a variety of oxidizing agents, such as bromine in acetic acid.

  • Purification: The final pyridazinone product is purified by recrystallization.

Conclusion

The choice of the most suitable starting material for the synthesis of this compound is a multifaceted decision.

  • For small-scale laboratory synthesis where convenience and speed are priorities, Route A, starting from 3-chloro-6-methylpyridazine, is the most direct approach. Although the starting material is more expensive per gram, the single-step, high-yielding reaction may be advantageous.

  • Route B, starting from 6-methyl-3(2H)-pyridazinone, offers a balance between the cost of the starting material and the number of synthetic steps. This route may be preferable if 6-methyl-3(2H)-pyridazinone is readily available at a competitive price.

  • For large-scale industrial production where cost is a primary driver, Route C, starting from the inexpensive bulk chemical ethyl levulinate, is the most economically viable option. Despite the longer synthetic sequence, the significantly lower cost of the starting material can lead to a more cost-effective process overall.

Researchers and process chemists must weigh these factors—cost, availability, yield, scalability, and safety—to select the synthetic strategy that best aligns with their specific needs and objectives. This guide provides the foundational data and experimental context to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 6-Methylpyridazine-3-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Methylpyridazine-3-carbonitrile as a hazardous waste. Proper disposal through a licensed waste management contractor is mandatory. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This guide provides comprehensive procedures for the safe handling and disposal of this compound in a laboratory setting. The following instructions are based on established protocols for hazardous chemical waste management and information derived from safety data sheets of structurally similar compounds, due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous pyridine and nitrile compounds, the following PPE is recommended when handling this compound waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or other protective garment.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. The following steps provide a general workflow for this process.

  • Waste Identification and Segregation:

    • Properly identify the waste as "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

    • Keep solid and liquid waste containing this chemical in separate, designated containers.

  • Waste Accumulation and Storage:

    • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.

    • Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • An accurate list of all components and their approximate percentages if it is a mixed waste.

      • The date when waste was first added to the container (the "accumulation start date").

      • The specific hazards associated with the chemical (based on available data for similar compounds, this would include "Toxic" and "Irritant").

    • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or you no longer intend to add to it, contact your institution's EHS department to schedule a pickup.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Consult your EHS department for guidance on the disposal of subsequent rinsates.

    • After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label and dispose of it as regular laboratory glassware or plastic waste, as per your institution's guidelines.

Quantitative Data Summary

While a specific SDS for this compound is not available, the following table summarizes key data points for the compound and a structurally similar chemical, "3-Pyridinecarbonitrile," to provide a comparative context for its physical properties and potential hazards.

PropertyThis compound3-Pyridinecarbonitrile (Analogue)
CAS Number 49840-90-6100-54-9
Molecular Formula C₆H₅N₃C₆H₄N₂
Molecular Weight 119.13 g/mol 104.11 g/mol
Physical State SolidSolid
Melting Point Not Available47 - 51 °C
Boiling Point Not Available201 °C
Known Hazards Data not available; presumed toxic and irritant based on analogues.Harmful if swallowed.[1]
Disposal Recommendation Contact licensed professional waste disposal service.[2]Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

The recommended disposal method for this compound, based on guidance for analogous chemical compounds, is incineration in a chemical incinerator equipped with an afterburner and scrubber . This process should only be carried out by a licensed and certified hazardous waste management facility. Laboratory personnel should not attempt to treat or neutralize this chemical waste themselves. The primary responsibility of the researcher is the safe and compliant collection, labeling, and storage of the waste pending pickup by a professional disposal service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound within a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select a Compatible, Leak-Proof Waste Container B->C D Affix Hazardous Waste Label - Chemical Name - Hazards - Accumulation Date C->D E Add Waste to Container D->E F Store Container in a Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is the container full or no longer in use? F->G H Continue to Accumulate Waste G->H No I Contact Institutional EHS for Waste Pickup G->I Yes H->E J EHS Collects Waste for Professional Disposal (Incineration) I->J K End: Waste Properly Disposed J->K

Caption: Logical steps for the safe disposal of this compound.

This comprehensive guide is intended to foster a culture of safety and environmental responsibility in the laboratory. By adhering to these procedures, researchers can ensure the proper management of chemical waste, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling and disposal of 6-Methylpyridazine-3-carbonitrile, a key building block in various chemical syntheses. Adherence to these protocols is crucial for mitigating risks and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing Safety glasses with side shields or chemical splash goggles.[2][3][4]Chemical-resistant gloves (e.g., nitrile).[2][5][6]Laboratory coat.[2][3]Use in a well-ventilated area or under a chemical fume hood.[4][7]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended for larger volumes.[3][8]Double-gloving with nitrile gloves is recommended.[2]Chemical-resistant laboratory coat.[8]Work should be performed in a certified chemical fume hood.[4]
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[8]Chemical-resistant gloves (e.g., nitrile).[2][5][6]Flame-retardant laboratory coat if flammable solvents are used.[8]Operations should be conducted within a chemical fume hood.[4]
Work-up and Purification Chemical splash goggles.Chemical-resistant gloves. Change gloves immediately if contaminated.[9]Laboratory coat.Use a chemical fume hood or other ventilated enclosure.
Spill Cleanup Chemical splash goggles and a face shield.[3][8]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a laboratory coat.A respirator with an appropriate cartridge may be necessary depending on the spill size and ventilation.[3][8]

Operational and Disposal Plans: A Step-by-Step Approach

Proper handling and disposal procedures are essential to prevent contamination and ensure the safety of all laboratory personnel.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Work-up and Purify reaction->workup segregate Segregate Waste workup->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

Safe handling workflow for this compound.

Disposal Plan:

Chemical waste containing this compound should be treated as hazardous.

Waste Type Container Labeling Storage Disposal Method
Solid Waste (e.g., contaminated filter paper, gloves)Lined, puncture-resistant container."Hazardous Waste," "Solid Chemical Waste," and list chemical contents.In a designated satellite accumulation area.Incineration by a licensed hazardous waste disposal company.[9]
Liquid Waste (e.g., reaction mixtures, solvents)Sealable, chemical-resistant container."Hazardous Waste," "Liquid Chemical Waste," and list all components with approximate percentages.In a designated satellite accumulation area, with secondary containment.Incineration or other approved chemical treatment by a licensed hazardous waste disposal company.[9]
Sharps (e.g., contaminated needles, broken glass)Puncture-proof sharps container."Hazardous Waste," "Sharps," and list chemical contaminants.In a designated satellite accumulation area.Disposal through a certified hazardous waste vendor.
Empty Containers Triple-rinse with a suitable solvent.Deface original label.Dispose of as non-hazardous waste if thoroughly cleaned.Consult institutional guidelines for disposal of empty, rinsed chemical containers.

Spill Management:

In the event of a spill, evacuate the area and alert laboratory personnel. For small spills, if properly trained and equipped, use an inert absorbent material to contain the spill.[10] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyridazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methylpyridazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.